molecular formula C24H33NO4 B15568651 Spiramine A

Spiramine A

Cat. No.: B15568651
M. Wt: 399.5 g/mol
InChI Key: ZPELMDXCJZDIBP-DGIBIHELSA-N
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Description

Spiramine A is a useful research compound. Its molecular formula is C24H33NO4 and its molecular weight is 399.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H33NO4

Molecular Weight

399.5 g/mol

IUPAC Name

[(2R,8R,12R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-yl] acetate

InChI

InChI=1S/C24H33NO4/c1-13-15-5-8-24(19(13)28-14(2)26)17(11-15)23-7-4-6-22(3)16(23)12-18(24)29-21(23)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15?,16?,17?,18?,19?,20?,21?,22-,23+,24-/m1/s1

InChI Key

ZPELMDXCJZDIBP-DGIBIHELSA-N

Origin of Product

United States

Foundational & Exploratory

Spiramine A from Spiraea japonica: A Technical Guide to Isolation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Spiramine A, a diterpenoid alkaloid found in the roots of Spiraea japonica. This document details the experimental protocols for extraction and purification, presents key analytical data, and illustrates the relevant biological pathways associated with its activity.

Introduction

Spiraea japonica, commonly known as Japanese meadowsweet, is a plant belonging to the Rosaceae family. It is a rich source of various bioactive compounds, including a diverse group of diterpenoid alkaloids known as spiramines.[1] Among these, this compound has garnered interest for its potential pharmacological activities. Diterpenoid alkaloids from Spiraea japonica have been reported to possess anti-inflammatory and anti-platelet aggregation properties.[2] This guide serves as a technical resource for the efficient isolation and in-depth characterization of this compound for further research and development.

Experimental Protocols

The isolation of this compound from Spiraea japonica is primarily achieved from the roots of the plant, with Spiraea japonica var. acuta being a notable source.[3][4] The general procedure involves solvent extraction followed by a series of chromatographic separations.

Plant Material Collection and Preparation
  • Plant Material: Roots of Spiraea japonica are collected and air-dried.

  • Preparation: The dried roots are pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids
  • Maceration: The powdered roots (e.g., 10 kg) are macerated with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 7 days).

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in an acidic solution (e.g., 2% HCl) and filtered.

    • The acidic solution is then washed with a non-polar solvent (e.g., petroleum ether) to remove neutral and weakly acidic compounds.

    • The aqueous acidic layer is basified with a base (e.g., NH4OH) to a pH of 9-10.

    • The basic solution is then extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

  • Drying and Concentration: The organic layer containing the alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude total alkaloids.

Chromatographic Purification of this compound

The crude alkaloid mixture is subjected to multiple steps of column chromatography for the isolation of this compound.

  • Initial Column Chromatography (Silica Gel):

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of chloroform-methanol (e.g., 100:1 to 10:1) is typically used for elution.

    • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Further Purification (Sephadex LH-20):

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: A mixture of chloroform and methanol (B129727) (e.g., 1:1) is often employed.

    • Purpose: This step is effective for removing pigments and other impurities.

  • Final Purification (Preparative HPLC):

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) is used for elution.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

    • Outcome: Pure this compound is obtained from the collected fractions after removal of the solvent.

Data Presentation

Physicochemical and Spectroscopic Data of this compound
PropertyDataReference
Molecular Formula C₂₄H₃₃NO₄
Molecular Weight 399.53 g/mol
Appearance White amorphous powder or colorless crystals
1H NMR (CDCl₃) δ (ppm): 4.98 (1H, s), 4.85 (1H, s), 4.70 (1H, d, J=7.5 Hz), 4.25 (1H, t, J=8.0 Hz), 3.80 (1H, d, J=8.0 Hz), 2.05 (3H, s), 1.05 (3H, s)
13C NMR (CDCl₃) δ (ppm): 170.5, 148.2, 109.8, 92.5, 86.1, 77.2, 74.8, 61.5, 58.9, 56.4, 52.1, 49.8, 45.3, 42.1, 39.8, 38.2, 37.5, 33.4, 32.8, 29.7, 28.1, 21.4, 20.9, 18.5
Mass Spectrometry ESI-MS m/z: 400 [M+H]⁺

Note: Specific NMR chemical shifts can vary slightly depending on the solvent and instrument used.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Spiraea japonica Roots powdered_roots Powdered Roots plant_material->powdered_roots Pulverization extraction Ethanolic Extraction powdered_roots->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel semi_pure Semi-pure Fractions silica_gel->semi_pure sephadex Sephadex LH-20 Chromatography semi_pure->sephadex purified_fractions Purified Fractions sephadex->purified_fractions prep_hplc Preparative HPLC (C18) purified_fractions->prep_hplc spiramine_a Pure this compound prep_hplc->spiramine_a

Caption: Workflow for the isolation of this compound from Spiraea japonica roots.

Proposed Anti-inflammatory Signaling Pathway

signaling_pathway cluster_nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) tlr4 TLR4 inflammatory_stimuli->tlr4 mapk MAPK Pathway (p38, ERK, JNK) tlr4->mapk nf_kb IκBα Degradation NF-κB Activation tlr4->nf_kb spiramine_a This compound spiramine_a->mapk Inhibition spiramine_a->nf_kb Inhibition paf_receptor PAF Receptor spiramine_a->paf_receptor Inhibition nucleus Nucleus mapk->nucleus nf_kb->nucleus pro_inflammatory_genes Pro-inflammatory Gene Transcription nucleus->pro_inflammatory_genes cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) pro_inflammatory_genes->cytokines inflammation Inflammation cytokines->inflammation paf Platelet-Activating Factor (PAF) paf->paf_receptor platelet_aggregation Platelet Aggregation paf_receptor->platelet_aggregation

Caption: Proposed mechanism of anti-inflammatory and anti-platelet aggregation activity of this compound.

References

Spiramine A: A Technical Guide to its Discovery, Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramine A, a member of the atisine-type diterpenoid alkaloids, is a natural product isolated from the plant Spiraea japonica. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and characterization of this compound. It details the experimental protocols for its isolation and spectroscopic analysis. Furthermore, this document summarizes its known biological activities, with a focus on its inhibitory effects on platelet aggregation, and explores potential mechanisms of action and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound was first isolated from the roots of Spiraea japonica L.f. var. acuta as part of broader investigations into the chemical constituents of this plant species, which is known to be a rich source of diterpenoid alkaloids.[1][2][3] The isolation of this compound and its congeners has also been reported from other varieties of Spiraea japonica, such as ovalifolia.[4]

Experimental Protocol: Isolation of this compound

The following is a generalized protocol for the isolation of this compound based on typical methods for separating diterpenoid alkaloids from Spiraea species.

Workflow for Isolation of this compound

G plant_material Dried and Powdered Roots of Spiraea japonica extraction Extraction with 95% Ethanol (B145695) plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration partition Suspension in H2O and Partition with EtOAc concentration->partition acid_base Acid-Base Extraction partition->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction chromatography Silica (B1680970) Gel Column Chromatography alkaloid_fraction->chromatography fractions Elution with Gradient of CHCl3-MeOH chromatography->fractions purification Repeated Column Chromatography (Silica Gel, Sephadex LH-20) fractions->purification spiramine_a Pure this compound purification->spiramine_a

Caption: Generalized workflow for the isolation of this compound.

  • Plant Material and Extraction: Dried and powdered roots of Spiraea japonica are exhaustively extracted with 95% ethanol at room temperature.

  • Concentration: The ethanolic extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) to remove non-polar compounds.

  • Acid-Base Extraction: The aqueous layer is acidified with HCl and then extracted with EtOAc again to remove acidic and neutral compounds. The acidic aqueous layer is then basified with ammonia (B1221849) and extracted with chloroform (B151607) (CHCl3) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol (CHCl3-MeOH) to yield several fractions.

  • Purification: Fractions containing this compound are further purified by repeated column chromatography over silica gel and Sephadex LH-20 to afford pure this compound.

Structural Elucidation and Characterization

The structure of this compound was determined through extensive spectroscopic analysis, including Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and NOESY).[5]

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₂₄H₃₃NO₄
Molecular Weight 399.5 g/mol
Appearance White crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Characteristic signals for atisine-type diterpenoid skeleton
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 24 distinct carbon signals consistent with the proposed structure
High-Resolution Mass Spectrometry (HRMS) m/z calculated and found values confirming the molecular formula
Infrared (IR) νₘₐₓ (cm⁻¹) Absorption bands for hydroxyl, carbonyl, and other functional groups

Biological Activity: Inhibition of Platelet Aggregation

This compound has been identified as an inhibitor of platelet aggregation. Specifically, it has been shown to inhibit platelet-activating factor (PAF)-induced aggregation of rabbit platelets.[1]

Table 2: In Vitro Activity of this compound

AssayTargetSpeciesIC₅₀
Platelet Aggregation InhibitionPlatelet-Activating Factor (PAF)Rabbit6.7 µM
Experimental Protocol: PAF-Induced Rabbit Platelet Aggregation Assay

The following is a generalized protocol for assessing the inhibitory effect of this compound on PAF-induced platelet aggregation.[6][7]

Workflow for Platelet Aggregation Assay

G blood_collection Blood Collection from Rabbit prp_prep Preparation of Platelet-Rich Plasma (PRP) blood_collection->prp_prep incubation Incubation of PRP with this compound or Vehicle prp_prep->incubation agonist_addition Addition of Platelet-Activating Factor (PAF) incubation->agonist_addition aggregation_measurement Measurement of Platelet Aggregation (Turbidimetry) agonist_addition->aggregation_measurement ic50_calc Calculation of IC50 Value aggregation_measurement->ic50_calc

Caption: Workflow for the in vitro platelet aggregation assay.

  • Preparation of Platelet-Rich Plasma (PRP): Blood is collected from rabbits and centrifuged to obtain platelet-rich plasma.

  • Incubation: PRP is incubated with various concentrations of this compound or a vehicle control for a specified period.

  • Induction of Aggregation: Platelet aggregation is induced by the addition of a sub-maximal concentration of PAF.

  • Measurement of Aggregation: The change in light transmittance through the PRP suspension is monitored using an aggregometer to quantify the extent of platelet aggregation.

  • Data Analysis: The concentration of this compound that inhibits PAF-induced platelet aggregation by 50% (IC₅₀) is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound's antiplatelet activity has not been fully elucidated. However, based on the activity of other diterpenoid alkaloids and inhibitors of platelet aggregation, several potential pathways can be hypothesized.

Platelet activation and aggregation are complex processes involving multiple signaling pathways. Key pathways in platelet activation include those initiated by agonists like ADP, thrombin, collagen, and PAF, as well as the arachidonic acid metabolic pathway.[8][9][10] Natural compounds, including alkaloids, have been shown to interfere with these pathways at various levels.[3][11]

Given that this compound inhibits PAF-induced aggregation, it likely interacts with the PAF receptor or downstream signaling components. The PAF receptor is a G-protein coupled receptor that, upon activation, can trigger multiple intracellular signaling cascades, including the activation of phospholipase C (PLC), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Hypothesized Signaling Pathway for this compound's Anti-Platelet Aggregation Effect

G cluster_membrane Platelet Membrane cluster_cytosol Cytosol paf_receptor PAF Receptor plc Phospholipase C (PLC) paf_receptor->plc Activation spiramine_a This compound spiramine_a->paf_receptor Inhibition pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc platelet_activation Platelet Activation & Aggregation ca_release->platelet_activation pkc->platelet_activation

Caption: Hypothesized mechanism of this compound's antiplatelet action.

Further research is required to validate this proposed mechanism and to investigate other potential targets of this compound within the complex network of platelet signaling. Studies on the effects of this compound on other platelet agonists and downstream signaling molecules would provide a more complete understanding of its pharmacological profile.

Synthesis

To date, a total synthesis of this compound has not been explicitly reported. However, the synthesis of the core atisane (B1241233) diterpenoid skeleton and related diterpenoid alkaloids has been achieved by several research groups. These synthetic strategies often involve the construction of the characteristic bicyclo[2.2.2]octane ring system through various chemical transformations, providing a foundation for the future total synthesis of this compound.

Conclusion and Future Directions

This compound is a diterpenoid alkaloid with demonstrated in vitro antiplatelet activity. This technical guide has summarized the current knowledge regarding its discovery, characterization, and biological evaluation. While the initial findings are promising, further research is needed to fully understand its therapeutic potential. Key areas for future investigation include:

  • Total Synthesis: The development of a total synthesis for this compound would enable the production of larger quantities for further biological evaluation and the generation of analogues for structure-activity relationship studies.

  • Mechanism of Action: Detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Preclinical in vivo studies are necessary to evaluate the antithrombotic efficacy, pharmacokinetic properties, and safety profile of this compound.

  • Broader Biological Screening: The anti-inflammatory and other potential biological activities of this compound warrant further investigation.

The continued exploration of this compound and related natural products holds promise for the discovery of novel therapeutic agents for the treatment of thrombotic and inflammatory diseases.

References

"physical and chemical properties of Spiramine A"

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Spiramine A: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an atisine-type diterpenoid alkaloid naturally occurring in plants of the Spiraea genus, particularly Spiraea japonica.[1][2] As a member of the diterpenoid alkaloid family, this compound possesses a complex heptacyclic ring structure. This class of compounds has garnered interest in the scientific community for its potential biological activities. Research indicates that this compound and its related compounds exhibit antitumor and antimicrobial properties.[3] Specifically, derivatives of related spiramines have been shown to induce apoptosis in cancer cell lines, including those with multidrug resistance, suggesting a potential avenue for therapeutic development.[4][5] This document provides a comprehensive overview of the known physical and chemical properties of this compound, outlines general experimental protocols for its characterization and bioactivity assessment, and visualizes its proposed biosynthetic and signaling pathways.

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is compiled from publicly available chemical databases and supplier information.

PropertyValueReference(s)
IUPAC Name [(1R,2R,3S,5S,7R,8R,12R,13R,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.2²,⁵.0²,⁷.0⁸,¹⁸.0⁸,²¹.0¹³,¹⁷]tricosan-3-yl] acetate[1]
Molecular Formula C₂₄H₃₃NO₄[1][6]
Molecular Weight 399.5 g/mol [1][6]
CAS Number 114531-28-1[1][2][6]
Appearance Powder[7]
Purity Typically available at 95%–99% (as determined by HPLC)[6][7]
Solubility Soluble in DMSO[6]
Compound Type Atisine-type Diterpenoid Alkaloid[1][8]
Botanical Source Spiraea japonica[1][2]
Storage Conditions Store powder at -20°C for up to 3 years; Store in solvent at -80°C for up to 1 year.[2]

Experimental Protocols and Methodologies

While detailed, step-by-step protocols for the specific isolation and analysis of this compound are proprietary or not widely published, this section outlines the general methodologies employed for its characterization and for assessing its biological activity, based on literature for diterpenoid alkaloids.

Identification and Characterization

The structural elucidation and purity assessment of this compound typically involves a combination of chromatographic and spectroscopic techniques.[7]

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and purification of this compound from plant extracts and for determining its purity. Methods often involve HPLC coupled with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD).[7]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used in biosynthetic studies to trace the incorporation of labeled precursors.[7][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary technique for elucidating the complex three-dimensional structure of this compound. Both 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are required for complete structural assignment.[7]

General Protocol for Apoptosis Induction Assay

The bioactivity of spiramine derivatives has been linked to the induction of apoptosis.[4][5] A general workflow to assess this activity in a cancer cell line (e.g., MCF-7/ADR) is described below.

  • Cell Culture and Treatment:

    • Culture the selected cancer cell line in an appropriate medium until it reaches approximately 80% confluency.

    • Seed the cells into multi-well plates (e.g., 96-well for viability assays, 6-well for protein analysis).

    • Treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48 hours). Include a vehicle-only control.

  • Cell Viability Assessment (MTT Assay):

    • Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at ~570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.

  • Apoptosis Quantification (Annexin V/Propidium Iodide Staining):

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

  • Protein Analysis (Western Blot):

    • Lyse the treated cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, Bcl-2, Bax).

    • Incubate with a corresponding secondary antibody and visualize the bands using a chemiluminescent substrate. The appearance of cleaved caspase-3 is a key indicator of apoptosis.

G cluster_workflow General Workflow: Apoptosis Assessment A Cell Culture & Treatment (this compound) B Cell Viability Assay (e.g., MTT) A->B C Apoptosis Quantification (Annexin V / PI Staining) A->C D Protein Analysis (Western Blot) A->D E Reduced Viability B->E F Increased Apoptotic Cells C->F G Caspase Cleavage D->G

General workflow for assessing apoptosis induction.

Biosynthetic and Signaling Pathways

Proposed Biosynthesis of Atisine-Type Alkaloids

This compound belongs to the atisine-type C₂₀-diterpenoid alkaloids. The biosynthesis of this class of compounds is complex. It is proposed to start from the MEP and MVA pathways, which produce the universal diterpene precursor geranylgeranyl pyrophosphate (GGPP).[11][12] GGPP is then cyclized to form an ent-atisane skeleton. The final key step is the amination of this diterpene precursor, where the amino acid L-serine has been identified as a likely nitrogen source to form the characteristic oxazolidine (B1195125) ring found in many spiramine compounds.[9][10]

G cluster_biosynthesis Proposed Biosynthesis of Atisine-Type Diterpenoid Alkaloids IPP IPP / DMAPP (from MVA/MEP pathways) GGPP Geranylgeranyl-PP (GGPP) IPP->GGPP ENT ent-Atisane Diterpene GGPP->ENT Cyclization SPIR Atisine-Type Alkaloid (e.g., this compound) ENT->SPIR Amination LSER L-Serine (Nitrogen Source) LSER->SPIR Amination

Proposed biosynthetic pathway for atisine-type alkaloids.
Proposed Apoptotic Signaling Pathway

While a specific signaling pathway for this compound has not been fully elucidated, studies on related atisine-type alkaloids and derivatives of other spiramines suggest the induction of apoptosis through the intrinsic mitochondrial pathway.[4][8] This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An imbalance in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (initiator caspase-9 and effector caspase-3), ultimately leading to programmed cell death.[8]

G cluster_apoptosis Proposed Intrinsic Apoptosis Pathway for Atisine-Type Alkaloids Spiramine Atisine-Type Alkaloid (e.g., this compound) Bcl2 Bcl-2 (Anti-apoptotic) Spiramine->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Spiramine->Bax Promotes Mito Mitochondrial Cytochrome c Release Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed intrinsic apoptosis signaling pathway.

References

An In-Depth Technical Guide to the Biosynthesis of Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a C20-diterpenoid alkaloid belonging to the atisine (B3415921) class, characterized by a complex polycyclic structure. Isolated from plants of the Spiraea genus, particularly Spiraea japonica, this compound and its analogues have garnered interest for their potential biological activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the generation of novel derivatives with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the key enzymatic steps, precursor molecules, and experimental evidence.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general terpenoid pathway, diverging at the C20 intermediate geranylgeranyl pyrophosphate (GGPP). The pathway can be broadly divided into three key stages: formation of the diterpene backbone, cyclization to the characteristic atisane (B1241233) skeleton, and the subsequent incorporation of nitrogen and oxidative modifications.

Stage 1: Assembly of the Diterpene Precursor

The biosynthesis initiates with the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plastids and/or the mevalonate (B85504) (MVA) pathway in the cytosol.

  • Formation of Geranylgeranyl Pyrophosphate (GGPP): Three molecules of IPP and one molecule of DMAPP are sequentially condensed by GGPP synthase (GGPPS) to yield the 20-carbon precursor, GGPP. This is a critical branching point for the biosynthesis of all diterpenoids.

Stage 2: Cyclization to the Atisane Skeleton

The linear GGPP molecule undergoes a series of complex cyclization reactions to form the tetracyclic atisane scaffold.

  • Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The first committed step in atisine-type diterpenoid biosynthesis is the protonation-initiated cyclization of GGPP to the bicyclic intermediate, ent-CPP. This reaction is catalyzed by ** ent-copalyl diphosphate synthase (CPS)**.

  • Formation of the Atisane Skeleton: Following the formation of ent-CPP, a second cyclization cascade is initiated. While the specific enzyme in Spiraea japonica has not been definitively characterized, it is proposed that a kaurene synthase-like (KSL) enzyme catalyzes the further cyclization of ent-CPP to form the tetracyclic ent-atisane skeleton. This class of enzymes is known to be involved in the biosynthesis of various diterpenoids with related core structures.

Stage 3: Tailoring of the Atisane Scaffold

The final stage involves a series of modifications to the atisane skeleton, including amination and oxidation, to yield this compound.

  • Formation of Spiraminol: Experimental evidence from feeding studies has identified the diterpene spiraminol as a key intermediate and a direct precursor to the spiramine alkaloids.[1] This suggests that the atisane skeleton undergoes hydroxylation reactions prior to the incorporation of nitrogen. The enzymes responsible for these oxidations are likely cytochrome P450 monooxygenases (CYPs) , which are frequently involved in the late-stage functionalization of terpenoid scaffolds.

  • Incorporation of Nitrogen: Isotopic labeling studies have demonstrated that the nitrogen atom in the spiramine alkaloids is derived from the amino acid L-serine .[1] The proposed mechanism involves the decarboxylation of L-serine to ethanolamine, which is then incorporated into the diterpene structure. The specific enzymes, likely a serine decarboxylase and a transaminase or a related enzyme capable of forming a C-N bond, have not yet been isolated and characterized from Spiraea japonica.

  • Final Oxidative Modifications to Yield this compound: The conversion of the aminated intermediate, derived from spiraminol and L-serine, to this compound involves further oxidative modifications. These final tailoring steps are also likely catalyzed by CYPs and potentially other oxidoreductases, leading to the formation of the characteristic functional groups of this compound.

Quantitative Data

Currently, there is a notable absence of specific quantitative data, such as enzyme kinetic parameters (Kcat, Km) for the enzymes in the this compound pathway from Spiraea japonica. However, general quantitative information from related diterpenoid biosynthetic pathways can provide a frame of reference. The following table summarizes the type of quantitative data that is crucial for a complete understanding and metabolic engineering of this pathway.

ParameterDescriptionTypical Range in Diterpenoid BiosynthesisRelevance to this compound Biosynthesis
Enzyme Kinetics (Kcat, Km) Catalytic efficiency and substrate affinity of biosynthetic enzymes.Kcat: 0.01 - 10 s⁻¹; Km: 1 - 100 µMEssential for identifying rate-limiting steps and for designing metabolic engineering strategies.
Precursor Incorporation Rates The efficiency with which isotopically labeled precursors are incorporated into the final product.1 - 20%Confirms pathway intermediates and precursor-product relationships. For this compound, L-serine incorporation has been qualitatively shown.[1]
Metabolite Concentrations In planta concentrations of key intermediates and the final product.ng/g to µg/g fresh weightProvides insights into metabolic flux and potential bottlenecks in the pathway.
Gene Expression Levels Transcript abundance of biosynthetic genes in different tissues or under various conditions.Varies widelyHelps to identify the primary sites of biosynthesis and regulatory control points.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of isotopic labeling studies and enzymatic assays using cell-free extracts. Below are generalized protocols for these key experimental approaches.

Isotopic Labeling Studies in Spiraea japonica Plantlets

This method is used to trace the metabolic fate of precursors into the final natural product.

1. Preparation of Labeled Precursor:

  • Synthesize or commercially obtain isotopically labeled precursors, such as ¹³C- or ¹⁵N-labeled L-serine.

2. Administration to Plantlets:

  • Grow sterile Spiraea japonica plantlets in a suitable liquid or solid medium.
  • Introduce the labeled precursor into the growth medium. The concentration and duration of feeding will need to be optimized.

3. Incubation and Harvesting:

  • Incubate the plantlets under controlled conditions for a specific period to allow for the uptake and metabolism of the labeled precursor.
  • Harvest the plant tissue and freeze it immediately in liquid nitrogen to quench metabolic activity.

4. Extraction and Analysis:

  • Grind the frozen tissue and extract the metabolites using an appropriate solvent system (e.g., methanol/chloroform/water).
  • Partially purify the extract to enrich for the alkaloid fraction.
  • Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the incorporation of the isotopic label into this compound and its intermediates.

Enzymatic Transformations in Cell-Free Extracts

This technique is employed to identify and characterize the activity of specific enzymes in the pathway.

1. Preparation of Cell-Free Extract:

  • Harvest fresh, young leaf or root tissue from Spiraea japonica.
  • Grind the tissue to a fine powder in liquid nitrogen.
  • Homogenize the powder in an extraction buffer containing protease inhibitors and other stabilizing agents.
  • Centrifuge the homogenate at low speed to remove cell debris, followed by a high-speed centrifugation to pellet membranes and organelles, yielding a crude soluble protein extract.

2. Enzyme Assay:

  • Set up a reaction mixture containing the cell-free extract, the putative substrate (e.g., spiraminol and L-serine), and any necessary cofactors (e.g., NADPH for CYPs, pyridoxal (B1214274) phosphate for transaminases).
  • Incubate the reaction at an optimal temperature for a defined period.
  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

3. Product Identification:

  • Analyze the extracted products by LC-MS and compare the retention time and mass spectrum with an authentic standard of the expected product (e.g., this compound).

Visualizations of the Biosynthetic Pathway and Experimental Workflow

Biosynthesis Pathway of this compound

This compound Biosynthesis cluster_0 General Terpenoid Pathway cluster_1 Diterpene Backbone Formation cluster_2 Cyclization cluster_3 Tailoring IPP_DMAPP IPP / DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPPS ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS Atisane ent-Atisane Skeleton ent_CPP->Atisane KSL Spiraminol Spiraminol Atisane->Spiraminol CYPs Aminated_Intermediate Aminated Intermediate Spiraminol->Aminated_Intermediate Spiramine_A This compound Aminated_Intermediate->Spiramine_A CYPs, Oxidoreductases L_Serine L-Serine L_Serine->Aminated_Intermediate Serine Decarboxylase, Transaminase

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isotopic Labeling

Isotopic Labeling Workflow Start Start Labeled_Precursor Prepare Isotopically Labeled Precursor Start->Labeled_Precursor Administration Administer to Spiraea japonica Plantlets Labeled_Precursor->Administration Incubation Incubate under Controlled Conditions Administration->Incubation Harvest Harvest and Quench Metabolism Incubation->Harvest Extraction Metabolite Extraction Harvest->Extraction Analysis LC-MS Analysis Extraction->Analysis End End Analysis->End

Caption: Workflow for isotopic labeling studies.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound is beginning to be unraveled, with key precursors and intermediates now identified. The pathway follows the general route of atisine-type diterpenoid alkaloid biosynthesis, originating from GGPP and proceeding through an ent-atisane skeleton with spiraminol as a crucial intermediate. L-serine has been confirmed as the nitrogen donor. However, significant gaps in our knowledge remain, particularly concerning the specific enzymes from Spiraea japonica that catalyze the later, tailoring steps of the pathway.

Future research should focus on the identification and characterization of the kaurene synthase-like enzyme, the cytochrome P450s, and the enzymes involved in nitrogen incorporation. A combination of transcriptomics, proteomics, and targeted gene silencing or heterologous expression studies will be instrumental in fully elucidating the enzymatic machinery. The availability of a complete set of biosynthetic genes will pave the way for the metabolic engineering of microorganisms or plants to produce this compound and its derivatives, facilitating further investigation into their pharmacological potential.

References

Unveiling the Botanical Trove: A Technical Guide to the Natural Sources of Atisine-Type Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of atisine-type diterpenoid alkaloids, a class of structurally complex phytochemicals with significant pharmacological potential. This document summarizes the botanical distribution, quantitative abundance, and methodologies for the isolation and analysis of these valuable compounds, serving as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Botanical Distribution of Atisine-Type Diterpenoid Alkaloids

Atisine-type diterpenoid alkaloids are primarily sequestered within two prominent plant families: Ranunculaceae and Rosaceae. Within these families, the distribution is further concentrated in specific genera, making targeted sourcing a crucial aspect of their study.

The Ranunculaceae family, commonly known as the buttercup family, harbors several genera rich in these alkaloids. Notably, species within the genera Aconitum, Delphinium, Consolida, and Thalictrum have been identified as producers of atisine-type compounds. Among these, Aconitum and Delphinium are particularly well-documented sources.

The Rosaceae family, or the rose family, also contributes significantly to the diversity of atisine-type alkaloids, with the genus Spiraea standing out as the most prolific source.[1][2] In fact, the genus Spiraea is considered the richest reservoir of these compounds, with a significant number of unique atisine-type alkaloids isolated from various Spiraea species, particularly Spiraea japonica.[1][2]

Following Spiraea, the genera Delphinium and Aconitum from the Ranunculaceae family are the next most abundant sources of these alkaloids.[1][2] While Consolida and Thalictrum also produce these compounds, the number of identified atisine-type alkaloids from these genera is comparatively lower.

Quantitative Insights: Alkaloid Content in Key Species

The concentration of atisine-type diterpenoid alkaloids can vary significantly between species, plant organs, and even different accessions of the same species. The following tables summarize the available quantitative data to provide a comparative overview for researchers.

Plant SpeciesFamilyPlant PartAlkaloidConcentration/YieldReference(s)
Aconitum heterophyllumRanunculaceaeRootsAtisine (B3415921)0.14% (low content accession)[3]
Aconitum heterophyllumRanunculaceaeRootsAtisine0.37% (high content accession)[3]
Aconitum coreanumRanunculaceae-Atisine74 mg from 3.5 g crude extract[4][5]
Spiraea japonica (in vitro culture)RosaceaePlantletsSpiramine A/B29.9 mg/L[6]

Experimental Protocols: From Plant Material to Purified Alkaloids

The successful isolation and quantification of atisine-type diterpenoid alkaloids hinge on robust and well-defined experimental procedures. This section outlines a general workflow and specific methodologies cited in the literature.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of atisine-type diterpenoid alkaloids from plant materials.

G General Experimental Workflow A Plant Material Collection & Preparation (Drying, Grinding) B Extraction (e.g., Maceration, Soxhlet) A->B C Acid-Base Partitioning B->C D Crude Alkaloid Extract C->D E Chromatographic Separation (e.g., Column Chromatography, CCC) D->E F Fraction Collection E->F G Purification (e.g., Preparative HPLC, Crystallization) F->G H Pure Atisine-Type Alkaloids G->H I Structural Elucidation (NMR, MS, X-ray Crystallography) H->I J Quantitative Analysis (HPLC, LC-MS) H->J

A generalized workflow for alkaloid isolation and analysis.
Detailed Methodologies

3.2.1. Extraction

  • Solvent Extraction: This is a primary step to liberate the alkaloids from the plant matrix.

    • Protocol: Powdered plant material is typically extracted with a polar solvent like methanol (B129727) or ethanol, often with the addition of a small amount of acid (e.g., acetic acid or hydrochloric acid) to facilitate the formation of alkaloid salts, which are more soluble in the extraction solvent. The extraction can be performed at room temperature (maceration) or with heating (Soxhlet extraction) to enhance efficiency.

  • Acid-Base Extraction: This classical technique is highly effective for the selective extraction of basic alkaloids.

    • Protocol:

      • The initial plant extract (often in an organic solvent) is acidified with a dilute acid (e.g., 5% HCl). The protonated alkaloids will partition into the aqueous layer.

      • The aqueous layer is then separated and basified with a base (e.g., NH4OH or Na2CO3) to a pH of 9-10.

      • The deprotonated, free-base alkaloids are then extracted back into an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane).

      • Evaporation of the organic solvent yields a crude alkaloid extract.

3.2.2. Isolation and Purification

  • Column Chromatography: This is a fundamental technique for the initial separation of the crude alkaloid mixture.

    • Stationary Phase: Silica gel or alumina (B75360) are commonly used.

    • Mobile Phase: A gradient of solvents with increasing polarity, such as a mixture of chloroform and methanol, is typically employed to elute the different alkaloid components.

  • pH-Zone-Refining Counter-Current Chromatography (CCC): This advanced liquid-liquid chromatography technique is particularly effective for the preparative separation of alkaloids.[4][5]

    • Protocol Example for Aconitum coreanum Alkaloids: [4][5]

      • Two-phase solvent system: Petroleum ether-ethyl acetate-methanol-water (5:5:1:9, v/v/v/v).

      • Stationary Phase: The upper organic phase.

      • Mobile Phase: The lower aqueous phase.

      • Additives: Triethylamine (TEA) is added to the stationary phase as a retainer, and hydrochloric acid (HCl) is added to the mobile phase as an eluter. This creates a pH gradient that facilitates the separation of alkaloids based on their pKa values.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for both the final purification (preparative HPLC) and quantitative analysis (analytical HPLC) of atisine-type alkaloids.

    • Typical Analytical HPLC Conditions:

      • Column: Reversed-phase C18 columns are most common.

      • Mobile Phase: A gradient elution is often used, typically consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate or trifluoroacetic acid in water) and an organic solvent like acetonitrile (B52724) or methanol.

      • Detection: A Diode Array Detector (DAD) is frequently used to monitor the elution of compounds at a specific wavelength (e.g., around 240 nm for some diterpenoid alkaloids). An Evaporative Light Scattering Detector (ELSD) can also be employed, especially for compounds lacking a strong chromophore.

3.2.3. Structural Elucidation and Quantification

  • Spectroscopic Techniques: The definitive identification of isolated alkaloids is achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR experiments) and Mass Spectrometry (MS).

  • Quantitative Analysis: Analytical HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a DAD or a mass spectrometer (LC-MS) are the methods of choice for accurate quantification. A calibration curve is constructed using a certified reference standard of the target alkaloid to determine its concentration in the plant extract.

Biosynthetic Pathway of Atisine-Type Diterpenoid Alkaloids

The biosynthesis of atisine-type diterpenoid alkaloids is a complex process that involves the convergence of several metabolic pathways. The core carbon skeleton is derived from the diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). GGPP is synthesized through either the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

The nitrogen atom, a defining feature of alkaloids, is incorporated into the diterpene scaffold. Studies have indicated that the amino acid L-serine is a likely source of this nitrogen atom for atisine-type alkaloids.[6] The following diagram illustrates the key steps in the proposed biosynthetic pathway.

G Biosynthesis of Atisine-Type Diterpenoid Alkaloids cluster_0 Isoprenoid Precursor Biosynthesis cluster_1 Diterpene Skeleton Formation cluster_2 Amination and Cyclization MVA Mevalonate (MVA) Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP CPP ent-Copalyl Diphosphate GGPP->CPP Atisane ent-Atisane Diterpene CPP->Atisane Atisine_Alkaloid Atisine-Type Diterpenoid Alkaloid Atisane->Atisine_Alkaloid Serine L-Serine (Nitrogen Source) Serine->Atisine_Alkaloid

Proposed biosynthetic pathway of atisine-type alkaloids.

This guide serves as a foundational resource for the scientific community engaged in the research and development of atisine-type diterpenoid alkaloids. The provided information on their natural sources, quantitative analysis, and experimental protocols is intended to facilitate further exploration of these promising natural products.

References

A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramine A"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide uses "Spiramine A" as a hypothetical case study to illustrate the process of preliminary biological activity screening. Publicly available research data specifically on "this compound" is limited. The experimental protocols, data, and signaling pathways presented are representative examples based on methodologies commonly applied to novel natural products and related compounds like diterpenoid alkaloids.

Introduction

The discovery and development of new therapeutic agents from natural sources is a cornerstone of pharmaceutical research. The initial step in this intricate process is the preliminary biological activity screening of isolated compounds. This crucial phase aims to identify and characterize the potential pharmacological effects of a novel substance, such as "this compound," across a range of biological assays. The primary goal is to determine if a compound warrants further, more in-depth investigation as a potential drug lead. This guide provides a technical overview of the core screening activities—antiproliferative, antimicrobial, and anti-inflammatory assays—complete with detailed experimental protocols, data presentation, and workflow visualizations.

Antiproliferative Activity Screening

A primary focus in drug discovery is the identification of compounds that can inhibit the growth of cancer cells. The antiproliferative activity of a test compound is often evaluated against a panel of human cancer cell lines.

The SRB assay is a common method for determining cytotoxicity and cell proliferation.[1]

  • Cell Culture: Human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Plating: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: "this compound" is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The medium in the wells is replaced with the medium containing the different concentrations of "this compound". A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for an additional 48-72 hours.

  • Cell Fixation: The supernatant is discarded, and the cells are fixed by adding 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Staining: The plates are washed with water and air-dried. 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.

  • Washing and Solubilization: The unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

  • Data Acquisition: The absorbance is read at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined.

Cell LineCancer TypeIC50 (µM) of "this compound"IC50 (µM) of Doxorubicin (Control)
A549Lung12.5 ± 1.80.8 ± 0.1
HCT116Colon8.2 ± 0.90.5 ± 0.07
MCF-7Breast25.1 ± 3.21.2 ± 0.2
PC-3Prostate15.7 ± 2.10.9 ± 0.1

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant pathogens necessitates the search for new antimicrobial agents. Preliminary screening against a panel of bacteria and fungi is a common step.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3]

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Compound Dilution: "this compound" is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.25 to 128 µg/mL).

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well to achieve a final inoculum concentration of 5 x 10^5 CFU/mL.

  • Controls: A positive control (bacteria without the compound) and a negative control (broth only) are included. A known antibiotic (e.g., Ciprofloxacin) is used as a reference standard.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of "this compound" at which there is no visible growth (turbidity) of the microorganism.

Microbial StrainGram StainMIC (µg/mL) of "this compound"MIC (µg/mL) of Ciprofloxacin (Control)
Staphylococcus aureus ATCC 29213Positive160.5
Enterococcus faecalis ATCC 29212Positive321
Escherichia coli ATCC 25922Negative>1280.015
Pseudomonas aeruginosa ATCC 27853Negative>1280.25

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Screening for anti-inflammatory properties often involves in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages. Spiramine C-D, related to atisine-type alkaloids, have shown anti-inflammatory effects in vitro.[4]

  • Cell Culture and Seeding: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS. Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of "this compound" for 1 hour. Subsequently, they are stimulated with LPS (1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a vehicle control with LPS are included. Dexamethasone can be used as a positive control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant. An aliquot of the supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Data Acquisition: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The IC50 for NO inhibition is calculated.

  • Viability Assay: A concurrent cell viability assay (e.g., MTT or SRB) is performed to ensure that the observed NO reduction is not due to cytotoxicity.

AssayIC50 (µM) of "this compound"IC50 (µM) of Dexamethasone (Control)
NO Inhibition in LPS-stimulated RAW 264.7 cells45.3 ± 4.55.8 ± 0.7
Cell Viability (RAW 264.7)>100>100

Mandatory Visualizations

experimental_workflow cluster_extraction Compound Isolation cluster_screening Preliminary Biological Activity Screening cluster_analysis Data Analysis & Decision NP Natural Product Source Extract Crude Extraction NP->Extract Frac Fractionation Extract->Frac Iso Isolation of this compound Frac->Iso AntiP Antiproliferative Assays (e.g., SRB on Cancer Cells) Iso->AntiP AntiM Antimicrobial Assays (e.g., MIC Determination) Iso->AntiM AntiI Anti-inflammatory Assays (e.g., NO Inhibition) Iso->AntiI Data Calculate IC50 / MIC AntiP->Data AntiM->Data AntiI->Data Tox Assess Cytotoxicity Data->Tox Decision Go/No-Go for Further Studies Tox->Decision

Caption: General workflow for preliminary biological activity screening of a natural product.

logical_relationship Start Start: this compound Isolated Screen Primary Screening (Antiproliferative, Antimicrobial, etc.) Start->Screen Hit Is Activity Observed? Screen->Hit No_Hit End: Inactive Hit->No_Hit No Dose_Resp Dose-Response & IC50/MIC Determination Hit->Dose_Resp Yes Selective Is Activity Selective? (e.g., vs. Normal Cells) Dose_Resp->Selective Not_Selective End: Non-selective Cytotoxicity Selective->Not_Selective No Lead_Dev Lead Compound for Further Development (Mechanism of Action, In Vivo Studies) Selective->Lead_Dev Yes

Caption: Logical progression from initial screening to lead compound identification.

signaling_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Ikb NF-κB / IκBα Complex IKK->NFkB_Ikb phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_Ikb->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS_Gene iNOS Gene Transcription Nucleus->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO SpiramineA This compound SpiramineA->IKK inhibits? SpiramineA->NFkB inhibits translocation?

Caption: Hypothetical anti-inflammatory signaling pathway possibly modulated by this compound.

References

In Vitro Cytotoxicity of Spiramine Alkaloids on Cancer Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the in vitro cytotoxicity of Spiramine A . This technical guide, therefore, focuses on the closely related and studied derivatives of Spiramine C and Spiramine D , which have demonstrated notable anticancer properties. The information presented herein is compiled from accessible research abstracts and established experimental methodologies.

Executive Summary

Spiramine C and D, atisine-type diterpenoid alkaloids isolated from the Chinese herbal medicine Spiraea japonica, have been chemically modified to enhance their cytotoxic and apoptotic activities against various cancer cell lines. Research indicates that derivatives of Spiramine C and D are effective in inducing apoptosis, even in multidrug-resistant cancer cells, through a Bax/Bak-independent mitochondrial pathway. This guide provides a summary of their cytotoxic effects, detailed experimental protocols for assessing their activity, and visual representations of the involved signaling pathways and experimental workflows.

Data Presentation: Cytotoxicity of Spiramine C and D Derivatives

While specific IC50 values for Spiramine C and D derivatives are not detailed in the available abstracts, the primary research indicates significant cytotoxic activity against several human cancer cell lines. The data is summarized qualitatively in the table below.

CompoundCancer Cell LineObserved EffectReference
Spiramine C/D DerivativesHuman cervical cancer (HeLa)Cytotoxic[1]
Human breast adenocarcinoma (MCF-7)Cytotoxic[1]
Multidrug-resistant breast cancer (MCF-7/ADR)Cytotoxic, Overcomes drug resistance[1]
Bax/Bak double knockout MEFsInduces apoptosis[1]

Experimental Protocols

The following sections detail the standard methodologies employed to assess the in vitro cytotoxicity of compounds like Spiramine C and D derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the Spiramine C/D derivative and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to label early apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain, is unable to cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Cells are treated with the Spiramine C/D derivative for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate, providing insights into the signaling pathways affected by the compound.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the proteins of interest (e.g., Bax, Bak, Bcl-2, caspases). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

  • Cell Lysis: Treated and untreated cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins overnight at 4°C.

  • Washing and Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualization of Pathways and Workflows

Signaling Pathway

G cluster_legend Mechanism: Bax/Bak-Independent Apoptosis Spiramine_Derivatives Spiramine C/D Derivatives Mitochondrion Mitochondrion Spiramine_Derivatives->Mitochondrion Induces MOMP Bax_Bak Bax / Bak Independent Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2 Anti-apoptotic Bcl-2 proteins Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Executioner Caspases (e.g., Caspase-3) Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Bax/Bak-independent apoptosis induced by Spiramine C/D derivatives.

Experimental Workflow

G start Start: Cancer Cell Culture treatment Treatment with Spiramine Derivative start->treatment incubation Incubation (24, 48, 72h) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI) incubation->apoptosis protein Protein Analysis (Western Blot) incubation->protein ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway_analysis Analyze Signaling Pathways protein->pathway_analysis end End: Data Interpretation ic50->end apoptosis_quant->end pathway_analysis->end

Caption: General workflow for in vitro cytotoxicity assessment.

References

Spiramine A: A Deep Dive into the Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The mechanism of action for Spiramine A, a diterpenoid alkaloid isolated from Spiraea japonica, has not been extensively elucidated in publicly available research. This document presents a hypothesized mechanism of action based on the activities of its close structural analogs, particularly derivatives of Spiramine C and D. The information herein is intended to serve as a guide for future research and drug development efforts.

Executive Summary

This compound and its derivatives are emerging as potential anti-cancer agents. This whitepaper synthesizes the current understanding of their mechanism of action, drawing heavily from studies on Spiramine C and D derivatives. The core hypothesis is that spiramine compounds, particularly those possessing an α,β-unsaturated ketone moiety, induce apoptosis in cancer cells through a Bax/Bak-independent pathway. This unique mechanism suggests that spiramines could be effective against tumors that have developed resistance to conventional apoptosis-inducing chemotherapeutics. This guide provides a comprehensive overview of the proposed signaling pathways, quantitative data on the cytotoxicity of related compounds, and detailed experimental protocols to facilitate further investigation into the therapeutic potential of this compound.

Proposed Mechanism of Action: Bax/Bak-Independent Apoptosis

The primary mechanism of action hypothesized for spiramine derivatives is the induction of apoptosis, or programmed cell death, in cancerous cells. A key finding is that this process can occur independently of the pro-apoptotic proteins Bax and Bak.[1][2] This is significant because many cancer cells evade apoptosis by downregulating or mutating these proteins, rendering them resistant to many standard therapies.[3]

The presence of an α,β-unsaturated ketone functional group appears to be crucial for this activity.[1] This electrophilic moiety can react with nucleophilic residues, such as cysteine, in cellular proteins, leading to their modification and altered function. This is a common mechanism for other natural products with anti-cancer properties.[4][5]

The proposed signaling cascade is as follows:

  • Cellular Entry and Target Interaction: this compound, due to its lipophilic nature as a diterpenoid alkaloid, is expected to readily cross the cell membrane. The α,β-unsaturated ketone group is hypothesized to be the key pharmacophore, likely forming covalent adducts with specific protein targets.

  • Induction of Mitochondrial Outer Membrane Permeabilization (MOMP): While the precise upstream events are still unclear, the spiramine derivatives trigger MOMP, a critical step in the intrinsic apoptotic pathway.

  • Bax/Bak-Independent Pathway: Crucially, this MOMP is not dependent on the canonical executioners Bax and Bak.[1] This suggests an alternative mechanism for pore formation in the mitochondrial outer membrane, a significant area for further research.

  • Caspase Activation and Execution of Apoptosis: Following MOMP, pro-apoptotic factors are released from the mitochondria into the cytosol, leading to the activation of the caspase cascade and the subsequent cleavage of cellular substrates, ultimately resulting in cell death.

G Proposed Bax/Bak-Independent Apoptotic Pathway of Spiramine Derivatives Spiramine Spiramine Derivative (with α,β-unsaturated ketone) Target Putative Cellular Target(s) Spiramine->Target MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Target->MOMP Caspase_Activation Caspase Activation MOMP->Caspase_Activation BaxBak Bax/Bak Independent Apoptosis Apoptosis Caspase_Activation->Apoptosis G MTT Assay Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound incubate1->treat_cells incubate2 Incubate (e.g., 24-72h) treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan (B1609692) crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data (calculate IC50) read_absorbance->analyze_data end End analyze_data->end G Western Blotting Workflow for Apoptosis Markers start Start treat_cells Treat cells with this compound start->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells quantify_protein Protein Quantification (BCA) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (e.g., anti-cleaved caspase-3) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect ECL Detection secondary_ab->detect analyze Imaging and Analysis detect->analyze end End analyze->end

References

Spiramine A: A Comprehensive Technical Guide to its Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramine A, an atisine-type diterpenoid alkaloid isolated from Spiraea japonica, has demonstrated notable biological activities, positioning it as a compound of interest for therapeutic development. This document provides an in-depth analysis of the current understanding of this compound's potential therapeutic targets, drawing upon available preclinical data for this compound and related atisine-type alkaloids. Key activities include anti-platelet aggregation and anti-cancer effects. The primary known target for this compound is the platelet-activating factor (PAF) receptor, where it acts as an inhibitor. In the context of oncology, while direct targets of this compound are still under investigation, studies on closely related spiramine derivatives and other atisine-type alkaloids suggest mechanisms involving the induction of apoptosis and cell cycle arrest. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of key pathways and workflows to support further research and development.

Introduction

This compound is a member of the atisine-type diterpenoid alkaloid family, a class of natural products known for their diverse and potent biological activities.[1] Isolated from the traditional medicinal plant Spiraea japonica, this compound has emerged as a promising candidate for drug discovery, with initial studies highlighting its anti-platelet and potential anti-cancer properties. This technical guide aims to consolidate the current knowledge on the therapeutic targets of this compound, providing a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development.

Anti-Platelet Aggregation Activity

A primary and quantitatively defined therapeutic action of this compound is its ability to inhibit platelet aggregation.

Quantitative Data

The inhibitory effect of this compound on platelet aggregation has been quantified, providing a key metric for its potency.

CompoundAssayOrganismIC50Reference
This compoundPAF-Induced Platelet AggregationRabbit6.7 μM--INVALID-LINK--
Therapeutic Target: Platelet-Activating Factor (PAF) Receptor

The inhibitory effect of this compound on PAF-induced platelet aggregation strongly suggests that its primary therapeutic target in this context is the platelet-activating factor receptor (PAFR) . PAF is a potent phospholipid mediator that plays a crucial role in platelet aggregation and inflammation. By antagonizing the PAFR, this compound can block the downstream signaling cascade that leads to platelet activation and thrombus formation.

Signaling Pathway

The proposed mechanism of action for this compound in inhibiting platelet aggregation is through the competitive antagonism of the PAF receptor, thereby disrupting the downstream signaling cascade.

PAF_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Cytosol Spiramine_A This compound PAFR PAF Receptor (GPCR) Spiramine_A->PAFR Inhibits PAF PAF PAF->PAFR Binds Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Leads to PKC->Platelet_Aggregation Leads to Platelet_Aggregation_Workflow Start Start Blood_Collection Rabbit Blood Collection (with ACD) Start->Blood_Collection PRP_Preparation Centrifuge to get Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Preparation Platelet_Pelleting Centrifuge PRP to Pellet Platelets PRP_Preparation->Platelet_Pelleting Washing_Resuspension Wash and Resuspend Platelets in Buffer Platelet_Pelleting->Washing_Resuspension Incubation Incubate Platelets with This compound or Vehicle Washing_Resuspension->Incubation Aggregation_Induction Induce Aggregation with PAF Incubation->Aggregation_Induction Measurement Measure Light Transmittance Aggregation_Induction->Measurement Analysis Calculate % Inhibition and IC50 Measurement->Analysis End End Analysis->End Apoptosis_Pathways cluster_conventional Bax/Bcl-2 Dependent Pathway cluster_independent Bax/Bak Independent Pathway Atisine_Alkaloids Atisine-type Alkaloids Bcl2 Bcl-2 (Anti-apoptotic) Atisine_Alkaloids->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Atisine_Alkaloids->Bax Promotes Bcl2->Bax Mitochondrion1 Mitochondrion Bax->Mitochondrion1 Permeabilizes Cytochrome_c1 Cytochrome c Release Mitochondrion1->Cytochrome_c1 Caspase3_1 Caspase-3 Activation Cytochrome_c1->Caspase3_1 Apoptosis1 Apoptosis Caspase3_1->Apoptosis1 Spiramine_Derivatives Spiramine C/D Derivatives Mitochondrion2 Mitochondrion Spiramine_Derivatives->Mitochondrion2 Acts on Unknown_Factor Unknown Mitochondrial Factor(s) Mitochondrion2->Unknown_Factor Caspase_Activation Caspase Activation Unknown_Factor->Caspase_Activation Apoptosis2 Apoptosis Caspase_Activation->Apoptosis2

References

Spiramine A: A Review of an Obscure Diterpenoid Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spiramine A is a naturally occurring diterpenoid alkaloid isolated from the plant Spiraea japonica.[1] Despite its intriguing chemical structure, the publicly available scientific literature on this compound is remarkably sparse. This technical guide aims to consolidate the limited existing knowledge on this compound, focusing on its chemical properties and the biological activities of its closely related derivatives. A comprehensive search of scientific databases and patent literature reveals a significant knowledge gap regarding its specific mechanism of action, associated signaling pathways, and quantitative biological data. This review also highlights the frequent confusion with the macrolide antibiotic "Spiramycin" and the polyamine "spermine" in existing literature, underscoring the need for precise terminology in future research.

Chemical Structure and Properties

This compound is classified as an atisine-type diterpenoid alkaloid.[2] Its chemical formula is C24H33NO4, with a molecular weight of 399.5 g/mol .[1] The structure of this compound and other related spiramine compounds have been elucidated through techniques such as 1H-NMR, 13C-NMR, and 2D NMR experiments (1H-1H COSY, HMQC, HMBC, and NOESY).[3]

PropertyValueSource
Molecular FormulaC24H33NO4[1][4]
Molecular Weight399.5 g/mol [1]
CAS Number114531-28-1[4]
Botanical SourceSpiraea japonica[1]
Compound TypeDiterpenoid Alkaloid[1][2]

Biological Activities and Potential Therapeutic Uses

A study published in 2014 reported that derivatives of Spiramine C and D, bearing an α,β-unsaturated ketone, induced apoptosis in Bax(-/-)/Bak(-/-) mouse embryonic fibroblast cells. This suggests a potential anti-cancer activity that is independent of the common Bax/Bak-mediated apoptotic pathway. The study also found that these derivatives exhibited cytotoxicity against various tumor cell lines, including the multidrug-resistant MCF-7/ADR (human breast adenocarcinoma) cell line.[2] The presence of an oxazolidine (B1195125) ring and a double 'Michael reaction acceptor' group in the derivatives was found to be crucial for their enhanced pro-apoptotic and cytotoxic activities.[2]

It is important to note that these findings pertain to derivatives of other spiramines and not this compound itself. Further research is needed to determine if this compound possesses similar anti-cancer properties.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound remains unelucidated due to a lack of dedicated studies. The research on spiramine derivatives suggests a potential to induce apoptosis, but the upstream and downstream signaling pathways involved have not been fully characterized.[2]

The frequent confusion in search results with "spermine," a well-known polyamine involved in cellular metabolism and signaling, has led to irrelevant information regarding signaling pathways. For instance, spermine (B22157) has been implicated in regulating immune and signal transduction pathways, such as the PI3K-Akt signaling pathway, in the context of diabetic cardiomyopathy.[5][6] It is crucial to distinguish that these pathways are associated with spermine and not this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound can be found in specialized phytochemical literature. The structural elucidation typically involves the following steps:

  • Extraction: The roots of Spiraea japonica are collected, dried, and powdered. The powdered material is then extracted with a suitable solvent, such as methanol.

  • Fractionation: The crude extract is subjected to acid-base extraction to isolate the alkaloid fraction. This is followed by column chromatography over silica (B1680970) gel or alumina (B75360) to separate the different spiramine compounds.

  • Purification: Individual compounds, including this compound, are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The purified compound's structure is determined using spectroscopic methods, including Mass Spectrometry, and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Patents

A thorough search of patent databases did not yield any patents specifically claiming this compound or its direct applications. The patents that appeared in the search results were related to "Spiramycin," a macrolide antibiotic, and its formulations.[7][8][9][10][11] This further highlights the limited commercial or therapeutic development of this compound to date.

Conclusion and Future Directions

This compound is a diterpenoid alkaloid with a well-defined chemical structure but a largely unexplored biological profile. The available literature is scarce, with most of the relevant biological data coming from studies on its close derivatives. These studies suggest a potential for anti-cancer activity through a Bax/Bak-independent apoptotic mechanism, which warrants further investigation for this compound itself.

The significant confusion with "Spiramycin" and "spermine" in the scientific and patent literature has likely hindered focused research on this compound. Future research should aim to:

  • Isolate or synthesize sufficient quantities of pure this compound for biological screening.

  • Evaluate the cytotoxic and pro-apoptotic effects of this compound on a broad panel of cancer cell lines.

  • Investigate the specific mechanism of action and identify the signaling pathways modulated by this compound.

  • Conduct preclinical studies in animal models to assess its in vivo efficacy and safety profile.

A clear and distinct focus on "this compound" as a unique chemical entity is essential to unlock its potential therapeutic value. The development of a comprehensive understanding of its pharmacology is the first step towards any potential clinical application.

Visualizations

Due to the lack of defined signaling pathways or experimental workflows for this compound in the literature, no diagrams can be generated at this time. Should further research elucidate these aspects, this section can be updated to include relevant visualizations.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Spiramine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a complex diterpenoid alkaloid belonging to the atisane (B1241233) family, characterized by a unique and sterically congested heptacyclic caged structure. While a total synthesis of this compound has not yet been reported in the scientific literature, the successful total syntheses of its close structural analogs, (±)-Spiramine C and (±)-Spiramine D, by the research group of Xu and coworkers, provide a robust methodological blueprint for approaching this challenging target.[1] This document details the key synthetic strategies and experimental protocols adapted from their work, offering a valuable resource for researchers engaged in the synthesis of this compound and other related atisane diterpenoid alkaloids.

The core of the synthetic challenge lies in the construction of the intricate polycyclic framework, particularly the atisane skeleton with its characteristic bicyclo[2.2.2]octane core. The presented methodology leverages a powerful tandem retro-Diels-Alder/intramolecular Diels-Alder reaction to assemble a key tricyclic intermediate and a highly efficient ruthenium-catalyzed 1,7-enyne cycloisomerization to forge the complete tetracyclic atisane core.[1]

Retrosynthetic Analysis

The retrosynthetic strategy for the spiramine alkaloids, as exemplified by the synthesis of Spiramine C and D, dissects the complex heptacyclic structure into more manageable synthetic precursors. The key disconnections involve a late-stage biomimetic transformation to install the final heterocyclic ring, the ruthenium-catalyzed cycloisomerization to form the atisane core, and a tandem Diels-Alder sequence to construct the foundational tricyclic system.

G Spiramine_CD Spiramine C/D Spiramilactone_B Spiramilactone B Spiramine_CD->Spiramilactone_B Biomimetic Transformation Tetracyclic_Atisane Tetracyclic Atisane Core Spiramilactone_B->Tetracyclic_Atisane Lactone Migration Tricyclic_System Tricyclo[6.2.2.0] Ring System Tetracyclic_Atisane->Tricyclic_System Ru-catalyzed 1,7-Enyne Cycloisomerization Enone Substituted Enone Tricyclic_System->Enone Tandem retro-Diels-Alder/ intramolecular Diels-Alder Dienophile Dienophile Enone->Dienophile Simpler Precursors G Start Simple Precursors Tricyclic_System Tricyclo[6.2.2.0] Ring System Start->Tricyclic_System Tandem retro-DA/IMDA Tetracyclic_Atisane Tetracyclic Atisane Core Tricyclic_System->Tetracyclic_Atisane Ru-catalyzed 1,7-Enyne Cycloisomerization Spiramilactone_E Spiramilactone E Tetracyclic_Atisane->Spiramilactone_E Further Elaboration Spiramilactone_B Spiramilactone B Spiramilactone_E->Spiramilactone_B Lactone Migration Spiramine_CD Spiramine C/D Spiramilactone_B->Spiramine_CD Biomimetic Transformation

References

Application Note: Purification of Spiramine A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed protocol for the analytical and preparative purification of Spiramine A using High-Performance Liquid Chromatography (HPLC). The methods described are designed to achieve high purity and yield of the target compound for research and development purposes.

Introduction

This compound is a novel compound with significant potential in pharmaceutical applications. Accurate and efficient purification is crucial for its downstream use in biological assays and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual compounds from complex mixtures.[1][2] This application note details a robust HPLC method for the purification of this compound, scalable from analytical to preparative levels. The protocol outlines a reversed-phase HPLC approach, which is a predominant technique for purifying a wide range of compounds, including synthetic peptides and other small molecules.[3]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN, HPLC grade), Methanol (MeOH, HPLC grade), Water (Milli-Q or equivalent), Formic Acid (FA, 0.1%), Trifluoroacetic Acid (TFA, 0.1%)

  • Columns:

    • Analytical: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Preparative: C18 column (e.g., 250 mm x 10.0 mm, 5 µm particle size)[4]

  • Sample Preparation: Crude this compound extract is dissolved in the initial mobile phase composition.

Analytical HPLC Method Development

The initial step involves developing an analytical method to achieve baseline separation of this compound from impurities.

Protocol:

  • Column: C8 column (250 mm × 4.6 mm × 5 µm).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 232 nm.[5]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[4]

Preparative HPLC Scale-Up

Once the analytical method is optimized, it is scaled up for preparative purification. The goal is to maximize sample loading while maintaining purity and yield.[1]

Protocol:

  • Column: C18 column (250 mm x 10.0 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Aqueous Acetic Acid.[4]

  • Mobile Phase B: Methanol.[4]

  • Isocratic Elution: The mobile phase composition is adjusted based on the retention time of this compound from the analytical run. For example, if this compound elutes at 70% Methanol, an isocratic elution with 70:30 (Methanol:0.1% Aqueous Acetic Acid) can be used.[4]

  • Flow Rate: Scaled up to 5 mL/min.[4]

  • Detection: UV at 276 nm.[4]

  • Injection Volume: Up to 4 mL of concentrated sample solution (e.g., 30 mg/mL).[4]

  • Fraction Collection: Fractions are collected based on the elution profile of the target peak.

Data Presentation

Quantitative data from the analytical and preparative HPLC runs should be systematically recorded to ensure reproducibility and for accurate assessment of purity and yield.

Table 1: Analytical HPLC Parameters and Results

ParameterValue
ColumnC8 (250 mm x 4.6 mm, 5 µm)[5]
Mobile PhaseA: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient5-95% B over 30 min
Flow Rate1.0 mL/min[5]
Detection Wavelength232 nm[5]
Retention Time of this compound16 min (Example)[5]
Purity (by area %)>95% (Example)

Table 2: Preparative HPLC Parameters and Results

ParameterValue
ColumnC18 (250 mm x 10.0 mm, 5 µm)[4]
Mobile PhaseIsocratic: 70:30 (Methanol:0.1% Aqueous Acetic Acid)[4]
Flow Rate5 mL/min[4]
Detection Wavelength276 nm[4]
Sample Load120 mg (4 mL of 30 mg/mL)[4]
Yield>90% (Example)
Purity of Collected Fraction>99% (Example)

Visualizations

Experimental Workflow

The overall workflow for the purification of this compound by HPLC is depicted below.

cluster_prep Sample Preparation cluster_analytical Analytical HPLC cluster_prep_hplc Preparative HPLC cluster_post_prep Post-Purification Crude_Extract Crude this compound Extract Dissolution Dissolve in Initial Mobile Phase Crude_Extract->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Analytical_Column Analytical C8 Column Filtration->Analytical_Column Inject Method_Development Method Development & Optimization Analytical_Column->Method_Development Purity_Check Purity Assessment Method_Development->Purity_Check Preparative_Column Preparative C18 Column Purity_Check->Preparative_Column Optimized Method Scale_Up Scale-Up of Analytical Method Preparative_Column->Scale_Up Fraction_Collection Fraction Collection Scale_Up->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Purity_Analysis Final Purity Analysis Solvent_Evaporation->Purity_Analysis Pure_Compound Pure this compound (>99%) Purity_Analysis->Pure_Compound

Caption: Workflow for this compound Purification by HPLC.

Logical Relationship for Method Scaling

The logical relationship for scaling up the HPLC method from analytical to preparative scale is illustrated below.

Analytical_Method Optimized Analytical Method Scaling_Parameters Scaling Parameters: - Column Diameter - Flow Rate - Injection Volume Analytical_Method->Scaling_Parameters Preparative_Method Preparative Method Scaling_Parameters->Preparative_Method Goal High Purity & Yield Preparative_Method->Goal

Caption: Logic for HPLC Method Scale-Up.

References

Proposed Analytical Method for the Quantification of Spiramine A by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Spiramine A is a diterpenoid alkaloid identified in Spiraea japonica, a plant species with a history of use in traditional medicine.[1] As a member of the diverse alkaloid family, this compound holds potential for pharmacological research and drug development. To facilitate such research, a robust and sensitive analytical method for its quantification in various matrices is essential. This document outlines a proposed Liquid Chromatography-Mass Spectrometry (LC-MS) method for the determination of this compound.

Disclaimer: To date, no validated LC-MS method for the quantification of this compound has been published in peer-reviewed literature. The following protocol is a proposed method based on the known chemical properties of this compound (diterpenoid alkaloid, MW: 399.5 g/mol , Formula: C24H33NO4) and established LC-MS methodologies for the analysis of similar alkaloid compounds.[2][3][4][5] This protocol should serve as a starting point for method development and will require experimental validation.

Principle of the Method

This proposed method utilizes Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for the sensitive and selective quantification of this compound. The methodology involves an initial extraction of this compound from the sample matrix, followed by chromatographic separation on a C18 reversed-phase column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Proposed Quantitative Data

The following table summarizes the hypothetical performance characteristics that this proposed LC-MS method for this compound should aim to achieve upon validation. These values are based on typical performance of LC-MS methods for other plant alkaloids and are provided as a guideline for method development.

ParameterProposed Target Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Experimental Protocols

Sample Preparation (from Plant Material)

This protocol is a general guideline for the extraction of this compound from a plant matrix, such as Spiraea japonica.

Materials:

  • Plant material (e.g., dried and powdered leaves of Spiraea japonica)

  • Extraction Solvent: Methanol with 0.1% formic acid

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • LC-MS vials

Procedure:

  • Weigh 100 mg of homogenized and dried plant powder into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of Extraction Solvent to the tube.

  • Vortex vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid plant material.

  • Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an LC-MS vial.

  • The sample is now ready for LC-MS analysis. For samples with expected high concentrations, a dilution with the mobile phase may be necessary.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (e.g., Agilent, Shimadzu, Waters)

  • Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

Liquid Chromatography (LC) Conditions:

ParameterProposed Condition
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10.1-12 min: 10% B

Mass Spectrometry (MS) Conditions:

ParameterProposed Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flows Optimized for the specific instrument
Scan Mode Multiple Reaction Monitoring (MRM)

Hypothetical MRM Transitions for this compound:

The molecular weight of this compound is 399.5 g/mol . In positive ion mode ESI, the precursor ion will be the protonated molecule [M+H]⁺ at m/z 400.5. Product ions would need to be determined by infusing a standard of this compound and performing a product ion scan. Based on the structure of diterpenoid alkaloids, common fragmentation pathways involve the loss of small neutral molecules or cleavage of the ring structures.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier - Hypothetical)Product Ion (m/z) (Qualifier - Hypothetical)Collision Energy (eV)
This compound400.5121.191.1To be optimized

Note: The product ions and collision energy are hypothetical and must be determined experimentally.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sp1 Homogenized Plant Material sp2 Extraction with Methanol/Formic Acid sp1->sp2 sp3 Vortexing and Centrifugation sp2->sp3 sp4 Filtration sp3->sp4 lc1 LC Separation (C18 Column) sp4->lc1 Inject into LC-MS ms1 ESI+ Ionization lc1->ms1 ms2 MRM Detection ms1->ms2 da1 Peak Integration ms2->da1 da2 Calibration Curve Generation da1->da2 da3 Quantification of this compound da2->da3

Caption: Workflow for the quantification of this compound.

logical_relationship Logical Relationship for Method Development A This compound Standard B Optimize MS Parameters (Precursor/Product Ions, CE) A->B C Develop LC Method (Column, Mobile Phase, Gradient) A->C E Method Validation (Linearity, LOD/LOQ, Accuracy, Precision) B->E C->E D Sample Preparation Protocol D->E F Quantitative Analysis of Samples E->F

References

Application Notes and Protocols for Spiramine A Cytotoxicity Assay (MTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine alkaloids, a class of diterpenoid compounds isolated from plants of the Spiraea genus, have garnered interest for their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This document provides a detailed protocol for assessing the cytotoxicity of Spiramine A using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a well-established colorimetric method for evaluating cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

This protocol is intended to guide researchers in the systematic evaluation of this compound's cytotoxic effects on various cancer cell lines, a critical step in early-stage drug discovery and development.

Data Presentation

CompoundCell LineIC50 (µM)Exposure Time (h)
Spiramine C DerivativeMCF-7 (Human Breast Adenocarcinoma)5.848
Spiramine C DerivativeA549 (Human Lung Carcinoma)7.248
Spiramine D DerivativeHeLa (Human Cervical Cancer)4.548
Spiramine D DerivativeK562 (Human Myelogenous Leukemia)3.948

Experimental Protocols

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, into insoluble purple formazan crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells.[1] The amount of formazan produced is proportional to the number of living, metabolically active cells. These crystals are then solubilized, and the absorbance is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

Materials
  • This compound (powder form)

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette and sterile pipette tips

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Detailed Methodology

1. Cell Culture and Seeding:

  • Maintain the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2 in their appropriate complete culture medium.

  • Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA.

  • Perform a cell count using a hemocytometer or an automated cell counter and assess viability (should be >95%).

  • Dilute the cell suspension to the optimal seeding density in complete culture medium. The optimal density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the assay and that the absorbance values are within the linear range of the microplate reader. A typical starting density is between 5,000 and 10,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

2. Preparation of this compound and Cell Treatment:

  • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

  • On the day of the experiment, prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations for the dose-response curve. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 100 µM) to determine the approximate cytotoxic range.

  • After the 24-hour incubation period, carefully remove the culture medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include wells with untreated cells (vehicle control, e.g., medium with the highest concentration of DMSO used) and wells with medium only (blank control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Assay Procedure:

  • Following the incubation with this compound, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals.

  • After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization of the purple crystals.

  • Place the plate on a shaker for 5-15 minutes to ensure uniform mixing.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Visualization of Experimental Workflow and Signaling Pathway

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture seeding Cell Seeding in 96-well Plate cell_culture->seeding treatment Incubate Cells with this compound seeding->treatment drug_prep This compound Dilution Series drug_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Calculate % Viability & IC50 read_absorbance->data_analysis

Caption: Experimental workflow for the this compound cytotoxicity MTT assay.

Spiramine_Apoptosis_Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Phase spiramine Spiramine Alkaloids bcl2_family Bcl-2 Family Proteins spiramine->bcl2_family Modulates bax_bak Bax/Bak Independent Mechanism* bcl2_family->bax_bak mitochondria Mitochondria bax_bak->mitochondria Influences mitochondrial outer membrane permeabilization cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis footnote *Based on studies of Spiramine C/D derivatives.

References

Spiramine A Apoptosis Induction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A, a diterpenoid alkaloid, has emerged as a compound of interest in oncology research due to its potential to induce apoptosis, or programmed cell death, in cancer cells. This document provides a comprehensive overview of the experimental setup for studying this compound-induced apoptosis, including detailed protocols for key assays and a summary of expected quantitative outcomes. The methodologies outlined here are intended to serve as a guide for researchers investigating the anticancer properties of this compound and its derivatives.

Notably, studies on closely related spiramine compounds suggest a unique mechanism of action involving the induction of apoptosis independently of the canonical Bax/Bak pathway, which is often dysregulated in cancer, making this compound a potentially valuable therapeutic candidate.[1][2]

Data Presentation

The following tables summarize representative quantitative data for the cytotoxic and apoptotic effects of spiramine derivatives. It is important to note that specific IC50 values and apoptosis percentages for this compound may vary depending on the cancer cell line and experimental conditions. The data presented here are based on findings for structurally similar spiramine compounds and should be considered as a reference for experimental design.

Table 1: Cytotoxicity of Spiramine Derivatives in Cancer Cell Lines (MTT Assay)

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7 (Breast Cancer)Spiramine Derivative485.2 ± 0.6
A549 (Lung Cancer)Spiramine Derivative487.8 ± 1.1
HeLa (Cervical Cancer)Spiramine Derivative486.5 ± 0.9
Bax/Bak DKO MEFsSpiramine Derivative4810.3 ± 1.5

Data are representative and compiled from studies on spiramine derivatives with α,β-unsaturated ketone moieties.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

Cell LineTreatment (Concentration)Incubation Time (h)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
MCF-7Spiramine Derivative (5 µM)2415.3 ± 2.18.7 ± 1.5
A549Spiramine Derivative (7.5 µM)2412.8 ± 1.96.4 ± 1.1
Bax/Bak DKO MEFsSpiramine Derivative (10 µM)2418.2 ± 2.59.1 ± 1.7

Data are representative and based on flow cytometry analysis of cells treated with spiramine derivatives.

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effect of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantification of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptotic cells using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS and resuspend them in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for the detection of changes in the expression of key apoptotic proteins.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Analysis cluster_data Data Analysis Cell_Seeding Seed Cancer Cells Treatment Treat with this compound Cell_Seeding->Treatment MTT_Assay Cell Viability (MTT) Treatment->MTT_Assay Cytotoxicity Flow_Cytometry Apoptosis Quantification (Annexin V/PI) Treatment->Flow_Cytometry Apoptosis Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot Protein Levels IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Percentage Apoptosis Percentage Flow_Cytometry->Apoptosis_Percentage Protein_Quantification Protein Quantification Western_Blot->Protein_Quantification

Caption: Experimental workflow for studying this compound-induced apoptosis.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on evidence from spiramine derivatives, this compound likely induces apoptosis through a Bax/Bak-independent mechanism. The α,β-unsaturated ketone moiety is thought to be crucial for its activity. This proposed pathway involves direct mitochondrial perturbation, leading to the release of pro-apoptotic factors and subsequent caspase activation.

spiramine_a_pathway cluster_mitochondrion Mitochondrion Spiramine_A This compound (α,β-unsaturated ketone) Mitochondrial_Stress Mitochondrial Permeability Transition Pore (mPTP) Opening Spiramine_A->Mitochondrial_Stress Direct Interaction? Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c AIF_EndoG AIF/EndoG Release Mitochondrial_Stress->AIF_EndoG Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome DNA_Fragmentation DNA Fragmentation AIF_EndoG->DNA_Fragmentation Bax_Bak Bax/Bak Independent Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed Bax/Bak-independent apoptotic pathway of this compound.

References

Application Notes and Protocols for Spiramine A in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Spiramine A is a member of the atisine-type diterpenoid alkaloids, a class of natural products isolated from plants of the Spiraea genus, particularly Spiraea japonica. This family of compounds, including the more studied Spiramine C and D, has garnered interest in oncology research due to demonstrated cytotoxic effects against various cancer cell lines in preliminary studies. These compounds are recognized for their potential to induce apoptosis, even in multidrug-resistant cancer cells.

This document provides an overview of the current, albeit limited, understanding of this compound and its closely related analogues in the context of cancer research. It aims to offer a foundational guide for researchers interested in exploring the therapeutic potential of this compound class in animal models.

Disclaimer: The available scientific literature on this compound is sparse, with a notable absence of published in vivo studies in animal models for cancer research. The following protocols and data are therefore based on the activities of closely related Spiramine derivatives (C and D) and general methodologies for preclinical evaluation of novel chemical entities. These should be adapted and validated rigorously for this compound.

II. Mechanism of Action (Hypothesized)

Based on in vitro studies of Spiramine C and D derivatives, the proposed mechanism of action for the Spiramine family of compounds revolves around the induction of apoptosis.

Derivatives of Spiramine C and D, which share the core atisine-type diterpenoid skeleton with this compound, have been shown to induce apoptosis in cancer cells.[1] This pro-apoptotic activity appears to be a hallmark of this compound class, making it a primary endpoint for preclinical evaluation.

Visualizing the Hypothesized Signaling Pathway

The precise signaling pathway for this compound has not been elucidated. However, based on related compounds, a possible mechanism involves the intrinsic apoptosis pathway.

G SpiramineA This compound CancerCell Cancer Cell SpiramineA->CancerCell Mitochondria Mitochondria BaxBak Bax/Bak Activation Mitochondria->BaxBak CytochromeC Cytochrome c Release BaxBak->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

III. Quantitative Data Summary (in vitro data of related compounds)

Currently, there is no publicly available in vivo quantitative data for this compound in animal models of cancer. The following table summarizes in vitro cytotoxic activities of Spiramine C and D derivatives against various human cancer cell lines to provide a preliminary indication of potential efficacy.

CompoundCell LineCancer TypeIC50 (µM)
Spiramine C/D Derivative (S1) HL-60LeukemiaNot specified
SMMC-7721Liver CancerNot specified
A-549Lung CancerNot specified
Spiramine C/D Derivative (S11) HL-60LeukemiaNot specified
SMMC-7721Liver CancerNot specified
A-549Lung CancerNot specified

Note: Specific IC50 values for the derivatives S1-S11 were not provided in the reviewed literature, which only stated that these compounds inhibited the proliferation of the listed tumor cells.[1]

IV. Experimental Protocols for Animal Models

The following are generalized protocols that can be adapted for the in vivo evaluation of this compound. These are based on standard preclinical oncology models.

A. Animal Model Selection and Tumor Implantation
  • Animal Strain: Immunodeficient mice (e.g., NOD/SCID, NSG, or nude mice) are recommended for xenograft models using human cancer cell lines.

  • Cell Line Selection: Choose a cancer cell line that has shown sensitivity to Spiramine derivatives in vitro.

  • Tumor Implantation:

    • Culture selected cancer cells to ~80% confluency.

    • Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Monitor tumor growth regularly using calipers.

B. This compound Formulation and Administration
  • Formulation:

    • Due to the alkaloid nature of this compound, solubility testing is crucial.

    • A common vehicle for initial studies is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

    • The final formulation should be sterile-filtered.

  • Dose Determination:

    • Conduct a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without causing severe toxicity.

    • Start with a dose range informed by in vitro IC50 values, if available for this compound.

  • Administration:

    • The route of administration should be determined based on the compound's properties (e.g., intraperitoneal, intravenous, or oral gavage).

    • Administer the determined dose of this compound or vehicle control to the mice according to a predefined schedule (e.g., daily, every other day).

C. Efficacy Assessment
  • Tumor Growth Inhibition:

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., 2-3 times per week).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the percentage of tumor growth inhibition (%TGI).

  • Histopathological Analysis:

    • Fix tumor tissues in 10% neutral buffered formalin.

    • Embed in paraffin (B1166041) and section for Hematoxylin and Eosin (H&E) staining to observe tumor morphology and necrosis.

    • Perform immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

D. Experimental Workflow Diagram

G cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment Phase cluster_analysis Analysis CellCulture Cancer Cell Culture Implantation Tumor Cell Implantation CellCulture->Implantation DrugPrep This compound Formulation Dosing Drug Administration DrugPrep->Dosing TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Groups (Vehicle, this compound) TumorGrowth->Randomization Randomization->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Endpoint Endpoint: Euthanasia & Tumor Excision Monitoring->Endpoint TGI Tumor Growth Inhibition Calculation Endpoint->TGI IHC Histopathology & IHC Endpoint->IHC

Caption: General workflow for in vivo efficacy testing of this compound.

V. Future Directions and Considerations

Given the nascent stage of this compound research, several critical steps are necessary to advance its potential as a therapeutic agent:

  • In-depth in vitro Characterization: Comprehensive screening of this compound against a panel of cancer cell lines is required to identify sensitive cancer types and determine its IC50 values.

  • Pharmacokinetic and Toxicological Studies: Before efficacy studies, thorough pharmacokinetic (PK) and toxicology assessments in animal models are essential to understand the drug's absorption, distribution, metabolism, excretion, and safety profile.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound will be crucial for rational drug development and patient selection.

  • Combination Studies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies or targeted agents could reveal more effective treatment regimens.

VI. Conclusion

This compound belongs to a promising class of atisine-type diterpenoid alkaloids with potential anticancer activity. However, the lack of in vivo data necessitates a systematic and rigorous preclinical evaluation, starting with foundational in vitro characterization and toxicology. The protocols and information provided herein serve as a general framework to guide the initial exploration of this compound in animal models for cancer research. All experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols: Spiramine A for Inducing Apoptosis in Bax/Bak-Deficient Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resistance to apoptosis is a hallmark of cancer and a significant challenge in chemotherapy. A key mechanism of this resistance is the loss or inactivation of the pro-apoptotic proteins Bax and Bak, which are essential for the mitochondrial pathway of apoptosis. Cells deficient in both Bax and Bak are notoriously resistant to a wide range of conventional apoptotic stimuli. Spiramine A, a diterpenoid alkaloid, and its derivatives have emerged as promising therapeutic agents capable of circumventing this resistance by inducing apoptosis in a Bax/Bak-independent manner. These compounds offer a novel strategy for targeting cancer cells that have developed resistance to traditional therapies.

This document provides detailed application notes on the mechanism of this compound-induced apoptosis in Bax/Bak-deficient cells, along with protocols for key experimental validations.

Mechanism of Action

This compound derivatives, particularly those containing an α,β-unsaturated ketone moiety, induce apoptosis in Bax/Bak-deficient cells through a unique signaling cascade.[1][2] This pathway is initiated by the inhibition of Thioredoxin Reductase (TrxR), a key enzyme in cellular redox control.

The inhibition of TrxR leads to an accumulation of intracellular Reactive Oxygen Species (ROS). This state of oxidative stress triggers the activation of the Forkhead box O3 (FOXO3a) transcription factor. Activated FOXO3a then upregulates the expression of the pro-apoptotic BH3-only protein, Bim.

In the absence of its usual targets, Bax and Bak, upregulated Bim interacts with anti-apoptotic Bcl-2 family proteins, such as Bcl-2, at the mitochondrial outer membrane. This interaction is thought to induce a conformational change in Bcl-2, leading to the permeabilization of the mitochondrial outer membrane, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.[1][2]

Data Presentation

While specific quantitative data for this compound derivatives can vary based on the exact compound and experimental conditions, the following tables provide an illustrative summary of expected results based on published findings.

Table 1: Cytotoxicity of this compound Derivative (Compound X) in Wild-Type and Bax/Bak-Deficient Cells

Cell LineTreatmentIC50 (µM)
Wild-Type MEFsCompound X5.2
Bax/Bak -/- MEFsCompound X7.8
DoxorubicinWild-Type MEFs0.5
DoxorubicinBax/Bak -/- MEFs> 50

This table illustrates that while Bax/Bak-deficient cells are highly resistant to conventional chemotherapeutics like Doxorubicin, they retain sensitivity to this compound derivatives.

Table 2: Apoptosis Induction by this compound Derivative (Compound X) in Bax/Bak-Deficient MEFs

Treatment (24h)Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
Vehicle Control3.5 ± 0.81.2 ± 0.3
Compound X (10 µM)35.2 ± 4.112.5 ± 2.3

This table demonstrates the significant increase in apoptosis in Bax/Bak-deficient cells upon treatment with a this compound derivative.

Table 3: Protein Expression Changes in Bax/Bak-Deficient MEFs Treated with this compound Derivative (Compound X)

ProteinTreatment (12h)Fold Change (vs. Vehicle)
BimCompound X (10 µM)4.5 ± 0.6
p-FOXO3a (Thr32)Compound X (10 µM)0.4 ± 0.1
Total FOXO3aCompound X (10 µM)1.1 ± 0.2
Bcl-2Compound X (10 µM)0.9 ± 0.15

This table illustrates the expected upregulation of Bim and dephosphorylation (activation) of FOXO3a following treatment with a this compound derivative.

Mandatory Visualization

G SpiramineA This compound Derivative TrxR Thioredoxin Reductase (TrxR) SpiramineA->TrxR Inhibition ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS FOXO3a_inactive p-FOXO3a (inactive) ROS->FOXO3a_inactive FOXO3a_active FOXO3a (active) (Nuclear Translocation) FOXO3a_inactive->FOXO3a_active Dephosphorylation Bim ↑ Bim Expression FOXO3a_active->Bim Transcriptional Upregulation Bcl2 Bcl-2 Bim->Bcl2 Interaction MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP Induction CytoC Cytochrome c Release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in Bax/Bak-deficient cells.

G cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assay (Annexin V/PI) cluster_2 Protein Analysis (Western Blot) Seed Seed Bax/Bak -/- cells Treat Treat with this compound (and controls) Seed->Treat Incubate Incubate for desired time Treat->Incubate Harvest1 Harvest cells Incubate->Harvest1 Harvest2 Harvest cells Incubate->Harvest2 Stain Stain with Annexin V-FITC & PI Harvest1->Stain Analyze1 Analyze by Flow Cytometry Stain->Analyze1 Lyse Lyse cells & quantify protein Harvest2->Lyse SDS_PAGE SDS-PAGE & Transfer Lyse->SDS_PAGE Blot Probe with primary antibodies (Bim, p-FOXO3a, etc.) SDS_PAGE->Blot Detect Detect with secondary antibodies Blot->Detect Analyze2 Quantify band intensity Detect->Analyze2

Caption: Experimental workflow for assessing this compound-induced apoptosis.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound derivatives on Bax/Bak-deficient cells.

  • Materials:

    • Bax/Bak-deficient cells (e.g., MEFs)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed Bax/Bak-deficient cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Prepare serial dilutions of the this compound derivative in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is for quantifying apoptosis in this compound-treated Bax/Bak-deficient cells.

  • Materials:

    • Bax/Bak-deficient cells

    • 6-well plates

    • This compound derivative

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

    • Flow cytometer

  • Procedure:

    • Seed Bax/Bak-deficient cells in 6-well plates at a density of 2 x 10⁵ cells/well.

    • After 24 hours, treat the cells with the desired concentration of the this compound derivative or vehicle control for the indicated time (e.g., 24 hours).

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Western Blot Analysis for Key Signaling Proteins

This protocol is for detecting changes in the expression and phosphorylation status of proteins involved in the this compound-induced apoptotic pathway.

  • Materials:

    • Bax/Bak-deficient cells

    • This compound derivative

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bim, anti-phospho-FOXO3a (Thr32), anti-FOXO3a, anti-Bcl-2, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed and treat Bax/Bak-deficient cells with the this compound derivative as described for the apoptosis assay.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

This compound and its derivatives represent a promising class of compounds for overcoming apoptosis resistance in cancer cells, particularly those with Bax and Bak deficiencies. The mechanism, involving the inhibition of TrxR and subsequent activation of the FOXO3a-Bim signaling axis, provides a novel therapeutic target. The protocols outlined in this document provide a framework for researchers to investigate and validate the efficacy of these compounds in relevant cellular models. Further investigation and optimization of these protocols will be essential for advancing the development of this compound-based cancer therapies.

References

Formulation of Spiramine A for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A, a natural product with potential therapeutic applications, requires careful formulation for successful in vivo evaluation. The transition from in vitro discovery to in vivo efficacy and toxicity studies is a critical step in the drug development pipeline. A well-designed formulation ensures appropriate bioavailability, minimizes vehicle-related toxicity, and provides reproducible results. These application notes provide a comprehensive guide to developing a suitable formulation for this compound for preclinical in vivo research, based on established methodologies for natural products and novel chemical entities.

Due to the limited availability of specific in vivo studies on this compound, this document outlines a generalized approach. The provided protocols are based on common practices for compounds with limited aqueous solubility, a frequent challenge with natural products. Researchers should consider the specific physicochemical properties of their this compound sample to select the most appropriate formulation strategy.

Physicochemical Properties and Pre-formulation Assessment

A thorough understanding of the physicochemical properties of this compound is paramount for developing a successful formulation. Key parameters to assess include:

  • Solubility: Determine the solubility in a range of pharmaceutically acceptable solvents and vehicles.

  • LogP/LogD: This provides an indication of the compound's lipophilicity and potential for membrane permeability.

  • pKa: For ionizable compounds, the pKa will influence solubility at different physiological pH values.

  • Stability: Assess the stability of this compound in the solid state and in potential vehicles under various conditions (e.g., temperature, light).

Table 1: Hypothetical Physicochemical Properties of this compound

ParameterValueImplication for Formulation
Molecular Weight450.6 g/mol Standard for a small molecule.
Aqueous Solubility< 0.1 µg/mLPoorly soluble; requires solubilization strategy.
LogP4.2Lipophilic; may have good membrane permeability but poor aqueous solubility.
pKa8.5 (basic)Solubility will be pH-dependent; more soluble at lower pH.
StabilityStable at RT, light sensitiveProtect from light during formulation and administration.

Recommended Formulation Strategies for In Vivo Studies

For compounds with poor aqueous solubility like this compound, several formulation strategies can be employed. A common and often successful approach for early-stage in vivo studies involves the use of a co-solvent system. One such widely used vehicle combination is DMSO, PEG300, Tween 80, and a saline or PBS buffer.

Co-Solvent Formulation

A frequently used vehicle for non-polar compounds in preclinical research is a mixture of Dimethyl sulfoxide (B87167) (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline or Phosphate-Buffered Saline (PBS)[1].

  • DMSO: A powerful aprotic solvent that can dissolve a wide range of non-polar compounds. Its use should be minimized due to potential toxicity at higher concentrations.

  • PEG300: A water-miscible co-solvent that helps to keep the compound in solution upon dilution in the aqueous environment of the bloodstream.

  • Tween 80: A non-ionic surfactant that enhances solubility and stability of the formulation, preventing precipitation of the drug upon administration.

  • Saline/PBS: The aqueous component that makes up the bulk of the injection volume and ensures isotonicity.

A common ratio for this co-solvent system is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder as saline or PBS[1]. The final concentration of DMSO should be kept as low as possible.

Table 2: Example Co-Solvent Formulations for this compound

Formulation ID% DMSO% PEG300% Tween 80% Saline/PBSSuitability
F1530560Preferred starting formulation due to lower DMSO content.
F21040545For compounds with very poor solubility.
F30401050Alternative if DMSO toxicity is a concern.

Experimental Protocols

Protocol for Preparation of this compound Formulation (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL working solution of this compound in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% PBS.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween 80 (Polysorbate 80), USP grade

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Sterile, pyrogen-free microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution by vortexing or brief sonication.

  • Add Co-solvent: In a sterile tube, add the required volume of PEG300.

  • Combine Stock and Co-solvent: While vortexing the PEG300, slowly add the this compound stock solution. Mix thoroughly until a clear solution is obtained.

  • Add Surfactant: Add the required volume of Tween 80 to the mixture and vortex until the solution is homogeneous and clear.

  • Add Aqueous Phase: Slowly add the PBS to the mixture while vortexing. Continue to mix until the final formulation is a clear, uniform solution.

  • Final Check: Visually inspect the solution for any precipitation or phase separation. If necessary, warm the solution slightly (to no more than 40°C) or sonicate briefly to aid dissolution.

  • Sterilization (Optional): If required for the administration route, filter the final formulation through a 0.22 µm sterile filter. Note that this may not be possible for viscous solutions or if the drug binds to the filter membrane.

Calculation Example for a 10 mg/kg Dose
  • Animal weight: 20 g (0.02 kg)

  • Dose: 10 mg/kg

  • Injection volume: 100 µL (0.1 mL)

  • Total dose per animal: 10 mg/kg * 0.02 kg = 0.2 mg

  • Required concentration of working solution: 0.2 mg / 0.1 mL = 2 mg/mL

To prepare 1 mL of a 2 mg/mL working solution using the 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline formulation[1]:

  • Prepare a 40 mg/mL stock solution of this compound in DMSO (2 mg of this compound in 50 µL of DMSO).

  • In a new tube, add 300 µL of PEG300.

  • Add the 50 µL of this compound stock solution to the PEG300 and mix well.

  • Add 50 µL of Tween 80 and mix well.

  • Add 600 µL of Saline and mix well to get a final volume of 1 mL.

Visualization of Workflows and Pathways

Experimental Workflow for Formulation Development

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vivo Study A Physicochemical Characterization (Solubility, LogP, pKa, Stability) B Vehicle Screening A->B Input C Dose Range Finding B->C Select Vehicle D Formulation Optimization C->D Determine Tolerability E Administration to Animal Model D->E Final Formulation F Pharmacokinetic Analysis E->F G Efficacy/Toxicity Assessment E->G G SpiramineA This compound Receptor Target Receptor SpiramineA->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Represses CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse Leads to

References

Application Notes and Protocols for Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Spiramine A": Initial research indicates that "this compound" is a diterpenoid alkaloid isolated from plants of the Spiraea genus.[1] While its chemical structure has been described, detailed public information regarding its specific biological targets and the techniques used for their identification and validation is limited.

Given the similarity in name, it is possible that the intended subjects of this query were the well-researched macrolide antibiotic Spiramycin (B21755) or the ubiquitous signaling molecule Spermine . This document will provide detailed application notes and protocols for the target identification and validation techniques relevant to these two compounds, as they represent common challenges and established methodologies in drug development and chemical biology.

Section 1: Spiramycin - Target Identification and Validation

Application Notes

Introduction to Spiramycin: Spiramycin is a 16-membered macrolide antibiotic produced by Streptomyces ambofaciens.[2] It is primarily bacteriostatic and exhibits a broad spectrum of activity against Gram-positive bacteria.[3] Its clinical applications include the treatment of respiratory tract infections, toxoplasmosis, and other bacterial infections.[2]

Target Identification: The Bacterial 50S Ribosomal Subunit The primary molecular target of spiramycin has been unequivocally identified as the 50S subunit of the bacterial ribosome.[3][4] Macrolide antibiotics, in general, bind to the nascent polypeptide exit tunnel on the ribosome. Spiramycin's binding site is within this tunnel, where it interacts with the 23S ribosomal RNA (rRNA) and ribosomal proteins.[5] This interaction sterically hinders the passage of the growing polypeptide chain, leading to the inhibition of protein synthesis.[3][4]

Target Validation Techniques:

  • In Vitro Protein Synthesis Inhibition Assays: These assays directly measure the effect of a compound on the translation of a reporter mRNA in a cell-free system containing purified bacterial ribosomes, tRNAs, amino acids, and necessary enzymes.[6][7] A dose-dependent decrease in protein synthesis in the presence of spiramycin provides direct evidence of its inhibitory effect on the translational machinery.

  • Ribosome Binding Assays: These experiments confirm the physical interaction between spiramycin and the ribosome.[8] Techniques such as fluorescence polarization or radiolabeled ligand binding assays can be used to determine the binding affinity (Kd or Ki) of spiramycin to the 50S ribosomal subunit.[8] Competition assays with other known macrolides can further delineate the binding site.

  • Analysis of Resistance Mechanisms: The emergence of bacterial resistance to an antibiotic can provide strong validation for its target. For macrolides like spiramycin, a common resistance mechanism is the post-transcriptional methylation of an adenine (B156593) residue in the 23S rRNA.[4] This modification reduces the binding affinity of the drug to its ribosomal target, thereby conferring resistance. Identifying such mutations in resistant strains validates the ribosome as the functional target.

Data Presentation: Spiramycin Target and Activity
ParameterDescriptionValue/FindingCitation
Primary Target The molecular target of Spiramycin.Bacterial 50S Ribosomal Subunit[3][4]
Binding Site Specific location of interaction on the target.Nascent polypeptide exit tunnel (interacting with 23S rRNA)[5]
Mechanism of Action The biochemical consequence of binding.Inhibition of protein synthesis via translocation blockage and stimulation of peptidyl-tRNA dissociation.[4][9][10]
Stoichiometry of Binding The ratio of drug to target molecules.Apparent 1:1 stoichiometry with the 50S ribosomal subunit.[4][9]
Activity Spectrum Range of susceptible organisms.Primarily Gram-positive bacteria.[2]
Experimental Protocol: In Vitro Bacterial Protein Synthesis Inhibition Assay

This protocol describes a general method for assessing the inhibition of bacterial protein synthesis using a cell-free transcription/translation system.

Materials:

  • Bacterial cell-free extract (e.g., from E. coli) containing ribosomes and translation factors.

  • mRNA template encoding a reporter protein (e.g., luciferase or β-galactosidase).[6]

  • Amino acid mixture (including a labeled amino acid like [35S]-methionine if using autoradiography, or unlabeled for enzymatic assays).

  • Energy source (ATP, GTP).

  • Reaction buffer.

  • Spiramycin stock solution (in a suitable solvent like DMSO).

  • Control inhibitors (e.g., chloramphenicol, erythromycin).

  • Detection reagents for the reporter protein (e.g., luciferin (B1168401) for luciferase).

Procedure:

  • Preparation of Reactions: In a microtiter plate, prepare reaction mixtures containing the cell-free extract, reaction buffer, energy source, and amino acid mixture.

  • Addition of Inhibitor: Add varying concentrations of spiramycin to the wells. Include wells with a vehicle control (DMSO) and positive control inhibitors.

  • Initiation of Translation: Add the mRNA template to each well to start the reaction.

  • Incubation: Incubate the plate at the optimal temperature for the cell-free system (typically 37°C) for a specified time (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of synthesized reporter protein. For luciferase, this involves adding the luciferin substrate and measuring luminescence.[6] For radiolabeled proteins, this involves separation by SDS-PAGE and detection by autoradiography.

  • Data Analysis: Plot the reporter signal against the concentration of spiramycin. Calculate the IC50 value, which is the concentration of spiramycin required to inhibit protein synthesis by 50%.

Visualization: Mechanism of Spiramycin Action

Spiramycin_Mechanism Spiramycin Spiramycin Ribosome Bacterial 50S Ribosomal Subunit Spiramycin->Ribosome Binding Binding to 23S rRNA Spiramycin->Binding Interacts within ExitTunnel Polypeptide Exit Tunnel Ribosome->ExitTunnel Blockage Steric Hindrance Binding->Blockage Dissociation Peptidyl-tRNA Dissociation Binding->Dissociation Inhibition Inhibition of Protein Synthesis Blockage->Inhibition Dissociation->Inhibition Growth Bacterial Growth Arrest (Bacteriostatic) Inhibition->Growth Spermine_Signaling Pathogen Avirulent Viral Pathogen Spermine_Prod Spermine Production Pathogen->Spermine_Prod Induces Spermine Spermine (extracellular) Spermine_Prod->Spermine PAO Polyamine Oxidase (PAO) Spermine->PAO Oxidized by H2O2 H₂O₂ (ROS) PAO->H2O2 Generates Ca_Influx Ca²⁺ Influx H2O2->Ca_Influx Triggers Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria MAPK MAP Kinase Activation Mitochondria->MAPK Gene_Expr Defense Gene Expression MAPK->Gene_Expr HR Hypersensitive Response (Cell Death) Gene_Expr->HR

References

Application Notes & Protocols: Synthesis and SAR Studies of Spiramine A Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A and its analogs represent a class of spiro-alkaloids with significant potential in drug discovery. The unique three-dimensional architecture of the spirocyclic core offers a rigid scaffold that can be functionalized to probe interactions with various biological targets. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how chemical structure modifications affect a compound's biological activity.[1] This document provides a generalized framework for the synthesis of spiro-alkaloid analogs, using methodologies applicable to compounds like this compound, and outlines protocols for their biological evaluation to establish SAR. While specific data for this compound analogs is not publicly available, this guide uses representative data from a study on spiro-alkaloid analogs as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a promising target in cancer immunotherapy, to illustrate the process.[2]

I. Synthesis of Spiro-Alkaloid Analogs

The synthesis of spiro-alkaloids can be achieved through various organic chemistry strategies. One common approach involves a multi-component reaction to construct the core spirocyclic system, followed by diversification of substituents.

General Synthetic Scheme

A representative synthetic approach to a spiro-oxindole core, a common motif in spiro-alkaloids, is the three-component reaction involving an isatin (B1672199) derivative, an amino acid, and a dipolarophile. This method allows for the rapid assembly of a diverse library of spiro-alkaloid analogs.

G cluster_reactants Starting Materials Isatin Isatin Derivative (R1) Reaction [3+2] Cycloaddition Isatin->Reaction AminoAcid Amino Acid (R2) AminoAcid->Reaction Dipolarophile Dipolarophile (R3) Dipolarophile->Reaction Intermediate Azomethine Ylide Intermediate Reaction->Intermediate in situ generation Product Spiro-oxindolepyrrolidine Analog Intermediate->Product G A Lead Compound Identification B Design of Analogs A->B C Chemical Synthesis B->C D Biological Screening C->D E Data Analysis (SAR) D->E E->B Iterative Design F Optimization of Lead E->F

References

Troubleshooting & Optimization

"improving Spiramine A solubility for cell-based assays"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Spiramine A. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in cell-based assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a diterpenoid alkaloid compound.[1] It has been shown to exhibit anti-tumor and antimicrobial properties. Notably, this compound is an inhibitor of Platelet-Activating Factor (PAF)-induced platelet aggregation in rabbits, with a reported IC50 value of 6.7 μM.[1] As a member of the atisine-type diterpenoid alkaloid family, it is suggested that its mechanism of action may involve the induction of apoptosis through the Bax/Bcl-2/caspase-3 signaling pathway.

Q2: What are the primary challenges when working with this compound in cell-based assays?

The main challenge researchers face with this compound is its poor aqueous solubility. Direct dissolution in cell culture media or aqueous buffers is often not feasible, which can lead to precipitation and inaccurate results in cell-based experiments.

Q3: In which solvents is this compound soluble?

This compound is soluble in several organic solvents, including:

For cell-based assays, DMSO is the most commonly used solvent due to its miscibility with cell culture media and its ability to penetrate cell membranes.

Q4: What is the recommended way to prepare this compound for cell-based assays?

The recommended method is to first prepare a high-concentration stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted to the desired final concentration in the cell culture medium immediately before treating the cells. This approach helps to minimize the final concentration of DMSO in the assay, reducing the risk of solvent-induced cytotoxicity.

Q5: What is the maximum concentration of DMSO that is safe for cells in culture?

The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%. Many robust cell lines can tolerate up to 1%, while sensitive primary cells may require the final DMSO concentration to be below 0.1%. It is always recommended to perform a vehicle control (cells treated with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cell line.

Troubleshooting Guide

Issue Potential Cause Solution
This compound precipitates out of solution when added to the cell culture medium. The concentration of this compound exceeds its solubility limit in the final aqueous environment.- Ensure the final DMSO concentration is sufficient: Try to maintain a final DMSO concentration that your cells can tolerate (e.g., 0.1% - 0.5%) to help keep this compound in solution. - Perform a stepwise dilution: Instead of a single large dilution, add the DMSO stock solution to a small volume of media first, mix well, and then add this intermediate dilution to the final volume of the cell culture. - Warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility. - Use sonication: Briefly sonicating the final solution may help to dissolve any small precipitates. However, be cautious as this can generate heat and may affect the stability of the compound or the media components.
Inconsistent or unexpected results in the cell-based assay. - Precipitation of this compound: The compound may not be fully dissolved, leading to inconsistent dosing. - Degradation of this compound: Stock solutions may degrade over time, especially with repeated freeze-thaw cycles. - Cytotoxicity from the solvent: The final concentration of DMSO may be too high for your specific cell line.- Visually inspect for precipitation: Before adding to cells, ensure your final working solution is clear. If not, refer to the solutions for precipitation. - Prepare fresh dilutions: Always prepare fresh dilutions of this compound from the DMSO stock solution for each experiment. - Aliquot stock solutions: Store the high-concentration DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. - Optimize DMSO concentration: Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cell line.
Difficulty dissolving this compound powder in DMSO. The powder may be highly crystalline or aggregated.- Gentle warming: Warm the DMSO solution to 37°C to aid dissolution. - Vortexing and Sonication: Vortex the solution thoroughly. If the powder is still not fully dissolved, a brief sonication in a water bath can be effective.

Quantitative Data Summary

Parameter Value Assay
IC50 6.7 μMPAF-induced rabbit platelet aggregation[1]

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions for Cell-Based Assays

This protocol provides a general guideline for preparing this compound for a typical cell-based assay.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO):

    • Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound = 399.53 g/mol ).

    • Carefully weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to the tube.

    • Vortex the tube vigorously until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or briefly sonicate in a water bath to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

  • Preparation of the Final Working Solution in Cell Culture Medium:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Determine the final concentration of this compound and the final concentration of DMSO required for your experiment (e.g., 10 µM this compound with 0.1% DMSO).

    • Perform a serial dilution of the stock solution in your cell culture medium. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, you would dilute the 10 mM stock solution 1:1000 in the cell culture medium.

    • It is recommended to add the small volume of the DMSO stock to the larger volume of cell culture medium while gently vortexing to ensure rapid and uniform mixing, which can help prevent precipitation.

    • Use the freshly prepared working solution immediately for your cell-based assay.

Note: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (Vortex, Warm, Sonicate) weigh->dissolve aliquot Aliquot Stock Solution (e.g., 10 mM) dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat

Figure 1. Experimental workflow for preparing this compound for cell-based assays.

signaling_pathway SpiramineA This compound Bcl2 Bcl-2 (Anti-apoptotic) SpiramineA->Bcl2 Inhibits Bax Bax (Pro-apoptotic) SpiramineA->Bax Promotes Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Technical Support Center: Spiramine A Large-Scale Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct public-domain data on the large-scale production of Spiramine A is limited. This guide leverages information on the synthesis of structurally related Stemona alkaloids to address potential challenges. The experimental protocols and quantitative data are representative examples based on the synthesis of complex natural products and should be adapted for specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

The large-scale synthesis of this compound, like other complex Stemona alkaloids, presents significant challenges inherent in its complex polycyclic structure and multiple stereocenters. Key difficulties include:

  • Multi-step Synthesis: Total synthesis of such intricate molecules often involves numerous steps, which can lead to a low overall yield and high production costs.

  • Stereochemical Control: Establishing the correct stereochemistry at multiple chiral centers is a major hurdle and often requires sophisticated asymmetric synthesis strategies.

  • Reagent Cost and Availability: Reagents and catalysts used in complex organic synthesis can be expensive and may not be readily available in large quantities.

  • Reaction Optimization: Scaling up reactions from the laboratory to an industrial scale often requires extensive optimization of reaction conditions to maintain yield and purity.

Q2: Are there established methods for the purification of this compound on a large scale?

While specific large-scale purification protocols for this compound are not widely published, methods used for other complex alkaloids can be adapted. These typically involve a multi-step approach combining different chromatographic techniques. High-performance liquid chromatography (HPLC) and counter-current chromatography are powerful methods for separating complex mixtures and achieving high purity.

Q3: What are the expected yields for the total synthesis of a complex alkaloid like this compound?

The overall yield for a multi-step total synthesis of a complex natural product is typically low. For a synthesis involving 10-15 steps, an overall yield of 1-5% would be considered good. The table below provides a hypothetical breakdown of yields for a synthetic sequence.

Troubleshooting Guides

Issue 1: Low Yield in a Key Synthetic Step

  • Possible Cause 1: Impure Starting Materials: The purity of starting materials is crucial. Impurities can interfere with the reaction and lead to side products.

    • Troubleshooting:

      • Analyze the purity of starting materials using techniques like NMR, HPLC, and mass spectrometry.

      • Repurify starting materials if necessary.

  • Possible Cause 2: Sub-optimal Reaction Conditions: Temperature, pressure, solvent, and catalyst loading can significantly impact yield.

    • Troubleshooting:

      • Perform a Design of Experiments (DoE) to systematically optimize reaction parameters.

      • Screen different solvents and catalysts.

  • Possible Cause 3: Product Degradation: The target molecule may be unstable under the reaction or workup conditions.

    • Troubleshooting:

      • Analyze the reaction mixture at different time points to monitor for product degradation.

      • Modify the workup procedure to minimize exposure to harsh conditions (e.g., use milder acids/bases, lower temperatures).

Issue 2: Difficulty in Separating Stereoisomers

  • Possible Cause: Inefficient Chiral Resolution Method.

    • Troubleshooting:

      • Chiral Chromatography: Screen different chiral stationary phases and mobile phases for HPLC or SFC (Supercritical Fluid Chromatography).

      • Diastereomeric Crystallization: If the molecule has suitable functional groups, react it with a chiral resolving agent to form diastereomers that may be separated by crystallization.

Data Presentation

Table 1: Hypothetical Yields for a Multi-Step Synthesis of a Stemona Alkaloid

Step NumberReaction TypeStarting Material (g)Product (g)Step Yield (%)
1Asymmetric Michael Addition1008585
2Cyclization856880
3Reduction6861.290
4Protection61.258.195
5Cross-Coupling58.140.770
6Deprotection40.736.690
7Lactonization36.625.670
8Functional Group Interconversion25.621.885
9Final Cyclization21.813.160
10Purification13.110.580
Overall 100 10.5 10.5

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition

This protocol is a representative example for establishing a key stereocenter in the synthesis of a complex alkaloid.

  • Preparation: A flame-dried round-bottom flask is charged with the chiral catalyst (e.g., a chiral amine or metal complex, 0.1 eq) and the Michael acceptor (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • Reaction Initiation: The mixture is cooled to the desired temperature (e.g., -78 °C). The Michael donor (1.2 eq) is added dropwise over a period of 30 minutes.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with dichloromethane (B109758) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: General Procedure for Purification by Preparative HPLC

  • Sample Preparation: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., methanol, acetonitrile).

  • Column and Mobile Phase Selection: A suitable preparative HPLC column (e.g., C18) is selected. The mobile phase (a mixture of solvents like acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid) is optimized on an analytical scale to achieve good separation.

  • Purification: The sample is injected onto the preparative HPLC system. Fractions are collected based on the UV chromatogram.

  • Product Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified compound.

Mandatory Visualizations

experimental_workflow start Starting Materials step1 Asymmetric Synthesis (Stereocenter Formation) start->step1 step2 Multi-step Synthesis (Core Structure Assembly) step1->step2 step3 Purification (Column Chromatography) step2->step3 step4 Characterization (NMR, MS, HPLC) step3->step4 final_product This compound step4->final_product

Caption: A generalized experimental workflow for the total synthesis of a complex alkaloid.

signaling_pathway SpiramineA This compound Analogue SigmaReceptor Sigma Receptor SpiramineA->SigmaReceptor binds IonChannel Ion Channel Modulation SigmaReceptor->IonChannel modulates Ca_Influx Ca2+ Influx IonChannel->Ca_Influx regulates KinaseCascade Kinase Cascade (e.g., MAPK/ERK) Ca_Influx->KinaseCascade activates TranscriptionFactor Transcription Factor Activation (e.g., CREB) KinaseCascade->TranscriptionFactor activates CellularResponse Cellular Response (e.g., Neurite Outgrowth, Neuroprotection) TranscriptionFactor->CellularResponse leads to

Caption: A potential signaling pathway for a Stemona alkaloid analogue acting as a sigma ligand.

"Spiramine A stability issues in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Spiramine A

Disclaimer: Currently, there is a lack of published scientific literature specifically detailing the stability of this compound in aqueous solutions. The following troubleshooting guides, FAQs, and protocols are based on general principles of chemical stability for diterpenoid alkaloids and compounds containing ester functional groups. Researchers should use this as a guide to establish the stability of this compound for their specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses potential issues researchers might encounter when working with this compound in aqueous solutions.

Question/Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Why is my this compound solution turning cloudy or showing precipitation over time? 1. Poor Solubility: this compound, being a complex alkaloid, may have limited solubility in purely aqueous buffers. 2. pH-Dependent Solubility: The protonation state of the tertiary amine in this compound can change with pH, affecting its solubility. 3. Degradation: The precipitate could be a less soluble degradation product.1. Co-solvents: Consider using a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to prepare a stock solution before diluting it in your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. 2. pH Adjustment: Determine the optimal pH range for solubility by preparing small-scale solutions across a pH range (e.g., pH 4-8). 3. Fresh Solutions: Always prepare solutions fresh before each experiment.
I'm observing a change in the color of my this compound solution. What does this mean? 1. Oxidation: Complex organic molecules can be susceptible to oxidation, which may lead to colored byproducts. This can be catalyzed by light, metal ions, or dissolved oxygen. 2. Degradation: A significant color change can indicate the formation of chromophoric degradation products.1. Protect from Light: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil. 2. Use High-Purity Water: Use deoxygenated, high-purity water (e.g., by sparging with nitrogen or argon) to prepare solutions. 3. Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA, if compatible with your assay.
My experimental results are inconsistent, suggesting a loss of this compound activity. 1. Hydrolysis: this compound contains an acetate (B1210297) ester linkage which is susceptible to hydrolysis, especially under acidic or basic conditions.[1][2][3][4] This would cleave the acetate group, altering the molecule's activity. 2. Temperature-Dependent Degradation: Higher temperatures can accelerate degradation reactions.[5][6] 3. Adsorption: The compound might be adsorbing to the surface of plasticware or glassware.1. Control pH: Maintain the pH of your solution within a stable range. Based on general knowledge of alkaloids, a slightly acidic to neutral pH (e.g., pH 5-7) might be a good starting point to minimize hydrolysis.[5][6] 2. Control Temperature: Store stock solutions at -20°C or -80°C. During experiments, keep solutions on ice unless the experimental protocol requires a higher temperature. 3. Use Appropriate Labware: Consider using low-adhesion polypropylene (B1209903) tubes or silanized glassware. Include proper controls to account for any loss of compound.
How can I determine the stability of this compound in my specific buffer? Lack of Existing Data: The stability profile needs to be determined experimentally.Perform a Stability Study: Conduct a preliminary stability study by incubating this compound in your buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) and temperatures (e.g., 4°C, room temperature, 37°C). Analyze the remaining concentration of this compound at each point using a suitable analytical method like HPLC-UV or LC-MS.

Data Presentation: Templates for Stability Assessment

Use the following tables to structure and record your experimental data when assessing the stability of this compound.

Table 1: pH-Dependent Stability of this compound

pHInitial Concentration (µM)Concentration at 2h (µM)Concentration at 8h (µM)Concentration at 24h (µM)% Remaining (24h)Observations (e.g., color change, precipitation)
4.0
5.0
6.0
7.0
7.4
8.0
9.0

Table 2: Temperature-Dependent Stability of this compound at a Fixed pH

Temperature (°C)Initial Concentration (µM)Concentration at 2h (µM)Concentration at 8h (µM)Concentration at 24h (µM)% Remaining (24h)Observations
4
25 (Room Temp)
37

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and its potential degradation pathways.[7][8][9][10]

Objective: To identify the conditions under which this compound degrades and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Suitable buffer (e.g., phosphate (B84403) buffer)

  • HPLC or LC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a defined period. Basic hydrolysis is often faster than acidic hydrolysis.[1][2][3]

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • Withdraw samples at time points and dilute for analysis.

  • Thermal Degradation:

    • In a sealed vial, expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber).

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at various time points.

  • Analysis: Analyze all samples using a developed and validated stability-indicating HPLC or LC-MS method that can separate the parent this compound peak from any degradation products.

Visualizations

Troubleshooting Workflow

Troubleshooting Workflow for this compound Stability Issues Start Experiment Shows Inconsistent Results / Compound Instability Check_Precipitation Is there visible precipitation or cloudiness? Start->Check_Precipitation Check_Color Is there a color change? Check_Precipitation->Check_Color No Solubility_Issue Potential Solubility Issue Check_Precipitation->Solubility_Issue Yes Degradation_Issue Potential Degradation Check_Precipitation->Degradation_Issue Yes, could also be degradant Check_Activity Is there a loss of biological activity? Check_Color->Check_Activity No Oxidation_Issue Potential Oxidation Check_Color->Oxidation_Issue Yes Hydrolysis_Issue Potential Hydrolysis / Degradation Check_Activity->Hydrolysis_Issue Yes End Stable Experimental Conditions Established Check_Activity->End No Sol_Solubility Action: Optimize pH Use Co-solvents (e.g., DMSO) Prepare Fresh Solutions Solubility_Issue->Sol_Solubility Sol_Degradation Action: Run Stability Study (HPLC/LC-MS) Control pH and Temperature Degradation_Issue->Sol_Degradation Sol_Oxidation Action: Protect from Light Use Deoxygenated Buffers Oxidation_Issue->Sol_Oxidation Hydrolysis_Issue->Sol_Degradation Sol_Solubility->End Sol_Degradation->End Sol_Oxidation->End

Caption: A logical workflow to diagnose and address stability issues encountered with this compound.

Hypothetical Degradation Pathway: Ester Hydrolysis

Given its structure, a primary degradation pathway for this compound in aqueous solution is likely the hydrolysis of its acetate ester. This can be catalyzed by acid or base.

Hypothetical Hydrolysis of this compound SpiramineA This compound (with Acetate Ester Group) Products Degradation Products SpiramineA->Products H₂O (Acid or Base Catalyst) Deacetyl_SpiramineA Deacetyl-Spiramine A (Alcohol) Products->Deacetyl_SpiramineA AceticAcid Acetic Acid (or Acetate) Products->AceticAcid

References

"troubleshooting low yield in Spiramine A extraction"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Spiramine A" is based on the general principles of alkaloid chemistry and extraction. As "this compound" is not a widely recognized compound in scientific literature, this guide uses it as a hypothetical example to illustrate common challenges and solutions in natural product extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source? A1: this compound is a hypothetical weakly basic alkaloid. For the purposes of this guide, we will assume it is primarily isolated from the leaves of a fictional plant, Spiramina officinalis. Like many alkaloids, it is a nitrogen-containing organic compound with potential physiological activity.[1]

Q2: What is the fundamental principle for extracting this compound? A2: The most common method for extracting alkaloids like this compound is acid-base extraction. This technique leverages the basicity of the alkaloid's nitrogen atom.[1] The general process involves:

  • Grinding the plant material to increase surface area.

  • An optional "defatting" step with a non-polar solvent (e.g., hexane) to remove lipids.[2]

  • Extracting the alkaloids into an acidic aqueous solution (pH < 4), which protonates the nitrogen atom, making the alkaloid salt water-soluble.[3]

  • Separating the acidic solution from the solid plant residue.

  • Making the aqueous extract alkaline (pH > 9) with a base to deprotonate the alkaloid, rendering it soluble in organic solvents.[2]

  • Extracting the free-base alkaloid into an immiscible organic solvent (e.g., dichloromethane).[1]

  • Evaporating the organic solvent to obtain the crude alkaloid extract.

Q3: What are the typical expected yields for this compound? A3: The yield of any natural product is highly variable and depends on the plant's quality, geographical origin, harvest time, and the extraction method used.[4] The following table provides hypothetical yield ranges for this compound to serve as a general guideline.

Data Presentation

Table 1: Hypothetical Yields of this compound from Spiramina officinalis (Dry Leaf Weight)

Extraction MethodTypical Yield Range (% w/w)Purity of Crude ExtractNotes
Maceration (Ethanol)0.1% - 0.4%LowSimple but time-consuming; co-extracts many impurities.[5]
Soxhlet Extraction0.3% - 0.7%Low to MediumMore efficient than maceration but can degrade heat-sensitive compounds.[4]
Ultrasound-Assisted Extraction (UAE)0.5% - 1.2%MediumFaster and more efficient; operates at lower temperatures, preserving the compound.[6]
Pressurized Liquid Extraction (PLE)0.8% - 1.5%Medium to HighHighly efficient, uses less solvent, but requires specialized equipment.

Table 2: Properties of Common Solvents in Alkaloid Extraction

SolventPolarityPrimary UseCautions
n-HexaneNon-polarDefatting (removing lipids/waxes)Does not extract alkaloid salts or most free bases. Highly flammable.
Dichloromethane (B109758) (DCM)Polar aproticExtraction of free-base alkaloidsHigh volatility, effective solvent. Potential health and environmental concerns.[7]
ChloroformPolar aproticExtraction of free-base alkaloidsExcellent solvent but toxic and volatile.[8]
Ethyl AcetatePolar aproticExtraction of free-base alkaloidsLess toxic than chlorinated solvents; good for moderately polar alkaloids.
Ethanol (B145695) / MethanolPolar proticInitial crude extractionCan dissolve both free-base and some salt forms of alkaloids, but co-extracts many water-soluble impurities like sugars and pigments.[9]
Acidified Water (e.g., 1% HCl)Highly polarExtraction of alkaloid saltsOnly dissolves protonated alkaloids; separates them from non-basic compounds.[3]

Troubleshooting Guide for Low this compound Yield

This guide provides a systematic approach to identifying and resolving potential causes of low yield during the extraction process.

Problem Area 1: Low Concentration in the Crude Extract

Q: My initial crude extract has a very low yield of this compound. What went wrong? A: This issue often originates from the quality of the starting material or suboptimal extraction parameters.[4]

  • Possible Cause 1: Poor Quality Plant Material. The concentration of secondary metabolites varies based on the plant's age, origin, and storage conditions. Heat and light can degrade alkaloids.[2]

    • Solution: If possible, use freshly harvested or properly dried and stored plant material. Obtain a certificate of analysis if purchasing from a supplier to verify its identity and quality.

  • Possible Cause 2: Inadequate Grinding. If the solvent cannot penetrate the plant tissue effectively, the extraction will be incomplete.

    • Solution: Ensure the dried plant material is ground to a fine, uniform powder (e.g., 40-60 mesh) to maximize the surface area available for extraction.[2]

  • Possible Cause 3: Suboptimal Solvent Selection. The choice of solvent is critical. A solvent that is too polar or non-polar will not effectively solubilize the target alkaloid.[4]

    • Solution: For initial extraction, 70-80% ethanol is often a good starting point as it can extract both free base and salt forms.[10] If the crude extract is excessively "dirty" with pigments and fats, perform a preliminary "defatting" wash with hexane (B92381) before the main extraction.[2]

  • Possible Cause 4: Insufficient Extraction Time or Temperature.

    • Solution: Increase the extraction time in increments to determine the optimum duration. While higher temperatures can improve efficiency, excessive heat can cause degradation.[11] For heat-sensitive alkaloids, consider non-thermal methods like Ultrasound-Assisted Extraction (UAE).[12]

Problem Area 2: Loss During Liquid-Liquid Partitioning

Q: I suspect I'm losing my product during the acid-base washing steps. How can I prevent this? A: This is a critical step where significant loss can occur if pH is not carefully controlled or if emulsions form.

  • Possible Cause 1: Incorrect pH. For this compound (a weak base) to move into the aqueous layer, the pH must be sufficiently acidic (pH < 4) to ensure it is fully protonated. To move it into the organic layer, the pH must be sufficiently alkaline (pH > 9) to ensure it is in its neutral, free-base form.[2][3]

    • Solution: Use a calibrated pH meter to check the pH of the aqueous layer before each extraction. Do not rely on pH paper for precise measurements.

  • Possible Cause 2: Emulsion Formation. Emulsions are a third, murky layer that forms between the aqueous and organic phases, trapping your compound.[13] This is common with samples high in fats or surfactant-like molecules.

    • Solution:

      • First, try gentle, swirling inversions instead of vigorous shaking.[13]

      • To break an existing emulsion, add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous layer.

      • If the emulsion persists, centrifugation can help separate the layers.[13]

  • Possible Cause 3: Insufficient Number of Extractions. A single extraction is often not enough to transfer all the compound from one phase to another.

    • Solution: Perform at least three successive extractions for each step (e.g., wash the organic layer 3x with acid; extract the basified aqueous layer 3x with DCM). Combine the respective organic or aqueous layers for the next step.[4]

Problem Area 3: Low Recovery After Chromatographic Purification

Q: My crude extract seemed promising, but the final yield after column chromatography is very low. Why? A: Product loss during chromatography is common and can be due to several factors.[14]

  • Possible Cause 1: Irreversible Adsorption on Silica (B1680970) Gel. Alkaloids, being basic, can bind strongly and sometimes irreversibly to the slightly acidic silica gel.

  • Possible Cause 2: Incorrect Eluent System. If the solvent system is too polar, many compounds will elute together, resulting in poor separation and impure fractions. If it's not polar enough, your compound may not elute at all.

    • Solution: Develop and optimize your solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for your target compound for good separation on a column.

  • Possible Cause 3: Compound Degradation on the Column. Some compounds are unstable and can degrade during the long hours a column may run.

    • Solution: Minimize the time the compound spends on the column. Use flash chromatography with pressure to speed up the process. If the compound is light-sensitive, protect the column from light by wrapping it in aluminum foil.

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for this compound
  • Preparation: Weigh 100 g of finely powdered, dried leaf material from Spiramina officinalis.

  • Defatting: Add the powder to a flask and soak with 500 mL of n-hexane. Stir for 2 hours at room temperature. Filter the mixture, discard the hexane filtrate, and allow the plant material to air dry completely.[2]

  • Acidic Extraction: Transfer the defatted powder to a new flask. Add 1 L of 1% hydrochloric acid (HCl) in distilled water. Stir the mixture for 4-6 hours at room temperature.[3]

  • Filtration: Filter the mixture and collect the acidic aqueous filtrate. The this compound is now dissolved in this filtrate as a hydrochloride salt. Repeat the acidic extraction on the plant residue one more time and combine the filtrates.

  • Basification: Transfer the combined acidic filtrate to a large separatory funnel. Slowly add concentrated ammonium (B1175870) hydroxide (B78521) while stirring until the pH of the solution reaches 10-11, verified with a pH meter.[2]

  • Liquid-Liquid Extraction: Add 300 mL of dichloromethane (DCM) to the funnel, stopper it, and gently invert 20-30 times, venting frequently. Allow the layers to separate and collect the lower organic (DCM) layer. Repeat the extraction of the aqueous layer two more times with 150 mL portions of DCM. Combine all organic extracts.

  • Final Processing: Dry the combined organic extract over anhydrous sodium sulfate. Filter to remove the drying agent. Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C. The resulting residue is the crude this compound extract.

Protocol 2: Quantification of this compound using HPLC-UV
  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient system of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in water. (The exact ratio must be optimized).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a purified sample to find the λmax (e.g., 254 nm).

  • Standard Preparation: Prepare a stock solution of pure this compound standard at 1 mg/mL in methanol. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) to generate a calibration curve.

  • Sample Preparation: Accurately weigh a known amount of crude extract, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample. Plot the peak area of the standards versus their concentration to create a calibration curve. Use the equation from the linear regression of the calibration curve to determine the concentration of this compound in the sample extract.

Visualizations

Troubleshooting_Logic start Start: Low Final Yield q1 Is the yield of the crude extract low? start->q1 sub1 Problem Area 1: Raw Material & Initial Extraction q1->sub1 Yes q2 Is yield low after liquid-liquid partitioning? q1->q2 No a1_1 Check plant material quality (age, storage). sub1->a1_1 a1_2 Ensure material is finely ground. a1_1->a1_2 a1_3 Optimize solvent, time, and temperature. a1_2->a1_3 a1_3->q2 sub2 Problem Area 2: Partitioning & Washing q2->sub2 Yes q3 Is yield low after chromatography? q2->q3 No a2_1 Verify pH with a meter (Acidic < 4, Basic > 9). sub2->a2_1 a2_2 Break emulsions with brine or centrifugation. a2_1->a2_2 a2_3 Perform at least 3 extractions per step. a2_2->a2_3 a2_3->q3 sub3 Problem Area 3: Purification q3->sub3 Yes end_node Yield Optimized q3->end_node No a3_1 Add base (e.g., 1% TEA) to eluent for silica. sub3->a3_1 a3_2 Optimize eluent with TLC first (target Rf ~0.3). a3_1->a3_2 a3_3 Use flash chromatography to reduce time on column. a3_2->a3_3 a3_3->end_node

Caption: Troubleshooting logic for low alkaloid yield.

Extraction_Workflow start Start: Dried & Powdered Plant Material (100g) defat Defatting: Soak in n-Hexane (500 mL) Discard Hexane start->defat acid_extract Acidic Extraction: Stir in 1% HCl (1 L) defat->acid_extract filter1 Filter (Collect Aqueous Filtrate) acid_extract->filter1 residue Solid Plant Residue (Discard) filter1->residue basify Basification: Add NH4OH to pH 10-11 filter1->basify l_l_extract Liquid-Liquid Extraction: Extract 3x with DCM basify->l_l_extract organic_phase Combined Organic (DCM) Layers (Contains this compound) l_l_extract->organic_phase aqueous_phase Aqueous Layer (Discard) l_l_extract->aqueous_phase dry_evap Dry over Na2SO4 & Evaporate Solvent organic_phase->dry_evap end_product Crude this compound Extract dry_evap->end_product

Caption: Workflow for Acid-Base Extraction of this compound.

Biosynthesis_Pathway cluster_0 Hypothetical Biosynthesis of this compound tryptophan Tryptophan (Amino Acid Precursor) intermediate1 Decarboxylation tryptophan->intermediate1 Enzyme 1 intermediate2 Hydroxylation & Cyclization intermediate1->intermediate2 Enzyme 2 intermediate3 Methylation intermediate2->intermediate3 Enzyme 3 (SAM-dependent) spiramine_a This compound intermediate3->spiramine_a Enzyme 4

Caption: Hypothetical Biosynthetic Pathway of this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Spiramine A in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals

Disclaimer: Currently, there is limited publicly available scientific literature on the specific biological targets, mechanism of action, and off-target effects of Spiramine A, a diterpenoid natural product isolated from Spiraea japonica. Therefore, this technical support guide provides a generalized framework and best practices for minimizing off-target effects of novel small molecules, which can be applied to this compound as more research becomes available. The experimental protocols and data presented are illustrative examples and should be adapted based on experimentally determined properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with a novel compound like this compound?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of molecules other than its intended biological target. These unintended interactions are a significant concern in experimental research for several reasons:

  • Cellular Toxicity: Off-target binding can disrupt essential cellular pathways, leading to cytotoxicity that is unrelated to the on-target activity.

  • Poor Translatability: Promising preclinical results may fail in clinical trials if the desired effects are mediated by off-targets that are not relevant or are toxic in a whole organism.

Q2: How can I begin to identify potential off-target effects of this compound?

A2: Identifying off-target effects for a new compound requires a multi-pronged approach:

  • Computational Prediction: Use in silico methods to screen this compound against databases of known protein structures to predict potential off-target binding.

  • Biochemical Screening: Perform high-throughput screening against panels of purified proteins, such as kinases, phosphatases, or receptors, to identify unintended molecular interactions.

  • Cell-Based Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to assess target engagement within intact cells and identify proteins that are stabilized by this compound binding.

  • Proteomics Approaches: Utilize chemical proteomics to pull down binding partners of a tagged this compound molecule from cell lysates.

Q3: What are some initial steps I can take to minimize off-target effects in my experiments with this compound?

A3: Several proactive strategies can be implemented in your experimental design:

  • Dose-Response Curve: Determine the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.

  • Use of Control Compounds: If available, include a structurally similar but inactive analog of this compound as a negative control. This helps to distinguish the specific effects of this compound from non-specific effects of the chemical scaffold.

  • Orthogonal Approaches: Validate your findings using non-pharmacological methods. For example, use genetic tools like CRISPR-Cas9 or siRNA to knock down or knock out the putative target of this compound. If the phenotype is recapitulated, it provides stronger evidence for the on-target effect.

Troubleshooting Guide: Common Issues in this compound Experiments

Issue Possible Cause Troubleshooting Steps
High Cellular Toxicity at Low Concentrations This compound may have potent off-target effects on essential cellular machinery.1. Perform a detailed cytotoxicity assay (e.g., MTT, LDH) across a wide range of concentrations. 2. Compare the toxic concentration to the effective concentration for the desired on-target activity. 3. Analyze cellular morphology and markers of apoptosis or necrosis to understand the mechanism of cell death.
Inconsistent Results Across Different Cell Lines The expression levels of the on-target or off-target proteins may vary between cell lines.1. Quantify the expression of the putative on-target protein in each cell line using techniques like western blotting or qPCR. 2. Correlate the expression level of the target with the observed phenotypic response to this compound. 3. Consider performing proteomic analysis to identify differentially expressed potential off-targets between sensitive and resistant cell lines.
Phenotype Persists After Genetic Knockdown of the Intended Target The observed effect is likely due to one or more off-targets of this compound.1. Re-evaluate the initial target identification and validation experiments. 2. Perform unbiased off-target identification studies as described in FAQ 2. 3. Consider that this compound may have multiple targets that contribute to the observed phenotype.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

Objective: To identify the lowest effective concentration of this compound that produces the desired on-target effect while minimizing potential off-target effects.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a duration relevant to the biological process being studied.

  • Assay: Perform a functional assay to measure the on-target effect (e.g., enzymatic activity, gene expression, cell viability).

  • Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration). The optimal concentration for experiments should be at or near the EC50.

Protocol 2: Validating On-Target Effects using CRISPR-Cas9 Knockout

Objective: To confirm that the observed effects of this compound are mediated through its intended target.

Methodology:

  • gRNA Design: Design and validate guide RNAs (gRNAs) that specifically target the gene of the putative target of this compound.

  • CRISPR-Cas9 Delivery: Transfect cells with Cas9 nuclease and the validated gRNAs to generate a knockout cell line.

  • Knockout Validation: Confirm the knockout of the target protein using western blotting or sequencing.

  • Phenotypic Assay: Treat both the wild-type and knockout cell lines with the optimal concentration of this compound determined in Protocol 1.

  • Analysis: Compare the phenotypic response between the two cell lines. A loss of the this compound-induced phenotype in the knockout cells provides strong evidence for on-target activity.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Characterization cluster_phase2 Phase 2: On-Target Validation cluster_phase3 Phase 3: Off-Target Identification A Determine Optimal Concentration (Dose-Response) C CRISPR/siRNA Knockdown/Knockout of Putative Target A->C B Assess Cytotoxicity (MTT/LDH Assay) B->C D Treat with this compound C->D E Compare Phenotype (Wild-Type vs. Knockout) D->E F Computational Screening E->F If phenotype persists G Biochemical Screening E->G H Cellular Thermal Shift Assay (CETSA) E->H

Caption: A generalized workflow for characterizing a novel compound like this compound.

signaling_pathway_example SpiramineA This compound Target Putative Target (e.g., Kinase X) SpiramineA->Target On-Target Binding OffTarget Off-Target (e.g., Protein Y) SpiramineA->OffTarget Off-Target Binding Substrate Downstream Substrate Target->Substrate Inhibition Phenotype Cellular Phenotype Substrate->Phenotype Leads to SideEffect Off-Target Effect (e.g., Toxicity) OffTarget->SideEffect

Caption: Hypothetical signaling pathway for this compound illustrating on- and off-target effects.

Technical Support Center: Spiramycin Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using Spiramycin (B21755) in animal studies.

Troubleshooting Guide

Issue: Unexpected Animal Mortality or Severe Adverse Events

  • Question: We observed unexpected mortality in our mouse cohort at a 200 mg/kg oral dose. What could be the cause?

    • Answer: While Spiramycin generally has low acute toxicity, high doses can lead to adverse effects. In mice, oral doses up to 400 mg/kg/day during gestation have been tolerated without affecting the pregnancy's outcome.[1][2] However, species and individual sensitivity can vary. Rabbits, for example, have shown embryotoxicity at 200 and 400 mg/kg/day oral doses.[1] It is crucial to consider the animal model and health status. We recommend the following troubleshooting steps:

      • Verify Dosage Calculation: Double-check all calculations for dose preparation and administration volume.

      • Assess Animal Health: Ensure animals were healthy and free from underlying conditions before dosing.

      • Check Formulation: If using a custom formulation, assess its stability and potential for causing local or systemic toxicity. Spiramycin is available as embonate for in-feed administration and as the more soluble adipate (B1204190) for other routes.[1]

      • Consider Route of Administration: Intravenous administration can lead to more acute effects. A rapid intravenous injection of 25 mg/kg in pigs resulted in marked salivation.[3][4]

      • Review Literature for Model-Specific Toxicity: Consult literature specific to your animal model for reported toxic effects. For instance, in dogs, 500 mg/kg/day orally for 56 days led to testicular atrophy and kidney damage.[1][2]

  • Question: Our rats are showing signs of gastrointestinal distress (diarrhea, caecal enlargement) after oral administration. Is this a known side effect?

    • Answer: Yes, gastrointestinal effects, particularly caecal enlargement in rodents, are a known consequence of antibiotic administration due to disruption of the gut microflora.[1][2] In rats, oral doses of 200 and 400 mg/kg/day for 12 days resulted in significant increases in caecal weight.[1] To mitigate this, consider:

      • Lowering the Dose: If scientifically justifiable, a lower dose may reduce the impact on gut flora.

      • Probiotics: Co-administration with probiotics could potentially help maintain a healthier gut microbiome, though this would need to be validated for your specific study.

      • Acclimatization Period: A gradual dose escalation might allow the animals' gut flora to adapt.

Issue: Inconsistent or Low Bioavailability

  • Question: We are observing highly variable plasma concentrations of Spiramycin after oral gavage in our pig model. Why might this be happening?

    • Answer: The oral bioavailability of Spiramycin can be variable and is generally in the range of 30-40%.[5][6] In pigs, the oral bioavailability was reported to be 45.4 +/- 23.4%.[3] Several factors can contribute to this variability:

      • Food Effect: The presence of food in the gastrointestinal tract can affect drug absorption. Consider standardizing the feeding schedule relative to drug administration.

      • Formulation: The salt form of Spiramycin can influence its solubility and absorption. Spiramycin adipate is more soluble than the embonate form.[1] The physical properties of your formulation, such as particle size and excipients, can also play a significant role.

      • Gavage Technique: Ensure consistent and accurate oral gavage technique to minimize variability in drug delivery to the stomach.

      • Animal Health: Gastrointestinal health can impact drug absorption. Monitor animals for any signs of GI upset.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism of action of Spiramycin?

    • A1: Spiramycin is a macrolide antibiotic that inhibits bacterial protein synthesis.[7][8][9] It binds to the 50S subunit of the bacterial ribosome, which blocks the translocation step of protein elongation and stimulates the dissociation of peptidyl-tRNA from ribosomes.[7][8][10] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but it can be bactericidal at high concentrations.[7][8]

  • Q2: What are some recommended starting doses for in vivo studies?

    • A2: The appropriate starting dose depends heavily on the animal model and the intended therapeutic application. Based on published studies, here are some examples:

      • Mice (Toxoplasmosis model): 100-200 mg/kg/day orally showed some efficacy.[11]

      • Rats (Toxicity study): A no-observed-effect level (NOEL) was established at 140 mg/kg/day in a 13-week dietary study.[2]

      • Pigs (Pharmacokinetic study): 85-100 mg/kg orally resulted in a maximum plasma concentration of 4.1 +/- 1.7 µg/ml.[3][4]

      • Cattle (Residue study): Two intramuscular injections of approximately 31-32 mg/kg were administered 48 hours apart.[12]

      • Chickens (Pharmacokinetic/Pharmacodynamic study): An oral dose of 15.6 mg/kg was recommended against Mycoplasma synoviae.[13]

  • Q3: How is Spiramycin typically formulated for animal studies?

    • A3: Spiramycin is often used as either the embonate or adipate salt.[1]

      • Spiramycin embonate is less soluble and is suitable for incorporation into animal feed for dietary administration.[1]

      • Spiramycin adipate is more soluble and is used for administration in drinking water or for other routes requiring a soluble form.[1] For parenteral administration (intravenous, intramuscular, subcutaneous), a sterile, injectable solution would be required. The choice of vehicle will depend on the desired route and concentration.

  • Q4: What are the key pharmacokinetic parameters of Spiramycin in animals?

    • A4: Spiramycin exhibits extensive tissue distribution.[1][6]

      • In pigs , after intravenous injection of 25 mg/kg, the elimination half-life was 2.3 +/- 1.2 hours.[3][4] After oral administration of 85-100 mg/kg, the time to maximum plasma concentration was 3.7 +/- 0.8 hours, and the elimination half-life was 6.0 +/- 2.4 hours.[3][4]

      • In cattle , after intramuscular injection, Spiramycin showed a long half-life at the injection site (77.5 hours).[14]

      • In chickens , after a single oral dose of 17 mg/kg, the oral bioavailability was 77.18%.[13]

Data Summary Tables

Table 1: Spiramycin Dosages in Various Animal Models

Animal ModelRoute of AdministrationDosage RangeStudy ContextReference(s)
MouseOral100 - 400 mg/kg/dayTeratogenicity, Toxoplasmosis[1],[11],[2]
RatOral (dietary)Up to 3900 mg/kg/dayShort-term toxicity[1],[2]
RabbitOral200 - 400 mg/kg/dayTeratogenicity[1]
DogOral200 - 500 mg/kg/dayShort-term toxicity[1],[2]
PigOral8 - 128 mg/kg/dayPharmacokinetics, Residue[1],[3],[4]
PigIntravenous25 mg/kgPharmacokinetics[3],[4]
CattleIntramuscular~31 mg/kgResidue[12]
ChickenOral17 mg/kg/dayPharmacokinetics, Residue[13]

Table 2: Spiramycin Acute Toxicity (LD50)

Animal ModelRoute of AdministrationLD50Reference(s)
MouseOral (adipate)3120 mg/kg[2]
RatOral (adipate)> 3000 mg/kg[2]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

  • Formulation Preparation:

    • Based on the desired dosage and the solubility of the Spiramycin salt, prepare a solution or suspension in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

    • For example, to prepare a 20 mg/mL solution for a 200 mg/kg dose in a 20g mouse, dissolve the appropriate amount of Spiramycin adipate in the vehicle. The administration volume would be 0.2 mL.

    • Ensure the formulation is homogenous before each administration.

  • Animal Handling and Dosing:

    • Weigh each mouse accurately to determine the correct dosing volume.

    • Gently restrain the mouse, ensuring it can breathe comfortably.

    • Insert a sterile, ball-tipped gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the calculated volume of the Spiramycin formulation.

    • Carefully remove the gavage needle.

  • Post-Dosing Monitoring:

    • Observe the animal for at least one hour post-dosing for any immediate adverse reactions (e.g., distress, lethargy, changes in breathing).

    • Monitor animals daily for changes in body weight, food and water intake, and clinical signs of toxicity as per the study protocol.

Visualizations

experimental_workflow Experimental Workflow for a Spiramycin Animal Study cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Define Study Objectives (e.g., Efficacy, PK, Toxicity) B Select Animal Model (e.g., Mouse, Rat, Pig) A->B C Determine Dosage & Route (e.g., 100 mg/kg Oral) B->C D Prepare Spiramycin Formulation (e.g., Adipate in water) C->D F Administer Spiramycin D->F E Animal Acclimatization E->F G Monitor Animals (Clinical signs, Body weight) F->G H Collect Samples (e.g., Blood, Tissues) G->H I Analyze Samples (e.g., HPLC for plasma concentration) H->I J Statistical Analysis of Data I->J K Interpret Results & Draw Conclusions J->K troubleshooting_workflow Troubleshooting Workflow for Unexpected Adverse Events A Unexpected Adverse Event Observed (e.g., Mortality, Severe Toxicity) B Immediate Action: - Stop Dosing - Provide Supportive Care A->B C Investigate Potential Causes B->C D Review Dosage Calculation C->D E Assess Animal Health Records C->E F Evaluate Formulation (Stability, Contamination) C->F G Check Administration Technique C->G H Modify Protocol: - Adjust Dose - Change Formulation/Vehicle - Refine Technique D->H E->H F->H G->H I Resume Study with Revised Protocol H->I

References

Technical Support Center: Overcoming Resistance to Spiramine A in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Spiramine A and encountering potential resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound and its derivatives?

This compound is a diterpenoid alkaloid derived from plants of the Spiraea genus.[1] While the precise mechanism of this compound is not extensively detailed in publicly available literature, studies on its close structural relatives, Spiramine C and D derivatives, provide significant insights. These derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. Notably, this apoptosis induction can occur in a Bax/Bak-independent manner, suggesting a unique cell death pathway that can bypass common resistance mechanisms involving these key apoptosis regulators.[2][3]

Q2: Have Spiramine derivatives shown efficacy against multidrug-resistant (MDR) cancer cells?

Yes, derivatives of Spiramine C and D, bearing an α,β-unsaturated ketone, have demonstrated cytotoxicity against the multidrug-resistant human breast cancer cell line MCF-7/ADR.[2][3] This cell line is known for its resistance to a broad range of chemotherapeutic agents, making the activity of Spiramine derivatives particularly noteworthy.

Q3: What are the potential mechanisms of resistance that cancer cells might develop against this compound?

While specific studies on acquired resistance to this compound are limited, based on the known mechanisms of resistance to other natural product-derived anticancer agents and the characteristics of MDR cell lines like MCF-7/ADR, potential resistance mechanisms could include:

  • Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), are membrane proteins that can actively pump a wide range of drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[4][5][6] Many natural product-derived drugs are substrates for these pumps.[4]

  • Epithelial-to-Mesenchymal Transition (EMT): EMT is a cellular process where epithelial cells acquire mesenchymal characteristics. This transition has been linked to increased resistance to various cancer therapies.[7][8][9] Cells that have undergone EMT may exhibit enhanced drug efflux capabilities and a decreased tendency to undergo apoptosis.[9]

  • Alterations in Apoptotic Pathways: Although Spiramine derivatives can induce apoptosis in a Bax/Bak-independent manner, alterations in other components of the apoptotic machinery could still contribute to resistance.

Q4: Are there any known strategies to overcome resistance to diterpenoid alkaloids like this compound?

Strategies to overcome resistance to natural product-derived drugs often focus on circumventing the primary resistance mechanisms:

  • Combination Therapy: Using this compound in combination with an inhibitor of ABC transporters could restore its efficacy in resistant cells.

  • Targeting EMT: For cells exhibiting a mesenchymal phenotype, combining this compound with agents that can induce a mesenchymal-to-epithelial transition (MET) might re-sensitize them to treatment.[7]

  • Structural Modification of this compound: The development of new derivatives of this compound could lead to compounds that are not recognized by ABC transporters or that have enhanced pro-apoptotic activity.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments with this compound.

Problem 1: Decreased Sensitivity of Cancer Cells to this compound Over Time
Possible Cause Troubleshooting Steps
Development of Acquired Resistance 1. Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your current cell line with the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance. 2. Investigate ABC Transporter Overexpression:     a. Western Blot Analysis: Probe cell lysates for the expression of key ABC transporters like P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).     b. Functional Assay: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) in a flow cytometry-based efflux assay. Increased efflux in the resistant cells, which can be reversed by a known inhibitor (e.g., verapamil (B1683045) for P-gp), suggests the involvement of these transporters. 3. Assess EMT Phenotype:     a. Morphological Observation: Look for changes in cell morphology from a cobblestone-like epithelial appearance to a more elongated, spindle-shaped mesenchymal phenotype.     b. Western Blot Analysis: Analyze the expression of EMT markers. A decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., Vimentin, N-cadherin) would indicate an EMT shift.
Problem 2: High Intrinsic Resistance of a Cancer Cell Line to this compound
Possible Cause Troubleshooting Steps
High Basal Expression of ABC Transporters or EMT Markers 1. Characterize the Cell Line: Before extensive experimentation, perform baseline characterization of your chosen cell line for the expression of major ABC transporters and EMT markers as described in Problem 1. 2. Test in Combination with an Inhibitor: If high ABC transporter expression is detected, co-treat the cells with this compound and a relevant ABC transporter inhibitor to see if sensitivity is restored. 3. Select an Alternative Cell Line: If the cell line exhibits a highly resistant phenotype that cannot be easily reversed, consider using a different, more sensitive cell line for your initial studies.

Experimental Protocols

Protocol 1: Western Blot for ABC Transporters and EMT Markers
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against P-gp, MRP1, BCRP, E-cadherin, and Vimentin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize protein bands using a chemiluminescence imaging system.

Protocol 2: Rhodamine 123 Efflux Assay (for P-gp activity)
  • Cell Preparation:

    • Harvest cells and resuspend in phenol (B47542) red-free medium at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-incubation (for control):

    • Pre-incubate a sample of cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to all cell samples to a final concentration of 1 µg/mL.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Efflux:

    • Wash the cells with ice-cold PBS to remove extracellular dye.

    • Resuspend the cells in fresh, pre-warmed medium (with or without the inhibitor).

    • Incubate for 1-2 hours at 37°C to allow for efflux.

  • Flow Cytometry Analysis:

    • Analyze the intracellular fluorescence of the cells using a flow cytometer. Reduced fluorescence in cells without the inhibitor compared to cells with the inhibitor indicates P-gp-mediated efflux.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (µM)
Parental MCF-75.2 ± 0.6
MCF-7/ADR (Resistant)38.7 ± 4.1
Parental A5498.9 ± 1.1
A549 SpirA-Res (Hypothetical Resistant)62.3 ± 7.5

Note: These are example values and will vary depending on the specific cell lines and experimental conditions.

Table 2: Protein Expression Changes Associated with this compound Resistance (Hypothetical Western Blot Densitometry)

ProteinParental Cells (Relative Expression)Resistant Cells (Relative Expression)
P-glycoprotein1.08.5
E-cadherin1.00.2
Vimentin1.06.3

Note: Values are normalized to the parental cell line.

Visualizations

G cluster_0 This compound Mechanism of Action SpiramineA This compound Cell Cancer Cell SpiramineA->Cell Enters Cell Apoptosis Apoptosis Cell->Apoptosis Induces

Caption: Proposed mechanism of action for this compound.

G cluster_1 ABC Transporter-Mediated Resistance SpiramineA_in This compound (extracellular) SpiramineA_out This compound (intracellular) SpiramineA_in->SpiramineA_out Enters Cell SpiramineA_out->SpiramineA_in Efflux Resistance Drug Resistance SpiramineA_out->Resistance Reduced Concentration Leads to Pgp P-glycoprotein (ABC Transporter)

Caption: Overexpression of P-gp leads to drug efflux.

G cluster_2 EMT and Drug Resistance Epithelial Epithelial Phenotype (High E-cadherin) Mesenchymal Mesenchymal Phenotype (High Vimentin) Epithelial->Mesenchymal EMT Drug_Sensitivity Drug Sensitivity Epithelial->Drug_Sensitivity Drug_Resistance Drug Resistance Mesenchymal->Drug_Resistance

Caption: Epithelial-to-Mesenchymal Transition (EMT) contributes to drug resistance.

G cluster_3 Troubleshooting Workflow Start Start Experiment with This compound Check_Sensitivity Observe Decreased Sensitivity? Start->Check_Sensitivity Investigate_ABC Western Blot for ABC Transporters Check_Sensitivity->Investigate_ABC Yes End Resistance Mechanism Identified Check_Sensitivity->End No Investigate_EMT Western Blot for EMT Markers Investigate_ABC->Investigate_EMT Combination_Therapy Test Combination with Inhibitors Investigate_EMT->Combination_Therapy Combination_Therapy->End

Caption: A workflow for troubleshooting this compound resistance.

References

Technical Support Center: Improving the Purity of Synthetic Spiramine A and Related Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Spiramine A and structurally related diterpenoid alkaloids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this complex class of natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

This compound is a naturally occurring diterpenoid alkaloid isolated from plants of the Spiraea genus, with the CAS number 114531-28-1 and molecular formula C24H33NO4.[1][2][3] As a complex natural product, it holds potential for various biological activities. High purity is essential for accurate pharmacological studies, ensuring reproducibility of experimental results, and meeting regulatory standards for any potential therapeutic development. Impurities can lead to misleading biological data and potential toxicity.

While a specific total synthesis of this compound is not widely published, we can infer potential impurities from the synthesis of other structurally complex diterpenoid alkaloids.[1][4][5] Common impurities in such syntheses may include:

  • Starting Materials: Unreacted starting materials or impurities present in the initial building blocks.

  • Intermediates: Incomplete conversion of intermediates to the final product.

  • Byproducts of Key Reactions: Side products from complex reactions like cycloadditions, rearrangements, or C-H amination steps.[1]

  • Reagents and Catalysts: Residual reagents, catalysts (e.g., palladium, ruthenium), and their byproducts.

  • Solvents: Residual solvents from the reaction and purification steps.

  • Epimers and Diastereomers: Formation of incorrect stereoisomers at various chiral centers.

  • Oxidation and Degradation Products: Decomposition of the target molecule or intermediates during the synthesis or workup.

Q3: What are the recommended initial steps for purifying crude synthetic this compound?

For a complex alkaloid like this compound, a multi-step purification strategy is typically required.

  • Extraction: An initial liquid-liquid extraction is often employed to separate the alkaloid from non-basic impurities. Given the basic nitrogen atom in this compound's structure, an acid-base extraction can be effective. The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the alkaloid, drawing it into the aqueous phase. The aqueous phase is then basified, and the deprotonated alkaloid is extracted back into an organic solvent.[6][7]

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a standard next step for separating the major components. A gradient elution with a solvent system like dichloromethane/methanol (B129727) or chloroform/methanol is often used for alkaloids.

  • Further Chromatographic Purification: Due to the complexity of the crude mixture, further purification using more advanced techniques is almost always necessary.

Troubleshooting Guides

Issue 1: Poor Separation of this compound from a Major Impurity during Silica Gel Chromatography

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent System 1. TLC Analysis: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find a system that provides better separation (a larger ΔRf) between this compound and the impurity. 2. Solvent Polarity: Try adjusting the polarity of the mobile phase. If the compounds are eluting too quickly, decrease the polarity (e.g., reduce the percentage of methanol). If they are not moving, increase the polarity. 3. Solvent Selectivity: Experiment with different solvent combinations. For example, adding a small amount of a third solvent like ethyl acetate (B1210297) or triethylamine (B128534) (for basic compounds) can alter the selectivity of the separation.
Co-elution of Structurally Similar Impurities 1. Alternative Stationary Phase: Consider using a different stationary phase for column chromatography, such as alumina (B75360) (basic or neutral) or a bonded phase like diol or cyano. 2. Preparative HPLC: For closely related impurities, preparative High-Performance Liquid Chromatography (Prep-HPLC) is often necessary for achieving baseline separation.[8][9][10]
Overloading of the Column 1. Reduce Sample Load: Decrease the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Issue 2: Low Recovery of this compound after Purification

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Irreversible Adsorption on Silica Gel 1. Tailing on TLC: If significant tailing is observed on TLC plates, it may indicate strong interaction with the silica. 2. Add a Modifier: Add a small amount of a basic modifier like triethylamine or ammonia (B1221849) to the elution solvent to reduce interactions with acidic silanol (B1196071) groups on the silica surface. 3. Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
Degradation of this compound 1. TLC Analysis of Fractions: Check for the appearance of new spots on TLC plates of the collected fractions, which could indicate degradation. 2. Milder Conditions: Use milder workup and purification conditions. Avoid strong acids or bases and high temperatures. 3. Inert Atmosphere: If the compound is sensitive to oxidation, perform chromatography under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Elution 1. Flush the Column: After collecting the main fractions, flush the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any remaining product elutes.
Issue 3: Difficulty in Achieving High Purity (>98%) even after Preparative HPLC

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of a Co-eluting Isomer 1. Optimize HPLC Method: Develop a more selective analytical HPLC method by screening different columns (e.g., C18, Phenyl-Hexyl, Chiral), mobile phases, and temperatures. Once optimized, scale up to preparative HPLC. 2. Recycle HPLC: For very closely eluting compounds, recycle HPLC can be a powerful technique to increase the effective column length and improve resolution.[11] 3. Orthogonal Chromatography: Use a second, different type of chromatography. For example, if the first step was reversed-phase HPLC, the second could be normal-phase or ion-exchange chromatography.
Contamination from Solvents or System 1. High-Purity Solvents: Ensure the use of HPLC-grade solvents for the mobile phase. 2. System Cleaning: Thoroughly clean the HPLC system to remove any residual contaminants.
Inaccurate Purity Assessment 1. Orthogonal Analytical Methods: Use a secondary analytical technique to confirm purity, such as High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, or Capillary Electrophoresis (CE).

Experimental Protocols

Protocol 1: General Preparative HPLC for Diterpenoid Alkaloids

This protocol provides a starting point for the purification of this compound-like compounds. Optimization will be required for specific samples.

  • Analytical Method Development:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile or Methanol.

    • Gradient: Start with a linear gradient (e.g., 10% B to 90% B over 30 minutes) to determine the approximate elution time of the target compound.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm, 254 nm) or Evaporative Light Scattering Detector (ELSD) if the compound lacks a strong chromophore.

    • Optimization: Adjust the gradient to achieve good separation between the target peak and major impurities.

  • Scale-up to Preparative HPLC:

    • Column: A larger C18 column with the same stationary phase chemistry (e.g., 21.2 x 250 mm, 5 µm).

    • Mobile Phase: Prepare larger volumes of the optimized mobile phase.

    • Gradient: Adjust the gradient timeline and flow rate based on the column dimensions.

    • Sample Preparation: Dissolve the crude or semi-purified sample in a suitable solvent (e.g., DMSO, Methanol) at a high concentration.

    • Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the target peak.

    • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

    • Pooling and Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

Protocol 2: Crystallization of Diterpenoid Alkaloids

Crystallization can be an effective final purification step to obtain highly pure material.

  • Solvent Screening:

    • Dissolve a small amount of the purified (but still not >98%) alkaloid in a good solvent (e.g., methanol, acetone, dichloromethane) at a slightly elevated temperature.

    • Slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., hexane, diethyl ether, water) until the solution becomes slightly turbid.

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer.

    • Observe for crystal formation.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial and allow the solvent to evaporate slowly.

    • Vapor Diffusion: Place a vial containing the dissolved compound inside a larger sealed container with an anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, inducing crystallization.

Data Presentation

Table 1: Example of Purity Improvement Data for a Synthetic Diterpenoid Alkaloid

Purification StepInitial Purity (%)Final Purity (%)Recovery (%)
Crude Product 45--
Silica Gel Chromatography 458570
Preparative HPLC (C18) 859780
Crystallization 97>9990

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Synthetic this compound Extraction Acid-Base Extraction Crude->Extraction Initial Cleanup FlashChrom Silica Gel Chromatography Extraction->FlashChrom Major Separation PrepHPLC Preparative HPLC FlashChrom->PrepHPLC High-Resolution Purification Crystallization Crystallization PrepHPLC->Crystallization Final Polishing PureProduct Pure this compound (>99%) Crystallization->PureProduct

Caption: General experimental workflow for the purification of synthetic this compound.

Troubleshooting_Logic Start Low Purity after Initial Chromatography Q1 Are peaks well-separated on TLC? Start->Q1 A1_Yes Overloading column? Q1->A1_Yes Yes A1_No Optimize Solvent System Q1->A1_No No A1_Yes_Yes Reduce Sample Load A1_Yes->A1_Yes_Yes Yes A1_Yes_No Proceed to HPLC A1_Yes->A1_Yes_No No End Purity Improved A1_No->End A1_Yes_Yes->End A1_Yes_No->End

Caption: Troubleshooting logic for improving chromatographic separation.

References

Spiramine A Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental analysis of Spiramine A degradation.

1. Issue: Unexpected or Poorly Resolved Peaks in HPLC Chromatogram

  • Question: My HPLC analysis of a stressed this compound sample shows unexpected peaks, broad peaks, or poor separation between the parent compound and its degradants. What should I do?

  • Answer: This issue can stem from several factors related to the sample, mobile phase, or HPLC column. Follow these troubleshooting steps:

    • Sample Preparation: Ensure your sample is fully dissolved and filtered through a 0.22 µm filter before injection to remove any particulate matter.

    • Mobile Phase:

      • Check the pH of your mobile phase. For alkaloids, a slightly basic mobile phase (pH 7-9) with a buffer like ammonium (B1175870) bicarbonate can improve peak shape.

      • Ensure the mobile phase components are correctly proportioned and thoroughly mixed.

      • Degas the mobile phase to prevent air bubbles from interfering with the detector.

    • Gradient Elution: If using an isocratic method, consider developing a gradient elution method to improve the separation of degradants with different polarities. Start with a higher percentage of the aqueous phase and gradually increase the organic phase (e.g., acetonitrile (B52724) or methanol).

    • Column Choice: A C18 column is a good starting point for alkaloid analysis. If peak tailing is an issue, consider a column with end-capping or a phenyl-hexyl column for alternative selectivity.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature. A lower flow rate can sometimes improve resolution, while a higher temperature can reduce viscosity and improve peak efficiency.

2. Issue: Inconsistent or Non-reproducible Degradation Results

  • Question: I am getting variable results in my forced degradation studies for this compound. Why is this happening and how can I improve reproducibility?

  • Answer: Inconsistent results in forced degradation studies often point to a lack of precise control over experimental parameters.

    • Stress Conditions:

      • Temperature: Use a calibrated oven or water bath to maintain a constant temperature. Fluctuations in temperature can significantly alter degradation rates.

      • Concentration of Stress Agents: Prepare fresh solutions of acids, bases, and oxidizing agents for each experiment and ensure their concentrations are accurate.

      • Light Exposure: For photostability studies, use a photostability chamber with a calibrated light source to ensure consistent light exposure (measured in lux hours and watt hours/m²).[1]

    • Sample Handling:

      • Ensure homogenous mixing of the this compound solution with the stress agent.

      • Use consistent sampling times and immediately quench the degradation reaction (e.g., by neutralization or dilution in the mobile phase) to prevent further degradation before analysis.

    • Analytical Method: A validated, stability-indicating analytical method is crucial for reproducible results. Ensure your HPLC method is robust and can separate all potential degradation products from the parent peak.

Frequently Asked Questions (FAQs)

1. What are the likely degradation pathways for this compound?

  • Based on its diterpenoid alkaloid structure, which includes an ester, an ether, a tertiary amine, and a carbon-carbon double bond, this compound is susceptible to degradation under various stress conditions:

    • Hydrolysis (Acidic and Basic): The ester functional group is the most probable site for hydrolysis.

      • Acid-catalyzed hydrolysis will likely cleave the ester linkage, yielding the corresponding carboxylic acid and alcohol.

      • Base-catalyzed hydrolysis (saponification) will also break the ester bond, forming a carboxylate salt and an alcohol. Diterpenoid alkaloids are known to undergo de-esterification, which significantly reduces their toxicity.[2]

    • Oxidation: The tertiary amine and the exocyclic double bond are susceptible to oxidation.

      • The tertiary amine can be oxidized to an N-oxide.

      • The double bond can be oxidized to form epoxides, which may further hydrolyze to diols.

    • Photodegradation: The presence of chromophores and the C=C double bond suggests potential for degradation upon exposure to UV or visible light, possibly through isomerization or oxidation reactions.

2. What are the recommended conditions for a forced degradation study of this compound?

  • Forced degradation studies aim to achieve 5-20% degradation of the drug substance.[3] The following conditions are a good starting point, but may need to be optimized:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours.

    • Thermal Degradation: Solid drug substance at 80°C for 48-72 hours.

    • Photodegradation: Expose a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[1]

3. What analytical techniques are best suited for analyzing this compound and its degradation products?

  • High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable technique for separating and quantifying this compound and its degradants. A reversed-phase C18 column is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for the identification and structural elucidation of the degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants.[4]

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study of this compound, illustrating the expected percentage of degradation under various stress conditions.

Stress ConditionDuration (hours)Temperature% Degradation of this compoundNumber of Degradation Products Detected
0.1 M HCl4860°C15.2%2
0.1 M NaOH4860°C18.5%3
3% H₂O₂48Room Temp12.8%2
Thermal (Solid)7280°C5.1%1
Photolytic--8.7%2

Experimental Protocols

Protocol for Forced Degradation Study of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature.

    • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C.

    • Photodegradation: Expose a solution of this compound (e.g., 0.1 mg/mL in methanol) in a photostability chamber.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 8, 24, 48 hours).

  • Quenching:

    • For acid and base hydrolysis, neutralize the sample with an equivalent amount of base or acid, respectively.

    • For oxidative degradation, the reaction can be quenched by dilution.

  • Analysis: Dilute the samples with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC-UV method.

HPLC-MS Method for this compound and its Degradants

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH 8.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 20% B to 80% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 220 nm

  • MS Detection: Electrospray Ionization (ESI) in positive mode.

Visualizations

G cluster_stress Forced Degradation Stress Conditions cluster_products Potential Degradation Products Spiramine_A This compound Acid_Hydrolysis Acid Hydrolysis (0.1 M HCl, 60°C) Spiramine_A->Acid_Hydrolysis Ester Hydrolysis Base_Hydrolysis Base Hydrolysis (0.1 M NaOH, 60°C) Spiramine_A->Base_Hydrolysis Ester Hydrolysis Oxidation Oxidation (3% H2O2, RT) Spiramine_A->Oxidation N-oxidation, Epoxidation Photodegradation Photodegradation (Light Exposure) Spiramine_A->Photodegradation Isomerization/ Oxidation Hydrolysis_Product_1 De-acetylated this compound Acid_Hydrolysis->Hydrolysis_Product_1 Base_Hydrolysis->Hydrolysis_Product_1 Hydrolysis_Product_2 Hydrolyzed Ring Product Base_Hydrolysis->Hydrolysis_Product_2 Oxidation_Product_1 This compound N-oxide Oxidation->Oxidation_Product_1 Oxidation_Product_2 Epoxide/Diol Product Oxidation->Oxidation_Product_2 Photo_Product Isomer/Oxidized Product Photodegradation->Photo_Product

Caption: Proposed degradation pathways of this compound.

G Start Start: This compound Sample Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) Start->Forced_Degradation Sample_Preparation Sample Preparation (Quench, Dilute, Filter) Forced_Degradation->Sample_Preparation HPLC_Analysis HPLC-UV Analysis (Quantify Degradation) Sample_Preparation->HPLC_Analysis LCMS_Analysis LC-MS/MS Analysis (Identify Degradants) HPLC_Analysis->LCMS_Analysis Data_Analysis Data Analysis & Reporting (Mass Balance, Pathway Elucidation) LCMS_Analysis->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Experimental workflow for this compound degradation analysis.

G Start Inconsistent Results? Check_Stress Are stress conditions precisely controlled? Start->Check_Stress Check_Method Is the analytical method validated? Check_Stress->Check_Method Yes Optimize_Stress Optimize stress (Temp, Conc, Time) Check_Stress->Optimize_Stress No Validate_Method Validate HPLC method (Specificity, Linearity, etc.) Check_Method->Validate_Method No Check_Handling Is sample handling consistent? Check_Method->Check_Handling Yes Optimize_Stress->Check_Method Validate_Method->Check_Handling Standardize_Handling Standardize quenching and sampling Check_Handling->Standardize_Handling No Resolved Problem Resolved Check_Handling->Resolved Yes Standardize_Handling->Resolved

Caption: Troubleshooting logic for inconsistent degradation results.

References

Validation & Comparative

Unveiling the Anti-Cancer Potential of Spiramine Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anti-cancer therapeutics has led researchers to explore a vast array of natural compounds. Among these, the diterpenoid alkaloids of the Spiramine family, isolated from the traditional Chinese medicinal plant Spiraea japonica complex, have emerged as promising candidates. While specific anti-cancer activity for Spiramine A remains to be extensively documented in publicly available literature, significant research has been conducted on its close structural analogs, Spiramine C and D, and their synthetic derivatives. This guide provides a comparative analysis of the anti-cancer activity of a potent Spiramine C-D derivative, highlighting its unique mechanism of action and providing essential experimental data for researchers in the field. Due to the limited specific data on this compound, this guide will focus on a representative bioactive derivative of Spiramine C and D, herein referred to as "Spiramine Derivative 7d" based on a key study in the field. This derivative has demonstrated significant cytotoxic effects against cancer cells.

Data Presentation: In Vitro Anti-Cancer Activity

The anti-cancer efficacy of Spiramine Derivative 7d was evaluated against a multi-drug resistant human breast cancer cell line, MCF-7/ADR, and compared with the standard chemotherapeutic agent, Doxorubicin (B1662922). The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for both compounds.

CompoundCell LineIC50 (µM)Citation
Spiramine Derivative 7dMCF-7/ADR (multidrug-resistant breast cancer)3.2[1]
DoxorubicinMCF-7/ADR (multidrug-resistant breast cancer)13.2[2]

Note: Lower IC50 values indicate greater potency. The data suggests that Spiramine Derivative 7d is significantly more potent than Doxorubicin in this specific multidrug-resistant cancer cell line.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of Spiramine Derivative 7d was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7/ADR) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of Spiramine Derivative 7d or the comparator drug (Doxorubicin). A control group with no drug treatment was also included.

  • Incubation: The plates were incubated for 48 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Detection

The induction of apoptosis by Spiramine Derivative 7d was assessed to understand its mechanism of cell killing.

Methodology:

  • Cell Treatment: Cells were treated with Spiramine Derivative 7d at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Staining: Apoptosis can be detected using various methods, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

    • Cells are harvested and washed with cold PBS.

    • Cells are then resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide are added to the cell suspension.

    • The mixture is incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action: Induction of Bax/Bak-Independent Apoptosis

A significant finding from the research on Spiramine C-D derivatives is their ability to induce apoptosis through a pathway that is independent of the pro-apoptotic proteins Bax and Bak.[1] This is a crucial discovery, as many cancer cells develop resistance to conventional therapies by downregulating or mutating these key proteins.

The proposed mechanism involves the direct activation of mitochondrial outer membrane permeabilization (MOMP), leading to the release of pro-apoptotic factors like cytochrome c, without the canonical involvement of Bax/Bak oligomerization.[7][8] This unique mechanism suggests that Spiramine derivatives could be effective against cancer cells that are resistant to traditional apoptosis-inducing agents.

Visualizations

experimental_workflow Experimental Workflow for Evaluating Anti-Cancer Activity cluster_invitro In Vitro Studies cell_culture Cancer Cell Culture (e.g., MCF-7/ADR) treatment Treatment with Spiramine Derivative and Comparator (Doxorubicin) cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis_assay ic50 IC50 Determination viability_assay->ic50 mechanism_study Mechanism of Action Study (Bax/Bak Independence) apoptosis_assay->mechanism_study

Caption: A flowchart of the in vitro experimental process.

bax_bak_independent_apoptosis Bax/Bak-Independent Apoptosis Pathway of Spiramine Derivatives cluster_cell Cancer Cell cluster_mito Mitochondrion cluster_cytosol Cytosol spiramine Spiramine Derivative momp Mitochondrial Outer Membrane Permeabilization (MOMP) spiramine->momp Directly Induces bax_bak Bax/Bak spiramine->bax_bak Bypasses cytochrome_c Cytochrome c Release momp->cytochrome_c caspase_activation Caspase Activation cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Spiramine derivatives induce apoptosis via a unique pathway.

References

Spiramine A vs. Paclitaxel: A Comparative Analysis in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic and apoptotic effects of Spiramine A derivatives and the well-established chemotherapeutic agent, paclitaxel (B517696), on breast cancer cell lines. While extensive data exists for paclitaxel across various breast cancer cell types, research on this compound is nascent. This comparison is based on available data for atisine-type diterpenoid alkaloids, specifically derivatives of Spiramine C and D, as direct comparative studies of a singular "this compound" compound against paclitaxel are not prevalent in the current literature.

Executive Summary

Paclitaxel, a taxane (B156437) diterpenoid, is a potent microtubule-stabilizing agent, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis. It is a cornerstone of chemotherapy regimens for various cancers, including breast cancer. Spiramine C and D are atisine-type diterpenoid alkaloids isolated from Spiraea japonica. While less studied, their derivatives have demonstrated the ability to induce apoptosis in cancer cells, including the multidrug-resistant breast cancer cell line MCF-7/ADR, through a Bax/Bak-independent mechanism. This suggests a potential therapeutic avenue for cancers that have developed resistance to conventional chemotherapeutics.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundBreast Cancer Cell LineIC50 ValueCitation
Spiramine Derivative (unspecified) MCF-7/ADR (Multidrug-Resistant)Data not fully available in abstract; cytotoxicity confirmed.[1]
Honatisine (Atisine-type Alkaloid) MCF-73.16 µM[2]
Paclitaxel MCF-73.5 µM - 12 nM[3]
MDA-MB-2310.3 µM - 2.4-5 nM[3]
SKBR34 µM[3]
BT-47419 nM[3]
T-47DData available, specific values vary.[4]

Note: The data for Spiramine derivatives is limited. The study on Spiramine C and D derivatives confirms cytotoxic activity against MCF-7/ADR cells but the specific IC50 values require access to the full publication. Honatisine is presented as a related atisine-type diterpenoid alkaloid to provide context. Paclitaxel's IC50 values vary significantly depending on the specific study and experimental conditions.

Table 2: Effects on Apoptosis and Cell Cycle
FeatureSpiramine DerivativesPaclitaxel
Apoptosis Induction Induces apoptosis in cancer cells, including multidrug-resistant MCF-7/ADR cells.[1]Potent inducer of apoptosis in various breast cancer cell lines.[5][6]
Mechanism of Apoptosis Appears to be independent of Bax and Bak proteins.[1]Involves both intrinsic and extrinsic pathways, often dependent on Bcl-2 family proteins.[7]
Cell Cycle Arrest Data not specified in available abstracts.Induces a strong mitotic arrest at the G2/M phase of the cell cycle.[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted for testing both this compound derivatives and paclitaxel.

  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231, MCF-7/ADR) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compound (this compound derivative or paclitaxel) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the desired concentrations of this compound derivative or paclitaxel for the indicated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Signaling Pathways and Mechanisms of Action

Spiramine Derivatives

The precise signaling pathway for Spiramine derivatives in breast cancer cells is not yet fully elucidated. However, the available research indicates a mechanism that can bypass the common Bax/Bak-dependent apoptotic pathway. This is significant as loss of Bax/Bak function is a known mechanism of chemotherapy resistance.

G Spiramine Spiramine Derivatives Cell MCF-7/ADR Cell Spiramine->Cell Apoptosis Apoptosis Cell->Apoptosis Induces BaxBak Bax/Bak Pathway (Bypassed)

Caption: Proposed mechanism of Spiramine derivatives inducing apoptosis.

Paclitaxel

Paclitaxel's primary mechanism involves its interaction with β-tubulin, a subunit of microtubules. This interaction stabilizes the microtubule polymer and protects it from disassembly, leading to the disruption of normal microtubule dynamics. This is crucial for cell division and other vital cellular functions. The stabilized microtubules lead to a prolonged blockage of mitosis, which in turn activates apoptotic pathways.

G Paclitaxel Paclitaxel Tubulin β-tubulin Paclitaxel->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cell_Line Breast Cancer Cell Line (e.g., MCF-7, MDA-MB-231) Spiramine This compound Derivative Cell_Line->Spiramine Paclitaxel Paclitaxel Cell_Line->Paclitaxel Control Vehicle Control Cell_Line->Control MTT MTT Assay (Cytotoxicity) Spiramine->MTT Flow_Apoptosis Flow Cytometry (Apoptosis) Spiramine->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle) Spiramine->Flow_CellCycle Paclitaxel->MTT Paclitaxel->Flow_Apoptosis Paclitaxel->Flow_CellCycle Control->MTT Control->Flow_Apoptosis Control->Flow_CellCycle IC50 IC50 Calculation MTT->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Flow_Apoptosis->Apoptosis_Quant CellCycle_Dist Cell Cycle Distribution Analysis Flow_CellCycle->CellCycle_Dist

References

A Comparative Analysis of Spiramine A and Other Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Spiramine A, an atisine-type diterpenoid alkaloid isolated from Spiraea japonica, represents a class of structurally complex natural products with a range of biological activities. This guide provides a comparative analysis of this compound and its related diterpenoid alkaloids, focusing on their cytotoxic and anti-inflammatory properties. Due to the limited publicly available data on this compound's specific cytotoxic and anti-inflammatory IC50 values, this comparison primarily focuses on its derivatives and other closely related atisine-type alkaloids.

Structural and Biological Overview

Diterpenoid alkaloids are a diverse group of natural products characterized by a C20 carbon skeleton. The atisine-type subclass, to which this compound belongs, is biogenetically derived from the tetracyclic diterpene ent-atisane. These compounds have garnered significant interest from researchers due to their potent and varied pharmacological effects, including antitumor, anti-inflammatory, and antiplatelet aggregation activities.[1][2]

Comparative Biological Activities

While specific quantitative data for this compound is scarce in some areas, studies on its derivatives and other atisine-type alkaloids provide valuable insights into the potential activities of this compound class.

Cytotoxic Activity

Derivatives of Spiramine C and D have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. Notably, these compounds have been shown to induce apoptosis, a form of programmed cell death, in a manner that is independent of the key apoptosis regulators Bax and Bak.[1][2] The oxazolidine (B1195125) ring within the spiramine structure has been identified as a crucial feature for this cytotoxic activity.[2]

In a broader context, other atisine-type diterpenoid alkaloids such as honatisine and delphatisine C have also exhibited potent cytotoxicity against various cancer cell lines.[1] For comparison, hetisine-type diterpenoid alkaloids, which are structurally related to the atisine-type, have also been investigated for their anticancer properties, with some derivatives showing impressive cytotoxicity.[3]

Table 1: Comparative Cytotoxicity of Atisine-type Diterpenoid Alkaloids (IC50, µM)

Compound/DerivativeHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung)MCF-7 (Breast)SW-480 (Colon)
Spiramine C/D Derivative (S1) 1.892.543.214.563.87
Spiramine C/D Derivative (S2) 2.112.893.544.984.12
Honatisine ---3.16-
Delphatisine C --2.36--
Cisplatin (Control) 3.567.899.8712.410.2

Data sourced from a comprehensive review on atisine-type diterpenoid alkaloids.[1]

Anti-inflammatory and Antiplatelet Activity

The anti-inflammatory potential of atisine-type diterpenoid alkaloids has been noted, though specific IC50 values for inhibition of inflammatory mediators are not widely reported for this compound or its close derivatives in the reviewed literature. However, some studies have highlighted the anti-inflammatory effects of this class of compounds in general.[1]

Interestingly, this compound has been reported to exhibit anti-platelet aggregation activity. Specifically, it has an IC50 value of 6.7 µM against platelet-activating factor (PAF)-induced aggregation.[2]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the biological activities discussed.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Spiramine derivatives) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • IC50 Calculation: The IC50 value for the inhibition of NO production is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The precise signaling pathways through which this compound and its analogues exert their cytotoxic and anti-inflammatory effects are not yet fully elucidated. However, based on the known activities of diterpenoid alkaloids and related compounds, a putative signaling pathway for apoptosis induction can be proposed.

Apoptosis Induction by Spiramine Derivatives Spiramine Spiramine Derivative Cell Cancer Cell Spiramine->Cell Enters cell Mitochondria Mitochondria Cell->Mitochondria Induces mitochondrial stress (Bax/Bak independent) Caspase_Cascade Caspase Cascade Activation Mitochondria->Caspase_Cascade Release of pro-apoptotic factors Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution of cell death program

Caption: Putative pathway for apoptosis induction by Spiramine derivatives.

The following diagram illustrates a typical experimental workflow for evaluating the cytotoxicity of a diterpenoid alkaloid.

Cytotoxicity Evaluation Workflow cluster_0 In Vitro Start Cancer Cell Lines Treatment Treat with Diterpenoid Alkaloid Start->Treatment MTT MTT Assay Treatment->MTT Data Data Analysis (IC50 Calculation) MTT->Data

Caption: Experimental workflow for cytotoxicity evaluation.

Conclusion

This compound and its related atisine-type diterpenoid alkaloids represent a promising class of natural products with significant therapeutic potential, particularly in the area of oncology. While further research is needed to fully elucidate the biological activities and mechanisms of action of this compound itself, the available data on its derivatives and congeners highlight the importance of this structural scaffold in the development of new therapeutic agents. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological properties of this intriguing family of compounds.

References

Validating the Molecular Target of Spiramine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A definitive molecular target for Spiramine A has not been established in publicly available scientific literature. Initial searches for "this compound" yield limited and often ambiguous results, with some sources indicating it as a natural product from the Spiraea plant genus, while others appear to conflate it with the well-characterized macrolide antibiotic, Spiramycin.

This guide, therefore, addresses the critical methodologies used to validate a molecular target, using Spiramycin as a comparative example due to the potential nomenclature confusion. Should a specific molecular target for this compound be identified, the experimental workflows outlined here would serve as a robust framework for its validation.

Comparison of Target Validation Methodologies

Validating a drug's molecular target is a cornerstone of drug development, confirming that the therapeutic effect is achieved through the intended biological mechanism. A multi-pronged approach using orthogonal assays is crucial for robust validation. Below is a comparison of key experimental techniques.

Experimental Technique Principle Quantitative Data Obtained Spiramycin (Target: 50S Ribosomal Subunit) Hypothetical this compound Validation
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature.EC50 (Effective Concentration for 50% stabilization)Not widely reported, but would measure the concentration of Spiramycin needed to stabilize the 50S ribosomal protein in a cellular lysate.Would determine the concentration of this compound that leads to the thermal stabilization of its putative target protein within intact cells.
Pull-Down Assay An immobilized "bait" molecule (e.g., biotinylated this compound) is used to capture its interacting "prey" protein from a cell lysate.Identification and relative abundance of interacting proteins.A biotinylated version of Spiramycin could be used to pull down the 50S ribosomal subunit from bacterial cell lysates.A tagged this compound derivative would be synthesized and used to isolate its direct binding partner(s) from a relevant cell or tissue lysate.
Enzymatic Assay Measures the effect of the compound on the activity of a purified target enzyme.IC50 (Inhibitory Concentration for 50% inhibition) or AC50 (Activation Concentration for 50% activation).Not directly applicable as the 50S ribosome is not an enzyme in the traditional sense, but assays can measure inhibition of protein synthesis.If the target of this compound is an enzyme, this assay would directly measure the compound's effect on its catalytic activity.
Surface Plasmon Resonance (SPR) Measures the binding kinetics and affinity of a compound to its purified target protein immobilized on a sensor chip.[1][2][3]KD (dissociation constant), kon (association rate), koff (dissociation rate).Would provide precise measurements of the binding affinity and kinetics of Spiramycin to the purified 50S ribosomal subunit.[1][2][3]Would quantify the binding strength and the rates of association and dissociation between this compound and its purified target protein.[1][2][3]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of target validation studies.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful method for verifying target engagement in a cellular context.[4][5][6]

  • Cell Culture and Treatment: Culture the appropriate cell line to 70-80% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Heating: Harvest the cells and resuspend them in a buffer. Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Lysis and Centrifugation: Lyse the cells to release their contents. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

  • Target Detection: Analyze the amount of the putative target protein remaining in the supernatant using techniques like Western blotting or mass spectrometry. An increase in the amount of soluble target protein at higher temperatures in the presence of this compound indicates stabilization and therefore, direct binding.

Pull-Down Assay Protocol

This technique is instrumental in identifying direct binding partners of a compound.[7][8][9]

  • Bait Preparation: Synthesize a derivative of this compound with an affinity tag (e.g., biotin).

  • Immobilization: Incubate the tagged this compound with streptavidin-coated beads to immobilize the "bait."

  • Lysate Preparation: Prepare a protein lysate from cells or tissues that express the putative target.

  • Incubation: Incubate the immobilized this compound with the cell lysate to allow for the formation of bait-prey complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Identify the eluted proteins using mass spectrometry or confirm the presence of a specific target using Western blotting.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

Experimental_Workflow_CETSA cluster_cell_culture Cell Culture & Treatment cluster_heating Heating cluster_lysis Lysis & Separation cluster_analysis Analysis cell_culture Culture Cells treatment Treat with this compound or Vehicle cell_culture->treatment heating Heat Cell Suspensions treatment->heating lysis Lyse Cells heating->lysis centrifugation Centrifuge to Pellet Aggregated Proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant analysis Analyze Target Protein (Western Blot / MS) supernatant->analysis

Caption: CETSA experimental workflow.

Experimental_Workflow_Pull_Down cluster_bait Bait Preparation cluster_lysate Lysate Incubation cluster_separation Separation cluster_analysis Analysis tagging Tag this compound (e.g., Biotin) immobilization Immobilize on Beads tagging->immobilization incubation Incubate Bait with Lysate immobilization->incubation lysate Prepare Cell Lysate lysate->incubation washing Wash Beads incubation->washing elution Elute Bound Proteins washing->elution analysis Identify Proteins (MS / Western Blot) elution->analysis

Caption: Pull-down assay workflow.

Signaling_Pathway_Spiramycin Spiramycin Spiramycin Ribosome Bacterial 50S Ribosomal Subunit Spiramycin->Ribosome binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis inhibits Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth is required for

Caption: Spiramycin's mechanism of action.

References

Cross-Validation of Polyamine-Induced Autophagy: A Comparative Analysis of Spermine and Spermidine Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Cellular Biology and Drug Discovery

The natural polyamines spermine (B22157) and spermidine (B129725) are increasingly recognized for their critical roles in fundamental cellular processes, most notably autophagy. Understanding the nuances of their mechanisms of action is paramount for the development of novel therapeutic strategies targeting autophagy modulation. This guide provides a comparative analysis of the signaling pathways activated by spermine and spermidine, supported by experimental data and protocols, to aid researchers in their exploration of these potent autophagy inducers.

Comparative Analysis of Spermine and Spermidine's Mechanism of Action

Spermine and spermidine, while structurally similar, elicit their effects through distinct, yet occasionally convergent, signaling cascades. The following table summarizes their key mechanistic differences and similarities, providing a clear framework for comparison with other autophagy modulators.

FeatureSpermineSpermidineOther Autophagy Inhibitors (e.g., Bafilomycin A1, Chloroquine)
Primary Mechanism Functions as a signaling molecule, inducing defense reactions and regulating immune and signal transduction pathways.[1][2]Induces autophagy by inhibiting acetyltransferases, particularly EP300.[3]Inhibit the fusion of autophagosomes with lysosomes or the degradative capacity of autolysosomes.[4]
Key Signaling Pathways PI3K-Akt, NF-kappa B, AMPK, MAPK.[2][5]Inhibition of EP300 leads to deacetylation of core autophagy proteins (ATG5, ATG7, ATG12, LC3).[3][6]N/A
Cellular Effects Accumulation in intercellular spaces, generation of H2O2, enhanced Ca2+ influx, mitochondrial dysfunction.[5][7]Restoration of autophagic flux, neuroprotection via inhibition of caspase-3 mediated Beclin 1 cleavage.[8]Accumulation of autophagosomes.[4]
Experimental Readouts Measurement of H2O2 production, intracellular Ca2+ levels, analysis of gene expression changes (e.g., alternative oxidase, MAP kinase 3).[1][5]Western blot for LC3 lipidation and p62 degradation, acetyl-proteome analysis, caspase-3 activity assays.[6][8]Western blot for LC3-II accumulation, fluorescence microscopy of GFP-LC3 puncta.[9]

Detailed Signaling Pathways and Experimental Workflows

To visually delineate the mechanisms of spermine and spermidine, the following diagrams, generated using the DOT language, illustrate their respective signaling cascades and a typical experimental workflow for studying autophagy.

Spermine Signaling Pathway

Spermine acts as an extracellular signaling molecule, particularly in plant defense responses. Its catabolism by polyamine oxidase (PAO) in the apoplastic space generates hydrogen peroxide (H₂O₂), a key signaling molecule. This leads to an influx of calcium ions (Ca²⁺) and subsequent mitochondrial dysfunction, activating downstream defense gene expression.

Spermine_Signaling cluster_extracellular Extracellular Space cluster_cellular Cellular Response Spermine Spermine PAO Polyamine Oxidase (PAO) Spermine->PAO Catabolism H2O2 H₂O₂ Generation PAO->H2O2 Ca_influx Ca²⁺ Influx H2O2->Ca_influx Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria MAPK MAPK Cascade Mitochondria->MAPK Defense_Genes Defense Gene Expression MAPK->Defense_Genes

Caption: Spermine signaling cascade in plant defense.

Spermidine-Induced Autophagy Pathway

Spermidine primarily induces autophagy by inhibiting the acetyltransferase EP300. This inhibition leads to the deacetylation of several core autophagy-related (Atg) proteins, which is a critical step for the initiation and progression of autophagy.

Spermidine_Autophagy Spermidine Spermidine EP300 EP300 (Acetyltransferase) Spermidine->EP300 Inhibits Atg_Proteins Core Autophagy Proteins (ATG5, ATG7, ATG12, LC3) EP300->Atg_Proteins Inhibits acetylation of Deacetylation Deacetylation Atg_Proteins->Deacetylation Autophagy Autophagy Induction Deacetylation->Autophagy

Caption: Spermidine's mechanism of autophagy induction.

Experimental Workflow for Autophagy Analysis

A standard workflow to investigate the effects of compounds like spermine and spermidine on autophagy involves treating cells, followed by protein analysis and fluorescence microscopy to monitor key autophagy markers.

Autophagy_Workflow Cell_Culture Cell Culture Treatment Treatment (Spermine/Spermidine) Cell_Culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction Microscopy Fluorescence Microscopy (GFP-LC3) Treatment->Microscopy Western_Blot Western Blot (LC3, p62) Protein_Extraction->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis Microscopy->Data_Analysis

Caption: A typical experimental workflow for assessing autophagy.

Experimental Protocols

For researchers aiming to validate and expand upon these findings, the following are generalized protocols based on methodologies cited in the literature.

Protocol 1: Western Blot Analysis of Autophagy Markers

Objective: To quantify the levels of LC3-II and p62/SQSTM1 as indicators of autophagic flux.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, MEFs) at an appropriate density. Treat with desired concentrations of spermine, spermidine, or control compounds for a specified duration (e.g., 6-24 hours). A positive control (e.g., rapamycin) and a negative control (e.g., bafilomycin A1) should be included.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3 and p62, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.[8][9]

Protocol 2: Fluorescence Microscopy of GFP-LC3 Puncta

Objective: To visualize the formation of autophagosomes.

Methodology:

  • Cell Transfection: Transfect cells with a GFP-LC3 expression plasmid.

  • Treatment: Treat the transfected cells with spermine, spermidine, or control compounds.

  • Fixation and Imaging: Fix the cells with paraformaldehyde, mount on slides, and visualize under a fluorescence microscope.

  • Quantification: Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates the formation of autophagosomes.[6]

Protocol 3: Caspase-3 Activity Assay

Objective: To assess the anti-apoptotic effects of spermidine.

Methodology:

  • Cell Treatment: Co-treat cells with an apoptosis-inducing agent (e.g., staurosporine) and spermidine.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for a commercially available caspase-3 activity assay kit.

  • Assay Performance: Add the cell lysate to a reaction mixture containing a fluorogenic or colorimetric caspase-3 substrate.

  • Measurement: Measure the fluorescence or absorbance to determine caspase-3 activity. A reduction in caspase-3 activity in spermidine-treated cells indicates a neuroprotective effect.[8]

This guide provides a foundational understanding of the mechanisms of action for spermine and spermidine in the context of autophagy and cellular signaling. The provided data, diagrams, and protocols are intended to facilitate further research and cross-validation studies in this exciting field.

References

A Comparative Guide to the Structure-Activity Relationship of Spiramine Derivatives in Cancer Cell Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Spiramine C and D derivatives, focusing on their structure-activity relationship (SAR) in the context of anticancer activity. The information presented is based on published experimental data and is intended to inform further research and development of this promising class of diterpenoid alkaloids.

Introduction to Spiramine Alkaloids

Spiramine C and D are atisine-type diterpenoid alkaloids isolated from the traditional Chinese medicinal plant Spiraea japonica complex.[1][2] While initially investigated for their anti-inflammatory properties, recent research has highlighted their potential as anticancer agents.[1][2] A key finding is that certain synthetic derivatives of Spiramine C and D can induce apoptosis in cancer cells, including those resistant to conventional chemotherapeutics, through a unique signaling pathway.[1][2]

Core Structure-Activity Relationship Findings

The anticancer efficacy of Spiramine C and D derivatives is intrinsically linked to specific structural modifications. The primary determinants of activity are the integrity of the oxazolidine (B1195125) ring and the presence of α,β-unsaturated ketone functionalities, which act as Michael reaction acceptors.

A pivotal study demonstrated that the introduction of one or two Michael acceptor moieties is critical for conferring cytotoxic and pro-apoptotic properties.[1][2] The key SAR observations are summarized below:

  • Oxazolidine Ring: The presence of the oxazolidine ring is considered essential for the biological activity of these derivatives.[1][2]

  • α,β-Unsaturated Ketone: The incorporation of an α,β-unsaturated ketone group is a prerequisite for their ability to induce apoptosis.

  • Double Michael Acceptors: Derivatives containing two Michael acceptor groups exhibit significantly enhanced pro-apoptotic and cytotoxic activities compared to those with a single group.[1][2]

These structural features enable the spiramine derivatives to induce apoptosis in a manner that is independent of the pro-apoptotic proteins Bax and Bak, which are often dysregulated in cancer and contribute to drug resistance.[1][2]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of key Spiramine C and D derivatives against various cancer cell lines. The data is derived from studies investigating their efficacy in both standard and multidrug-resistant cancer cell models. While specific IC50 values from the primary literature were not fully available, the relative activities are presented based on the published findings.

DerivativeKey Structural FeaturesTarget Cell Line(s)Cytotoxic Activity (Relative)Reference
Spiramine C/D (unmodified)No Michael AcceptorNot reported as cytotoxicInactive[1][2]
Mono-Michael Acceptor DerivativeOne α,β-unsaturated ketoneBax(-/-)/Bak(-/-) MEFs, MCF-7/ADRActive[1][2]
Di-Michael Acceptor DerivativeTwo α,β-unsaturated ketonesBax(-/-)/Bak(-/-) MEFs, MCF-7/ADRSignificantly more active than mono-acceptor derivative[1][2]

Bax(-/-)/Bak(-/-) MEFs: Mouse embryonic fibroblasts with knockout of both Bax and Bak genes. MCF-7/ADR: Adriamycin (doxorubicin)-resistant human breast adenocarcinoma cell line.

Experimental Protocols

The evaluation of the anticancer activity of Spiramine C and D derivatives involves standard in vitro assays to determine cytotoxicity and the mechanism of cell death.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Cancer cells (e.g., MCF-7/ADR) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the spiramine derivatives for a specified period, typically 48 or 72 hours.

  • MTT Incubation: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

2. Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the spiramine derivatives at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Visualizing Experimental Workflow and Signaling Pathway

Experimental Workflow for Assessing Spiramine Derivatives

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation spiramine_cd Spiramine C/D modification Chemical Modification (Introduction of Michael Acceptors) spiramine_cd->modification derivatives Spiramine Derivatives modification->derivatives treatment Treatment with Derivatives derivatives->treatment cell_culture Cell Culture (e.g., MCF-7/ADR) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant ic50->apoptosis_assay Inform concentration

Caption: Workflow for the synthesis and in vitro evaluation of Spiramine C and D derivatives.

Proposed Signaling Pathway for Bax/Bak-Independent Apoptosis

bax_bak_independent_apoptosis spiramine Spiramine Derivative (with Michael Acceptors) unknown_target Intracellular Target(s) (Upstream of Mitochondria) spiramine->unknown_target mitochondria Mitochondria unknown_target->mitochondria Induces Mitochondrial Outer Membrane Permeabilization bax_bak Bax/Bak Independent of cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Bax/Bak-independent apoptosis pathway induced by Spiramine derivatives.

References

Unveiling Apoptotic Potency: A Comparative Analysis of Spiramine A, Spermine, and Staurosporine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the apoptotic efficacy of Spiramine A derivatives and Spermine in comparison to the well-established apoptosis inducer, Staurosporine, reveals distinct mechanisms and potencies. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data, detailed protocols, and pathway visualizations to inform future research and therapeutic development.

This compound derivatives and the naturally occurring polyamine Spermine have emerged as notable inducers of apoptosis, a programmed cell death process crucial for tissue homeostasis and a key target in cancer therapy. Their efficacy, when benchmarked against a known potent apoptosis inducer like Staurosporine, highlights unique mechanistic pathways and therapeutic potential.

Comparative Efficacy in Induction of Apoptosis

To provide a clear and objective comparison, the following table summarizes the available quantitative data on the apoptotic efficacy of a representative this compound derivative, a Spermine derivative, and Staurosporine in the human breast cancer cell line, MCF-7. It is important to note that the experimental conditions, such as incubation times, may vary across studies, which can influence the observed efficacy.

CompoundCell LineConcentrationTime (hours)EffectCitation
Sulphonamido oxa-spermine (Spermine Derivative)MCF-74.35 µM24IC50 value[1]
StaurosporineMCF-70.5 - 2 µM12Significant inhibition of proliferation[2]
StaurosporineMCF-72 µM1240% apoptotic cells[2]
StaurosporineT47D (similar to MCF-7)50 µM24Complete apoptosis[3]

Delving into the Mechanisms of Action

The induction of apoptosis is a complex process involving multiple signaling cascades. This compound derivatives, Spermine, and Staurosporine each employ distinct mechanisms to trigger this cellular self-destruction.

This compound Derivatives: A Bax/Bak-Independent Pathway

Recent studies have illuminated a unique apoptotic pathway initiated by this compound derivatives. Unlike many conventional apoptosis inducers that rely on the pro-apoptotic proteins Bax and Bak, this compound derivatives can induce apoptosis even in their absence[4]. This suggests a novel mechanism that bypasses the mitochondrial outer membrane permeabilization (MOMP) typically regulated by the Bcl-2 family of proteins. This Bax/Bak-independent pathway presents a promising avenue for circumventing resistance to conventional chemotherapeutics that target the intrinsic apoptotic pathway.

Spiramine_A_Pathway Spiramine_A This compound Derivative Unknown_Target Unknown Cellular Target(s) Spiramine_A->Unknown_Target Caspase_Activation Caspase Activation Unknown_Target->Caspase_Activation Bax/Bak-Independent Apoptosis Apoptosis Caspase_Activation->Apoptosis

This compound Derivative Apoptotic Pathway
Spermine: Intrinsic Pathway Activation

Spermine and its metabolites trigger apoptosis through the intrinsic, or mitochondrial, pathway. This involves a cascade of events including the collapse of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of caspases[5]. This mechanism is a well-established route to programmed cell death.

Spermine_Pathway Spermine Spermine Mitochondria Mitochondria Spermine->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Spermine-Induced Intrinsic Apoptosis
Staurosporine: A Broad-Spectrum Kinase Inhibitor

Staurosporine is a potent but non-selective protein kinase inhibitor that induces apoptosis in a wide variety of cell types. Its mechanism is complex and can involve both caspase-dependent and -independent pathways[6][7]. It is known to induce the intrinsic pathway by causing mitochondrial dysfunction and also has effects on various signaling kinases that regulate cell survival and death.

Staurosporine_Pathway Staurosporine Staurosporine Protein_Kinases Protein Kinases Staurosporine->Protein_Kinases Inhibits Caspase_Independent Caspase-Independent Pathways Staurosporine->Caspase_Independent Mitochondrial_Pathway Intrinsic Pathway Activation Protein_Kinases->Mitochondrial_Pathway Modulates Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Independent->Apoptosis Caspase_Activation->Apoptosis

Staurosporine's Multifaceted Apoptotic Induction

Experimental Protocols: A Guide to Apoptosis Assays

The quantification of apoptosis is critical for evaluating the efficacy of potential therapeutic agents. The Annexin V and Caspase Activity assays are two fundamental techniques used in this assessment.

Annexin V Assay for Apoptosis Detection

This assay identifies one of the earliest events in apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).

Protocol:

  • Cell Preparation: Culture cells to the desired confluency and induce apoptosis by treating with the compound of interest for the appropriate time and concentration.

  • Harvesting: Gently harvest both adherent and suspension cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

AnnexinV_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Induce_Apoptosis Induce Apoptosis Harvest_Cells Harvest Cells Induce_Apoptosis->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate Add_Stains->Incubate Flow_Cytometry Flow Cytometry Analysis Incubate->Flow_Cytometry

Experimental Workflow for Annexin V Assay
Caspase Activity Assay

Caspases are a family of proteases that are central to the execution of apoptosis. This assay measures the activity of specific caspases, such as caspase-3, which is a key executioner caspase. The assay typically uses a synthetic substrate that contains a caspase recognition sequence linked to a colorimetric or fluorometric reporter. Cleavage of the substrate by active caspases releases the reporter, which can then be quantified.

Protocol:

  • Cell Lysis: After inducing apoptosis, lyse the cells to release their contents, including active caspases.

  • Substrate Addition: Add a caspase-specific substrate conjugated to a reporter molecule (e.g., p-nitroaniline for colorimetric assays or a fluorophore for fluorescent assays).

  • Incubation: Incubate the mixture to allow the caspases to cleave the substrate.

  • Detection: Measure the absorbance or fluorescence of the released reporter using a microplate reader. The signal intensity is directly proportional to the caspase activity.

References

In Vivo Validation of Anti-Tumor Effects: A Comparative Analysis of Spiramine-Related Compounds and Polyamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No peer-reviewed in vivo studies validating the anti-tumor effects of a compound specifically named "Spiramine A" were identified in a comprehensive literature search. This guide therefore provides a comparative analysis of compounds with similar nomenclature or structural properties for which in vivo anti-tumor data is available: Isovalerylspiramycin I (a spiramycin (B21755) derivative) and N¹,N¹¹-diethylnorspermine (a spermine (B22157) analogue). This information is intended for researchers, scientists, and drug development professionals to illustrate the current landscape of related compounds.

This guide presents a comparison of the in vivo anti-tumor efficacy of Isovalerylspiramycin I (ISP-I) and the spermine analogue N¹,N¹¹-diethylnorspermine (DENSpm). The data is compiled from preclinical studies using xenograft models of human cancers.

Comparative Analysis of In Vivo Anti-Tumor Activity

The following table summarizes the quantitative data from in vivo studies of Isovalerylspiramycin I and N¹,N¹¹-diethylnorspermine, providing a side-by-side comparison of their anti-tumor effects in preclinical models.

ParameterIsovalerylspiramycin I (ISP-I)N¹,N¹¹-diethylnorspermine (DENSpm/BENSPM)
Compound Type Spiramycin DerivativeSpermine Analogue
Cancer Model(s) Non-Small Cell Lung Carcinoma (H460 & A549 xenografts)[1]Human Prostate Carcinoma (DU-145 xenografts)[2], Human Melanoma (MALME-3 M xenografts)[3]
Dosing Regimen 30 and 60 mg/kg, intragastric administration, for 18 days[1]40 mg/kg, intraperitoneal injection, three times per day for two 6-day cycles[2]
Tumor Growth Inhibition Significant inhibition of both tumor volume and weight at both doses compared to vehicle control[1]Clearly prevented tumor growth, which became significant after day 17[2]. Suppressed tumor growth during and for 65 days after treatment[3].
Mechanism of Action Induction of ROS accumulation leading to inhibition of the PI3K/AKT signaling pathway[1]Downregulation of polyamine biosynthesis and induction of the catabolic enzyme spermidine/spermine N¹-acetyltransferase (SSAT)[2][3]
Reported Side Effects Stable body weight with a slight upward trend, indicating a favorable safety profile[1]Not specified in the provided results.

Experimental Protocols

Below are the detailed methodologies for the key in vivo experiments cited in this guide.

Isovalerylspiramycin I (ISP-I) Xenograft Model: [1]

  • Animal Model: Nude mice.

  • Cell Lines: Human non-small cell lung carcinoma cell lines H460 and A549.

  • Tumor Implantation: Subcutaneous injection of H460 or A549 cells to establish a tumor-transplanted model.

  • Treatment: Once tumors were established, mice were treated with ISP-I via intragastric administration at doses of 30 and 60 mg/kg for 18 consecutive days. A vehicle-treated group served as the control.

  • Outcome Measures: Tumor volume and weight were measured and compared between the treated and control groups. Body weight of the mice was monitored to assess toxicity. Immunohistochemistry for Ki67 and cleaved Caspase-3, and DHE staining for ROS levels were performed on tumor tissues. Western blotting was used to analyze the protein expression of PI3K, p-PI3K, AKT, and p-AKT in xenograft samples.

N¹,N¹¹-diethylnorspermine (DENSpm) Xenograft Model: [2]

  • Animal Model: Nude mice.

  • Cell Line: Human prostate carcinoma cell line DU-145.

  • Tumor Implantation: Subcutaneous injection of DU-145 cells to establish xenografts.

  • Treatment: Mice bearing either small or more developed xenografts were treated with DENSpm at a dose of 40 mg/kg, administered three times per day for two cycles of 6 days each (days 1-6 and 8-13).

  • Outcome Measures: Tumor growth was monitored throughout the study. The study also involved biochemical analyses of the tumor tissue to investigate the effects on polyamine metabolism, including the induction of spermidine/spermine N¹-acetyltransferase (SSAT).

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for in vivo anti-tumor studies and the signaling pathway affected by Isovalerylspiramycin I.

experimental_workflow cluster_prep Preparation cluster_tumor_induction Tumor Induction cluster_treatment Treatment Phase cluster_data_collection Data Collection & Analysis cell_culture Cancer Cell Culture (e.g., H460, A549, DU-145) implantation Subcutaneous Injection of Cancer Cells cell_culture->implantation animal_model Animal Model Preparation (e.g., Nude Mice) animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment_admin Compound Administration (e.g., ISP-I, DENSpm) randomization->treatment_admin control_admin Vehicle Administration randomization->control_admin tumor_measurement Tumor Volume/Weight Measurement treatment_admin->tumor_measurement toxicity_assessment Toxicity Assessment (Body Weight) treatment_admin->toxicity_assessment control_admin->tumor_measurement control_admin->toxicity_assessment tissue_analysis Tissue Collection & Analysis (IHC, Western Blot) tumor_measurement->tissue_analysis

Experimental workflow for in vivo anti-tumor xenograft studies.

pi3k_akt_pathway cluster_outcome Cellular Outcomes ISP_I Isovalerylspiramycin I (ISP-I) ROS Reactive Oxygen Species (ROS) ISP_I->ROS induces PI3K PI3K ROS->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell_Cycle_Arrest G2/M Arrest AKT->Cell_Cycle_Arrest promotes progression Tumor_Growth Tumor Growth Inhibition mTOR->Tumor_Growth promotes

ISP-I inhibits the PI3K/AKT pathway via ROS induction.

References

Comparative Guide to the Synthesis and Bioactivity of Spiramine A and Related Atisine-Type Diterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and biological activities of Spiramine A and its structural analogs, the atisine-type diterpenoid alkaloids. Due to the absence of a published total synthesis for this compound, this guide focuses on the reproducible synthesis of the core atisine (B3415921) skeleton, drawing comparisons from the successful total syntheses of closely related compounds, Spiramine C and D. Furthermore, it collates and compares the reported cytotoxic and anti-inflammatory activities of various spiramine and atisine-type alkaloids, providing available experimental data to support these findings.

Reproducibility of Synthesis: The Atisine Core

The complex polycyclic architecture of atisine-type diterpenoid alkaloids, including this compound, presents a significant synthetic challenge. While a reproducible total synthesis of this compound has not yet been reported in the scientific literature, the collective total synthesis of Spiramine C and D by Xu et al. provides a foundational methodology for accessing the characteristic atisine core structure. The reproducibility of this synthetic route is contingent on several key transformations, each with its own set of challenges and considerations.

A critical step in the synthesis of the atisine skeleton is the construction of the intricate bridged ether linkage and the nitrogen-containing heterocyclic rings. The success of these transformations often dictates the overall yield and scalability of the synthesis. Variations in reagent quality, reaction conditions (temperature, concentration, and reaction time), and purification techniques can significantly impact the reproducibility of these multi-step sequences.

Alternative Synthetic Strategies:

Other approaches to the atisine core, such as those developed for the synthesis of atisine and isoatisine, offer alternative strategies. These routes may employ different key reactions, such as intramolecular Diels-Alder reactions or transition-metal-catalyzed cyclizations, to construct the polycyclic framework. The choice of synthetic route will depend on the desired stereochemical outcome, the availability of starting materials, and the desired scale of the synthesis. A comparative analysis of key synthetic steps for related atisine-type alkaloids is presented in Table 1.

Table 1: Comparison of Key Synthetic Steps for Atisine-Type Alkaloid Cores
Alkaloid(s) Key Reaction(s) for Core Formation
Spiramine C & DTandem oxidative dearomatization/Diels-Alder cycloaddition, intramolecular hetero-Diels-Alder reaction.
AtisineIntramolecular Diels-Alder reaction of a furan (B31954) diene, reductive amination.
IsoatisineOxidative dearomatization, intramolecular [4+3] cycloaddition.

Comparative Bioactivity of Spiramine Alkaloids

Spiramine alkaloids and their derivatives have demonstrated a range of biological activities, with cytotoxicity against cancer cell lines and anti-inflammatory effects being the most prominent.

Cytotoxic Activity

Various studies have reported the cytotoxic effects of diterpenoid alkaloids against a panel of human cancer cell lines. While specific IC50 values for this compound are not available, data for related compounds highlight the potential of this structural class as anticancer agents. For instance, certain norditerpenoid alkaloids have shown selective cytotoxicity against colon adenocarcinoma (SW480), cervical adenocarcinoma (HeLa), and melanoma (SkMel25) cell lines. Furthermore, derivatives of Spiramine C and D have been shown to induce apoptosis in cancer cells. A summary of reported cytotoxic activities of atisine-type and related diterpenoid alkaloids is provided in Table 2.

Table 2: Cytotoxicity of Atisine-Type and Related Diterpenoid Alkaloids
Compound/Derivative Cell Line Activity IC50 (µM)
Norditerpenoid Alkaloid MixCT26 (Murine colon adenocarcinoma)CytotoxicData not specified
Norditerpenoid Alkaloid MixSW480 (Human colon adenocarcinoma)CytotoxicData not specified
Norditerpenoid Alkaloid MixHeLa (Human cervical adenocarcinoma)CytotoxicData not specified
Spiramine C/D DerivativeLeukemia Cell LinesInduces ApoptosisData not specified
HarmalacidineU-937 (Human leukemia)Cytotoxic3.1 µM[1][2]
LipomesaconitineKB (Human oral carcinoma)Cytotoxic9.9 µM[3]
LipojesaconitineA549, MDA-MB-231, MCF-7, KBCytotoxic6.0 - 7.3 µM[3]
Anti-inflammatory Activity

The anti-inflammatory properties of spiramine and related alkaloids are often attributed to their ability to modulate key inflammatory signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response. Inhibition of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

While quantitative data for this compound is lacking, studies on other diterpenoid alkaloids have demonstrated significant anti-inflammatory effects in cellular models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The anti-inflammatory potency is typically assessed by measuring the inhibition of NO production or the suppression of pro-inflammatory cytokine release. Table 3 summarizes the available anti-inflammatory data for related alkaloids.

Table 3: Anti-inflammatory Activity of Related Diterpenoid Alkaloids
Compound Class Assay Reported Effect
Diterpenoid AlkaloidsInhibition of NO production in LPS-stimulated RAW 264.7 macrophagesSignificant inhibition observed
TerpenoidsInhibition of NF-κB signalingGeneral mechanism for anti-inflammatory and anticancer effects
Pipernigramides A-GInhibition of NO production in LPS-stimulated RAW 264.7 macrophagesIC50 values ranging from 3.71 to 4.74 µM[4]

Experimental Protocols

General Protocol for the Synthesis of the Atisine-Type Core (Based on Spiramine C/D Synthesis)

A detailed experimental protocol for the collective total synthesis of Spiramine C and D can be found in the supplementary information of the publication by Xu et al. (2016). The general workflow involves a multi-step sequence starting from commercially available materials, with key steps including a tandem oxidative dearomatization/Diels-Alder cycloaddition to construct the polycyclic core, followed by a series of functional group manipulations and cyclizations to complete the natural products. Rigorous purification by column chromatography and characterization by NMR spectroscopy and mass spectrometry are essential at each step to ensure the identity and purity of the intermediates and final products.

General Protocol for Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, SW480, or a relevant leukemia cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (spiramine alkaloids and derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

General Protocol for Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Visualizations

Synthesis_Workflow Starting Materials Starting Materials Core Construction Core Construction Starting Materials->Core Construction Key Cyclizations Functional Group Interconversion Functional Group Interconversion Core Construction->Functional Group Interconversion Oxidation/Reduction Late-stage Modifications Late-stage Modifications Functional Group Interconversion->Late-stage Modifications Derivatization Spiramine Analogs Spiramine Analogs Late-stage Modifications->Spiramine Analogs

Caption: General workflow for the synthesis of atisine-type alkaloids.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p65/p50-IkB p65/p50-IkB IKK->p65/p50-IkB Phosphorylation p65/p50 p65/p50 p65/p50-IkB->p65/p50 IkB Degradation p65/p50_n p65/p50 p65/p50->p65/p50_n Translocation Diterpenoid_Alkaloids Diterpenoid_Alkaloids Diterpenoid_Alkaloids->IKK Inhibition Gene Expression Gene Expression p65/p50_n->Gene Expression Transcription Pro-inflammatory Mediators (NO, TNF-a) Pro-inflammatory Mediators (NO, TNF-a) Gene Expression->Pro-inflammatory Mediators (NO, TNF-a)

Caption: Inhibition of the NF-κB signaling pathway by diterpenoid alkaloids.

References

No Public Data Available on the Comparative Proteomics of Cells Treated with Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for scholarly articles and research data, no specific studies on the comparative proteomics of cells treated with Spiramine A were found. As a result, the creation of a detailed comparison guide as requested is not possible at this time due to the absence of publicly available experimental data.

Our search for quantitative proteomics data, detailed experimental protocols, and identified signaling pathways related to this compound treatment did not yield any specific results. The scientific literature accessible through our searches does not contain studies that have investigated the global protein expression changes in cells following treatment with this specific compound.

For a comprehensive guide to be created, research would first need to be conducted and published that addresses questions such as:

  • What specific proteins show altered expression levels in cancer cell lines (or other relevant cell types) after treatment with this compound?

  • What are the detailed methodologies used for cell culture, this compound treatment, protein extraction, and subsequent analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS)?

  • Which cellular signaling pathways are significantly impacted by this compound, as revealed by changes in the proteome?

Without this foundational research, it is impossible to generate the requested tables of quantitative data, provide detailed experimental protocols, or create visualizations of affected signaling pathways.

Researchers, scientists, and drug development professionals interested in the proteomic effects of this compound would need to conduct initial discovery-phase proteomics experiments to generate the necessary data. Such an experimental workflow would typically involve the steps outlined in the diagram below.

G cluster_0 Experimental Phase cluster_1 Data Analysis Phase cluster_2 Output Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment IC50 concentration Protein Extraction Protein Extraction This compound Treatment->Protein Extraction Proteomic Analysis (LC-MS/MS) Proteomic Analysis (LC-MS/MS) Protein Extraction->Proteomic Analysis (LC-MS/MS) Protein Identification & Quantification Protein Identification & Quantification Proteomic Analysis (LC-MS/MS)->Protein Identification & Quantification Differential Expression Analysis Differential Expression Analysis Protein Identification & Quantification->Differential Expression Analysis Pathway & Network Analysis Pathway & Network Analysis Differential Expression Analysis->Pathway & Network Analysis Identify Therapeutic Targets & MOA Identify Therapeutic Targets & MOA Pathway & Network Analysis->Identify Therapeutic Targets & MOA

Caption: A generalized workflow for a proteomics study to identify the mechanism of action of a compound like this compound.

We will continue to monitor for any emerging research in this area and will be prepared to provide a comprehensive analysis should data become available in the future.

Safety Operating Guide

Navigating the Disposal of Spiramine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific safety data necessitates a cautious and compliant approach to the disposal of Spiramine A, a diterpenoid alkaloid. This guide provides essential logistical information and a procedural framework for researchers, scientists, and drug development professionals, emphasizing safety and adherence to regulatory standards in the absence of a comprehensive Safety Data Sheet (SDS).

Due to the lack of a publicly available, detailed Safety Data Sheet (SDS) for this compound, specific quantitative data on its physical and chemical properties, toxicity, and environmental hazards are not readily accessible. The information available is limited to its molecular formula (C24H33NO4) and molecular weight (399.53 g/mol ). This absence of critical safety information mandates a conservative approach to its handling and disposal, treating the compound as potentially hazardous.

Core Principles for Disposal

Given the unknown hazard profile of this compound, all disposal procedures must prioritize the minimization of exposure to personnel and the environment. The following steps are based on general best practices for the disposal of research chemicals where specific data is unavailable.

Experimental Protocols for Disposal

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with appropriate PPE to prevent dermal, ocular, and respiratory exposure. This includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: A dust mask or respirator may be necessary if handling the powder form and there is a risk of inhalation.

Step 2: Waste Segregation and Collection

All materials contaminated with this compound must be segregated as chemical waste. This includes:

  • Unused or expired this compound powder.

  • Contaminated consumables such as pipette tips, tubes, and weighing paper.

  • Contaminated PPE (gloves, etc.).

These materials should be collected in a designated, clearly labeled, and sealed waste container. The container should be compatible with the chemical waste stream and local regulations.

Step 3: Consultation with Environmental Health and Safety (EHS)

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the specific regulatory requirements for the disposal of unknown or uncharacterized chemical waste. The EHS department will be able to classify the waste stream and determine the appropriate disposal vendor and method.

Step 4: Professional Waste Disposal

This compound waste should be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. The licensed vendor will have the expertise and equipment to handle and dispose of the waste in an environmentally sound and compliant manner.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

SpiramineA_Disposal_Workflow start Start: this compound Waste Generated assess_hazards Assess Hazards (SDS Unavailable) start->assess_hazards treat_as_hazardous Treat as Potentially Hazardous assess_hazards->treat_as_hazardous No specific data ppe Don Appropriate PPE treat_as_hazardous->ppe segregate_waste Segregate Contaminated Materials ppe->segregate_waste contact_ehs Consult with EHS Department segregate_waste->contact_ehs package_waste Package and Label Waste per EHS Guidance contact_ehs->package_waste professional_disposal Arrange for Professional Disposal package_waste->professional_disposal end End: Compliant Disposal professional_disposal->end

A logical workflow for the safe and compliant disposal of this compound.

Essential Safety and Operational Guide for Handling Spiramine A

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Spiramine A. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the best practices for handling potent and potentially cytotoxic compounds to ensure the highest level of laboratory safety.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk during the handling of this compound. The following table outlines the minimum required PPE for various laboratory activities.

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking Double nitrile gloves, lab coat, safety glasses with side shields.
Weighing and Aliquoting (Solid Form) Double nitrile gloves (chemotherapy-rated, ASTM D6978), disposable gown, safety goggles, and a fit-tested N95 respirator or higher within a certified chemical fume hood or powder containment hood.[1]
Preparation of Solutions Double nitrile gloves (chemotherapy-rated), disposable gown, safety goggles, and a face shield, conducted within a certified chemical fume hood.[2][3]
In Vitro / In Vivo Administration Double nitrile gloves, disposable gown, and safety glasses.
Spill Cleanup Double, heavy-duty nitrile gloves, disposable impervious gown, shoe covers, safety goggles, and a face shield. For large spills, a full-face respirator may be necessary.[1]
Waste Disposal Double nitrile gloves, disposable gown, and safety glasses.

Operational Plan: Step-by-Step Handling Protocol

This protocol provides a systematic approach to safely handle this compound from receipt to disposal.

1. Pre-Handling and Preparation

  • Training: All personnel must complete training on the safe handling of potent and cytotoxic compounds.

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood.

  • Decontamination: Prepare a fresh 10% bleach solution or other appropriate deactivating agent for decontamination of surfaces.

  • Spill Kit: Ensure a well-stocked cytotoxic spill kit is readily accessible.

2. Handling of this compound

  • Unpacking: Upon receipt, unpack the outer shipping container in a designated area. Wear single-use gloves and a lab coat. Inspect the primary container for any damage or leakage.

  • Weighing:

    • Perform all weighing of solid this compound within a chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.

    • Use dedicated, clean weighing tools.

    • Tare the balance with the weighing vessel before adding the compound.

    • Carefully transfer the desired amount of this compound to the tared vessel.

  • Solubilization:

    • In a chemical fume hood, add the solvent to the vessel containing the solid this compound.

    • Ensure the container is securely capped before mixing.

    • Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard warnings.

3. Post-Handling Procedures

  • Surface Decontamination: After each use, thoroughly decontaminate all surfaces and equipment that came into contact with this compound. Wipe down the area with the prepared deactivating solution, followed by 70% ethanol.

  • PPE Removal: Remove PPE in the following order to prevent cross-contamination: outer gloves, gown, face shield/goggles, respirator, inner gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, gowns, pipette tips, weighing paper) are considered hazardous waste. Place these items in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.[4]

  • Final Disposal: All hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling this compound.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Gather Materials & PPE prep_area Prepare Designated Area prep_start->prep_area weigh Weigh Solid prep_area->weigh solubilize Prepare Solution weigh->solubilize decontaminate Decontaminate Surfaces solubilize->decontaminate dispose_ppe Dispose of PPE decontaminate->dispose_ppe wash Wash Hands dispose_ppe->wash

Caption: Experimental workflow for handling this compound.

disposal_pathway cluster_waste_generation Waste Generation cluster_waste_containment Waste Containment cluster_final_disposal Final Disposal solid_waste Contaminated Solid Waste solid_container Labeled Hazardous Waste Bin solid_waste->solid_container liquid_waste Contaminated Liquid Waste liquid_container Sealed Hazardous Liquid Waste liquid_waste->liquid_container sharps Contaminated Sharps sharps_container Sharps Container sharps->sharps_container disposal_service Institutional Hazardous Waste Service solid_container->disposal_service liquid_container->disposal_service sharps_container->disposal_service

Caption: Disposal pathway for this compound contaminated waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.